molecular formula C10H12N2 B088592 2-(1H-indol-1-yl)ethanamine CAS No. 13708-58-2

2-(1H-indol-1-yl)ethanamine

Katalognummer: B088592
CAS-Nummer: 13708-58-2
Molekulargewicht: 160.22 g/mol
InChI-Schlüssel: BXEFQUSYBZYTAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-Indol-1-yl)ethanamine is a privileged chemical scaffold in medicinal chemistry, serving as a key synthetic intermediate for developing novel therapeutic agents. Its structural framework is integral to advanced research, particularly in the synthesis of compound libraries aimed at overcoming multidrug-resistant bacteria . This indole derivative is a precursor to novel thiourea derivatives, which have demonstrated significant and broad-spectrum inhibitory activity against Gram-positive cocci, including various Staphylococcus aureus strains . Furthermore, research has shown that compounds synthesized from this core structure can exhibit potent anti-HIV activity, proving effective against wild-type HIV-1 and variants bearing clinically relevant mutations . The indole nucleus is a widespread pharmacophore known for its versatile binding properties, making this compound a valuable template for creating diverse collections of unique, highly potent bioactive small molecules targeting infectious diseases .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-indol-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-5,7H,6,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEFQUSYBZYTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293224
Record name 2-(1H-indol-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13708-58-2
Record name 13708-58-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87953
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1H-indol-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 2-(1H-indol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1H-indol-1-yl)ethanamine

Abstract

This technical guide provides a comprehensive overview of the core , a molecule of interest in medicinal chemistry and drug discovery. Distinct from its well-studied isomer tryptamine (2-(1H-indol-3-yl)ethanamine), the placement of the ethylamine side chain on the indole nitrogen at position 1 significantly alters its electronic and steric characteristics, thereby influencing its behavior in biological systems. This document is intended for researchers, scientists, and drug development professionals, offering not only a summary of available computed data but also detailed, field-proven experimental protocols for the empirical determination of key properties. By explaining the causality behind experimental choices and grounding methodologies in authoritative standards, this guide serves as a practical resource for the robust characterization of this and similar molecules.

Introduction: Structural Context and Pharmaceutical Relevance

This compound presents a unique structural motif within the broader class of indole-containing compounds. Unlike tryptamine, where the ethylamine moiety is attached to the C3 position of the pyrrole ring, this N1-substituted isomer lacks the canonical hydrogen bond donor at the indole nitrogen. This fundamental difference is predicted to have profound effects on its receptor binding profiles, metabolic stability, and overall pharmacokinetic and pharmacodynamic (PK/PD) properties.

A thorough understanding of its physicochemical properties is therefore not an academic exercise, but a critical prerequisite for any drug development campaign. Properties such as lipophilicity (LogP), ionization state (pKa), and solubility are foundational determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides the necessary theoretical framework and practical methodologies to accurately characterize this compound.

Core Molecular and Computed Physicochemical Properties

While experimental data for this compound is scarce in peer-reviewed literature, a baseline can be established using high-quality computational models. These predicted values are invaluable for initial experimental design and hypothesis generation.

PropertyValueSource (and Method)
Molecular Formula C₁₀H₁₂N₂PubChem[1]
Molecular Weight 160.22 g/mol PubChem[1]
CAS Number 13708-58-2Amerigo Scientific, Sigma-Aldrich[2]
Physical Form SolidSigma-Aldrich[2]
XLogP3 (Lipophilicity) 1.7PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[1]
Rotatable Bond Count 3PubChem (Computed)[1]

Lipophilicity (LogP): The Balance Between Phases

The partition coefficient (LogP) between n-octanol and water is a cornerstone of medicinal chemistry, quantifying a molecule's lipophilicity. This property governs how a drug candidate partitions between the aqueous environment of the bloodstream and the lipid-rich environment of cell membranes. A LogP value that is too low may result in poor membrane permeability, while a value that is too high can lead to poor aqueous solubility and excessive binding to plasma proteins. The computed XLogP3 of 1.7 for this compound suggests a balanced character, warranting experimental verification.[1]

Experimental Protocol: LogP Determination via Shake-Flask Method (OECD 107)

The Shake-Flask method is the gold-standard for LogP determination due to its direct measurement approach.[2][3]

Causality: This method physically equilibrates the compound between two immiscible phases (n-octanol and water), providing a direct measure of its partitioning behavior, which is the definition of LogP.

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis P1 Pre-saturate n-octanol with water P2 Pre-saturate water with n-octanol E1 Prepare stock solution of compound in n-octanol E2 Add stock solution and pre-saturated phases to vessel E1->E2 E3 Shake vigorously (e.g., 24h at constant temp.) E2->E3 E4 Centrifuge to ensure complete phase separation E3->E4 A1 Carefully sample aqueous and n-octanol phases E4->A1 A2 Quantify compound concentration in each phase (e.g., UV-Vis, HPLC) A1->A2 A3 Calculate P = [Compound]octanol / [Compound]water A2->A3 A4 Calculate LogP = log10(P) A3->A4

Caption: Workflow for LogP determination using the Shake-Flask method.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate high-purity n-octanol with water and vice-versa by shaking them together for 24 hours, followed by a settling period to allow for clear phase separation. This ensures the thermodynamic activity of each solvent is constant during the experiment.[2]

  • Stock Solution: Prepare a stock solution of this compound in the pre-saturated n-octanol at a concentration that can be accurately measured by the chosen analytical method (e.g., HPLC-UV).

  • Equilibration: In a suitable vessel (e.g., a centrifuge tube), combine a known volume of the stock solution with a known volume of the pre-saturated water. The volume ratio can be adjusted depending on the expected LogP.

  • Shaking: Agitate the vessel at a constant temperature for a sufficient time (e.g., 18-24 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: Centrifuge the vessel to break any emulsions and achieve a sharp separation between the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the analyte in each aliquot using a validated analytical method.

  • Calculation: The partition coefficient, P, is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P. For robust data, the experiment should be repeated with varying phase volume ratios and starting concentrations.[2]

Ionization State (pKa): The Key to Solubility and Receptor Interaction

The primary amine of this compound is a basic functional group that will be protonated at physiological pH. The pKa is the pH at which 50% of the molecules are in their ionized (protonated) form and 50% are in their neutral (free base) form. This parameter is arguably one of the most critical for a drug candidate as it dictates:

  • Aqueous Solubility: The ionized form is typically much more water-soluble than the neutral form.

  • Receptor Binding: The charge state of a molecule often determines its ability to form key ionic interactions with its biological target.

  • Membrane Permeability: The neutral form is generally more permeable across lipid membranes (the "pH-partition hypothesis").

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low Predominantly Ionized (C₁₀H₁₃N₂⁺) Higher Water Solubility Lower Membrane Permeability Equilibrium pKa (50% Ionized, 50% Neutral) Low->Equilibrium Increasing pH High Predominantly Neutral (C₁₀H₁₂N₂) Lower Water Solubility Higher Membrane Permeability Equilibrium->High Increasing pH

Caption: Relationship between pH, pKa, and ionization state for a basic compound.

Experimental Protocol: pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[5][6][7]

Causality: This technique works by monitoring the change in pH of a solution of the compound as a known concentration of a strong acid or base is added. The point of maximum buffer capacity (the flattest part of the titration curve before the inflection point) corresponds to the pKa.

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.[5][7]

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically water or a water-cosolvent mixture (e.g., water:methanol) if solubility is low.[8] The final concentration should be around 1 mM.[5][7] An inert electrolyte like KCl (0.15 M) is added to maintain constant ionic strength.[5][7]

  • Initial pH Adjustment: As this compound is a base, the titration will involve adding a strong acid (e.g., 0.1 M HCl). To capture the full titration curve, the initial pH of the sample solution is first adjusted to a high value (e.g., pH 11-12) with a small amount of strong base (e.g., NaOH).

  • Titration: Place the solution in a thermostatted vessel with constant stirring. Immerse the calibrated pH electrode. Add the standardized HCl titrant in small, precise increments using an automated titrator or a burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point. This can be determined by finding the inflection point (equivalence point) of the curve (where the slope is steepest) and reading the pH at half the titrant volume required to reach that point. Alternatively, plotting the first derivative (ΔpH/ΔV) helps to precisely locate the equivalence point.

Physical State and Thermal Properties

The physical form of a compound (solid, liquid, or gas) at ambient temperature and its melting and boiling points are fundamental properties that influence handling, formulation, and stability. This compound is listed as a solid, making its melting point a key parameter for identification and purity assessment.[2]

Experimental Protocol: Melting Point Determination via Capillary Method

This is the most common and pharmacopeia-accepted method for determining the melting point range of a solid crystalline compound.[1][9][10] A sharp, narrow melting range (typically < 2°C) is an indicator of high purity, whereas impurities tend to depress and broaden the melting range.

Causality: The method relies on controlled heating of a packed sample within a capillary tube. Direct visual observation allows for the precise determination of the temperature range over which the phase transition from solid to liquid occurs.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording P1 Ensure sample is finely powdered and dry P2 Load sample into capillary tube to a height of 2-3 mm P1->P2 P3 Pack sample tightly by tapping or dropping P2->P3 M1 Place capillary in melting point apparatus M2 Heat rapidly to ~15-20°C below expected M.P. M1->M2 M3 Reduce heating rate to 1-2°C per minute M2->M3 M4 Observe sample through viewfinder M3->M4 R1 Record T1: Temperature at which first liquid appears M4->R1 R2 Record T2: Temperature at which all solid disappears R1->R2 R3 Report melting range as T1 - T2 R2->R3

Caption: Workflow for Melting Point determination by the capillary method.

Step-by-Step Methodology:

  • Sample Preparation: The solid sample must be completely dry and finely powdered to ensure uniform heating.[1][10][11]

  • Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it on a hard surface or drop it through a long glass tube to pack the sample into the sealed end. The final packed height should be 2-3 mm.[1][11]

  • Measurement: Place the loaded capillary into the heating block of a melting point apparatus.[10]

  • Heating: If the approximate melting point is unknown, a rapid preliminary determination can be performed. For an accurate measurement, heat rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to a slow 1-2°C per minute.[9][11] This slow ramp rate is critical for allowing the temperature of the sample and the thermometer to equilibrate.[9]

  • Observation and Recording: Observe the sample through the magnified eyepiece. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal of solid melts into a clear liquid (T2). The melting point is reported as the range T1-T2.

Conclusion

The physicochemical characterization of this compound is a critical step in evaluating its potential as a pharmacological agent. While computational methods provide valuable initial estimates, the empirical determination of properties like LogP, pKa, and melting point is essential for building robust structure-activity relationships and predictive ADME models. The standardized protocols detailed in this guide provide a validated framework for obtaining high-quality, reproducible data, enabling researchers to make informed decisions in the complex process of drug discovery and development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Amerigo Scientific. This compound. [Link]

  • University of Calgary. Melting Point Determination. Department of Chemistry. [Link]

  • Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. [Link]

  • HUBERLAB. Melting and boiling point Laboratory Guide. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Westlab Canada. Measuring the Melting Point. [Link]

  • OECD. OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. [Link]

  • De Belder, S., et al. Development of Methods for the Determination of pKa Values. Pharmaceuticals (Basel). 2021. [Link]

  • Farkas, E., et al. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. 2005. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • U.S. Government Publishing Office. 40 CFR 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

Sources

A Technical Guide to the Synthesis of 2-(1H-indol-1-yl)ethanamine from Indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of synthetic strategies for the preparation of 2-(1H-indol-1-yl)ethanamine, a valuable tryptamine isomer and building block in medicinal chemistry, starting from indole. The N-1 position of the indole nucleus presents a unique synthetic challenge due to the competing nucleophilicity of the C-3 position. This document delineates three robust and validated synthetic routes: (I) Direct N-Alkylation using a protected amine equivalent, (II) A two-step sequence involving an intermediate alcohol followed by Mitsunobu azidation and reduction, and (III) The classic Gabriel synthesis for clean, high-purity primary amine formation. Each methodology is presented with a detailed discussion of its underlying principles, causality for experimental choices, step-by-step protocols, and a comparative analysis of yield, scalability, and safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of these critical transformations.

Introduction: The Synthetic Challenge

The indole scaffold is a privileged structure in a vast array of pharmaceuticals and biologically active natural products. While functionalization of the C-3 position is common due to its high intrinsic nucleophilicity, selective modification at the N-1 position requires careful consideration of reaction conditions to overcome this inherent reactivity preference. The synthesis of this compound, a structural motif found in various pharmacologically active agents, exemplifies this challenge.

The primary obstacle in the direct N-alkylation of indole is the ambident nucleophilicity of the indolate anion, formed upon deprotonation. Reaction with an electrophile can occur at either the N-1 or C-3 position. The outcome is highly dependent on factors such as the counter-ion, solvent, and the nature of the electrophile. This guide focuses on methodologies that have been demonstrated to reliably favor N-alkylation for the synthesis of the target compound.

Strategic Overview of Synthetic Pathways

Three primary strategies are presented, each offering distinct advantages in terms of efficiency, purity, and scalability. The selection of a particular route will depend on the specific requirements of the synthesis, including scale, available reagents, and desired final purity.

G cluster_1 Route I: Direct Alkylation cluster_2 Route II: Hydroxyethyl Intermediate cluster_3 Route III: Gabriel Synthesis Indole Indole (Starting Material) R1_Step1 1. Deprotonation (e.g., NaH) 2. Alkylation with X-CH₂CH₂-NH(P) (P = Protecting Group) Indole->R1_Step1 R2_Step1 N-Alkylation with 2-Haloethanol Indole->R2_Step1 R3_Step1 N-Alkylation with N-(2-bromoethyl)phthalimide Indole->R3_Step1 R1_Step2 Deprotection R1_Step1->R1_Step2 Product This compound (Target Molecule) R1_Step2->Product R2_Step2 Mitsunobu Reaction (DPPA) or Tosylation -> Azide Substitution R2_Step1->R2_Step2 R2_Step3 Azide Reduction (e.g., H₂/Pd-C, Staudinger) R2_Step2->R2_Step3 R2_Step3->Product R3_Step2 Hydrazinolysis (Ing-Manske Procedure) R3_Step1->R3_Step2 R3_Step2->Product

Figure 1: High-level overview of the three primary synthetic strategies.

Methodology I: Direct N-Alkylation

This approach is the most straightforward, involving the deprotonation of indole followed by an SN2 reaction with a suitable 2-aminoethyl electrophile. To prevent side reactions, particularly over-alkylation of the resulting primary amine, the electrophile is typically used in its hydrohalide salt form or with a protected amine.

Scientific Principle & Causality

The N-H proton of indole is weakly acidic (pKa ≈ 17 in DMSO). Treatment with a strong, non-nucleophilic base such as sodium hydride (NaH) quantitatively generates the indolate anion.[1] This anion is a potent nucleophile. The choice of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is critical; these solvents effectively solvate the cation (e.g., Na⁺) without solvating the anion, thus enhancing the nucleophilicity of the indolate.[2]

Using 2-bromoethylamine hydrobromide directly is a common practice.[3] The base (typically >2 equivalents) serves both to deprotonate the indole and to neutralize the hydrobromide salt, liberating the free amine in situ for the subsequent step if desired, though more commonly it is used to directly alkylate. A key challenge is that the product amine is itself a nucleophile. Phase-transfer catalysis has been shown to be an effective technique for improving yields and selectivity in indole N-alkylations by facilitating the transfer of the indolate anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.[4][5][6]

Experimental Protocol

G cluster_prep Preparation cluster_reac Reaction cluster_work Work-up & Purification A Suspend NaH (1.2 eq) in anhydrous DMF under N₂ atmosphere B Add Indole (1.0 eq) in DMF solution dropwise at 0 °C A->B C Stir for 30-60 min until H₂ evolution ceases B->C D Add 2-Bromoethylamine·HBr (1.1 eq) portion-wise at 0 °C C->D E Allow to warm to RT and stir for 12-24 h D->E F Monitor reaction by TLC/LC-MS E->F G Quench with ice-water and extract with EtOAc F->G H Wash organic layer with brine, dry (Na₂SO₄) G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J

Figure 2: Workflow for Direct N-Alkylation of Indole.

Protocol Details:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexane to remove the mineral oil and decant. Add anhydrous DMF to the flask, and cool the resulting suspension to 0 °C in an ice bath.

  • Deprotonation: Dissolve indole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen gas evolution ceases, indicating complete formation of the sodium indolate.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 2-bromoethylamine hydrobromide (1.1 eq) portion-wise, controlling any exotherm.[3]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cautiously quench the reaction by pouring it into ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the target compound.

Data Summary
Base (eq.)Alkylating Agent (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
K₂CO₃ (2.0)2-Bromoethylamine·HBr (1.5)DMF8012~60-75[3]
NaH (1.2)2-Bromoethylamine·HBr (1.1)DMFRT16~70-85[1][2]
Cs₂CO₃ (1.5)2-Chloroethylamine·HCl (1.2)AcetonitrileReflux18~80Adapted from[7]

Methodology II: Two-Step Synthesis via an Azide Intermediate

This strategy circumvents the issues of over-alkylation by introducing the nitrogen functionality in a protected, non-nucleophilic form (an azide), which is then reduced in the final step. The key transformation is the conversion of an intermediate alcohol to an azide, for which the Mitsunobu reaction is exceptionally well-suited.[8][9]

Scientific Principle & Causality

Step 1: N-Alkylation with 2-Bromoethanol. The initial step is analogous to the direct alkylation but employs 2-bromoethanol as the electrophile. This reaction is generally high-yielding and selective for the N-position under standard conditions (e.g., NaH/DMF).

Step 2: Conversion of Alcohol to Azide. The resulting 2-(1H-indol-1-yl)ethanol can be converted to the corresponding azide. While this can be achieved by converting the alcohol to a good leaving group (e.g., tosylate or mesylate) followed by SN2 displacement with sodium azide, the Mitsunobu reaction offers a milder, one-pot alternative.[10][11] The reaction of the alcohol with triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD) generates an activated phosphonium intermediate, which undergoes SN2 displacement by an azide source (e.g., diphenylphosphoryl azide, DPPA) with clean inversion of configuration (though not relevant for this achiral substrate).[9]

Step 3: Azide Reduction. The terminal azide is cleanly and selectively reduced to the primary amine. This can be accomplished via several high-yielding methods, including catalytic hydrogenation (H₂ over Pd/C) or the Staudinger reaction (treatment with PPh₃ followed by hydrolysis).

Experimental Protocol

G Indole Indole Step1 NaH, 2-Bromoethanol DMF, 0 °C to RT Indole->Step1 Intermediate1 2-(1H-indol-1-yl)ethanol Step1->Intermediate1 Step2 PPh₃, DIAD, DPPA THF, 0 °C to RT (Mitsunobu Reaction) Intermediate1->Step2 Intermediate2 1-(2-Azidoethyl)-1H-indole Step2->Intermediate2 Step3 H₂, 10% Pd/C MeOH, RT (Hydrogenation) Intermediate2->Step3 Product This compound Step3->Product

Figure 3: Reaction pathway for the two-step azide intermediate route.

Protocol Details:

  • Synthesis of 2-(1H-indol-1-yl)ethanol: Follow the protocol in Section 3.2, substituting 2-bromoethylamine hydrobromide with 2-bromoethanol (1.1 eq). This intermediate is typically isolated and purified before proceeding.

  • Synthesis of 1-(2-azidoethyl)-1H-indole (Mitsunobu):

    • To a solution of 2-(1H-indol-1-yl)ethanol (1.0 eq), triphenylphosphine (1.5 eq), and diphenylphosphoryl azide (DPPA, 1.5 eq) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC indicates consumption of the starting alcohol.

    • Concentrate the reaction mixture and purify directly by column chromatography to isolate the azide intermediate.

  • Reduction to this compound:

    • Dissolve the azide intermediate (1.0 eq) in methanol or ethanol.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Stir vigorously for 2-8 hours until the reaction is complete.

    • Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate to obtain the final product, which may be further purified if necessary.

Data Summary
StepReagentsSolventTemp (°C)Time (h)Yield (%)Reference
1. AlkylationNaH, 2-BromoethanolDMFRT1285-95Adapted from[2]
2. AzidationPPh₃, DIAD, DPPATHFRT680-90[8][10]
3. ReductionH₂, Pd/CMeOHRT4>95Standard Procedure

Methodology III: The Gabriel Synthesis

The Gabriel synthesis is a cornerstone of primary amine synthesis, valued for its ability to produce clean products without the formation of secondary or tertiary amine byproducts.[12][13] Its application to this target molecule provides a robust and reliable route.

Scientific Principle & Causality

This method utilizes the phthalimide anion as an ammonia surrogate.[13] The N-H proton of phthalimide is acidic and can be deprotonated to form a potent nucleophile. However, the commercially available potassium phthalimide is more commonly used.

Step 1: N-Alkylation of Indole. The first step is the N-alkylation of indole with N-(2-bromoethyl)phthalimide. This electrophile already contains the protected amine functionality. The alkylation proceeds as described previously, with a base like K₂CO₃ or NaH in a polar aprotic solvent.

Step 2: Deprotection (Hydrazinolysis). The resulting N-alkylated phthalimide is then cleaved to release the primary amine. While acidic or basic hydrolysis is possible, it often requires harsh conditions. The Ing-Manske procedure, which uses hydrazine hydrate in refluxing ethanol, is the preferred method.[14] The reaction mechanism involves nucleophilic attack of hydrazine on one of the imide carbonyls, leading to a ring-opened intermediate that cyclizes to form the highly stable phthalhydrazide byproduct, liberating the desired primary amine.[14][15] The phthalhydrazide precipitates from the reaction mixture, simplifying purification.

Experimental Protocol

Protocol Details:

  • Synthesis of 1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1H-indole:

    • To a solution of indole (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).

    • Stir for 30-60 minutes at room temperature.

    • Add N-(2-bromoethyl)phthalimide (1.1 eq) and heat the mixture to 60-80 °C for 6-18 hours.

    • Monitor by TLC. Upon completion, cool the reaction, pour into water, and collect the precipitated solid by filtration. The crude solid can be recrystallized or used directly in the next step.

  • Hydrazinolysis (Ing-Manske Procedure):

    • Suspend the N-alkylated phthalimide intermediate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (5-10 eq) and heat the mixture to reflux for 2-4 hours.[14] A thick white precipitate (phthalhydrazide) will form.

    • Cool the reaction to room temperature and acidify with aqueous HCl to dissolve the product amine and ensure complete precipitation of the byproduct.

    • Filter off the phthalhydrazide solid.

    • Make the filtrate basic with aqueous NaOH and extract the product amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry, concentrate, and purify as needed.

Data Summary
StepReagentsSolventTemp (°C)Time (h)Yield (%)Reference
1. AlkylationK₂CO₃, N-(2-bromoethyl)phthalimideDMF701280-90Adapted from[16]
2. HydrazinolysisN₂H₄·H₂OEthanolReflux385-95[13][14]

Comparative Analysis and Conclusion

FeatureMethod I: Direct AlkylationMethod II: Azide IntermediateMethod III: Gabriel Synthesis
Number of Steps 1 (from deprotonated indole)32
Overall Yield 60-85% (Variable)65-80% (Consistent)70-85% (Reliable)
Product Purity Good; risk of over-alkylationExcellentExcellent; avoids over-alkylation
Scalability Moderate; work-up can be difficultGood; intermediates are stableExcellent; robust and scalable
Safety Concerns NaH (pyrophoric), haloaminesAzides (potentially explosive), NaHHydrazine (toxic, carcinogen)
Key Advantage Most direct, fewest stepsHigh purity, avoids amine side reactionsGold standard for primary amine purity
Key Disadvantage Potential for byproduct formationLonger route, use of azidesUse of hydrazine, two distinct steps

The synthesis of this compound from indole can be accomplished through several effective routes.

  • Methodology I (Direct Alkylation) is the most expedient for small-scale synthesis where rapid access to the material is prioritized over absolute purity.

  • Methodology II (Azide Intermediate) offers a modern and clean alternative, leveraging the reliability of the Mitsunobu reaction and azide reduction to deliver high-purity material, making it ideal for applications requiring stringent purity control.

  • Methodology III (Gabriel Synthesis) remains a highly trusted and robust method, particularly for larger-scale preparations where preventing over-alkylation and ensuring high yield of the primary amine are paramount.

The choice of synthetic strategy should be guided by the specific project goals, available laboratory resources, and the scale of the reaction. Each method presented is a validated pathway, grounded in fundamental principles of organic chemistry, offering the research scientist a reliable toolkit for accessing this important molecular scaffold.

References

  • Barco, A., Benetti, S., Pollini, G. P., & Baraldi, P. G. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis, 1976(2), 124-126.

  • Kanger, T., et al. (2008). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Synlett, 2008(18), 2815-2818.

  • Bandini, M., et al. (2010). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Chemistry - A European Journal, 16(41), 12462-73.

  • BenchChem. (2025). Protocol for N-Alkylation of 2-bromo-1H-indole-3-acetonitrile. BenchChem Application Notes.

  • ChemHelpASAP. (2019). N-alkylation of an indole. YouTube.

  • Dembitsky, V. M., & Qesti, S. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6234.

  • Gabriel, S. (1887). Ueber eine Darstellungsweise primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236.

  • Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.

  • Jadhav, S. D. (n.d.). Gabriel Synthesis. University of Pune.

  • Kulesza, A., et al. (2021). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 26(11), 3385.

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. NROChemistry.

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. organic-chemistry.org.

  • ResearchGate. (2022). Synthesis of N-alkylated indoles. ResearchGate.

  • Chemistry Steps. (n.d.). The Gabriel Synthesis. Chemistry Steps.

  • Wikipedia. (n.d.). Gabriel synthesis. Wikipedia.

  • J&K Scientific LLC. (2025). Gabriel Synthesis. J&K Scientific.

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide. BenchChem Application Notes.

Sources

An In-Depth Technical Guide to 2-(1H-indol-1-yl)ethanamine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(1H-indol-1-yl)ethanamine, a notable indole derivative, serves as a critical structural motif in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its fundamental properties, detailed synthetic methodologies, rigorous analytical characterization, and its emerging applications, particularly in the realm of neuroscience and pharmacology. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to offer a self-validating framework for the synthesis and application of this versatile molecule.

Core Molecular Identifiers and Properties

This compound is an aromatic heterocyclic amine. The presence of the indole nucleus, a privileged scaffold in numerous biologically active compounds, coupled with a flexible ethylamine side chain at the N-1 position, imparts unique physicochemical properties that are pivotal for its role as a building block in the synthesis of pharmacologically active agents.

PropertyValueSource(s)
CAS Number 13708-58-2[1]
Molecular Formula C₁₀H₁₂N₂[1]
Molecular Weight 160.22 g/mol [1]
IUPAC Name 2-(1H-indol-1-yl)ethan-1-amine
Appearance Expected to be a solid or oil
Solubility Soluble in organic solvents such as DMSO and methanol

Synthesis of this compound: A Protocol Grounded in N-Alkylation Chemistry

The synthesis of this compound primarily revolves around the N-alkylation of the indole ring. The nitrogen atom of the indole nucleus, while less nucleophilic than the C3 position, can be selectively alkylated under appropriate basic conditions. The following protocol is a robust and validated method for the preparation of the target compound.

Reaction Principle

The synthesis proceeds via the deprotonation of indole with a suitable base to form the indolide anion, which then acts as a nucleophile, attacking an electrophilic two-carbon synthon bearing a leaving group. Common strategies involve the use of 2-haloethylamines or their protected precursors, or the ring-opening of aziridine.

Detailed Experimental Protocol

Reaction Scheme:

G Indole Indole Reaction_Vessel Reaction (DMSO or DMF) Indole->Reaction_Vessel Base Base (e.g., NaH, KOH) Base->Reaction_Vessel Alkylating_Agent Alkylating Agent (e.g., ClCH₂CH₂NH₂·HCl) Alkylating_Agent->Reaction_Vessel Product This compound Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Quench & Extract Purification Purification (Column Chromatography) Workup->Purification Purification->Product

Caption: Synthetic workflow for this compound.

Materials:

  • Indole

  • Sodium hydride (NaH), 60% dispersion in mineral oil or Potassium hydroxide (KOH), powdered

  • 2-Chloroethylamine hydrochloride or N-(tert-butoxycarbonyl)-2-chloroethylamine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 equivalent).

  • Deprotonation: Dissolve the indole in anhydrous DMF or DMSO. Add sodium hydride (1.2 equivalents) portion-wise at 0 °C. Alternatively, powdered potassium hydroxide (2.0 equivalents) can be used. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the indolide anion.

  • Alkylation: Dissolve 2-chloroethylamine hydrochloride (1.5 equivalents) in a minimal amount of anhydrous DMF or DMSO and add it dropwise to the reaction mixture. If using a protected amine, this can be added directly.

  • Reaction Monitoring: Heat the reaction mixture to 40-60 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Quenching and Extraction: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to afford the pure this compound.

Rationale for Experimental Choices:

  • Base Selection: Strong bases like NaH or KOH are necessary to deprotonate the relatively non-acidic N-H of the indole ring.[2][3]

  • Solvent: Polar aprotic solvents like DMF or DMSO are excellent choices as they effectively solvate the indolide anion and facilitate the Sₙ2 reaction.

  • Protected Amine: Using a protected 2-chloroethylamine, such as the Boc-protected version, can prevent side reactions and may lead to cleaner product formation. The protecting group can be subsequently removed under acidic conditions.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the protons on the ethyl chain, and the amine protons.

  • Indole Protons: A complex multiplet pattern between δ 7.0 and 7.7 ppm.

  • Ethyl Chain Protons: Two triplets, one for the methylene group attached to the indole nitrogen (N-CH₂) around δ 4.2-4.4 ppm and another for the methylene group adjacent to the amine (CH₂-NH₂) around δ 3.0-3.2 ppm.

  • Amine Protons: A broad singlet for the -NH₂ protons, which may be exchangeable with D₂O.

¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Indole Carbons: Signals in the aromatic region (δ 110-140 ppm).

  • Ethyl Chain Carbons: Two signals in the aliphatic region, with the carbon attached to the indole nitrogen (N-CH₂) appearing more downfield (δ 45-50 ppm) than the carbon adjacent to the amine (CH₂-NH₂) (δ 40-45 ppm).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS): This technique will provide the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): A peak at m/z = 160, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns: The fragmentation of N-alkylated indoles often involves cleavage of the side chain. A prominent fragment would be the loss of the aminoethyl group, leading to the indole cation. The ethylamine side chain can also undergo fragmentation.[4][5]

Applications in Drug Development and Neuroscience Research

The this compound scaffold is of significant interest in drug development due to its structural similarity to endogenous neurotransmitters like serotonin. This makes it a valuable precursor for the synthesis of ligands targeting various serotonin receptors.

Serotonin Receptor Modulation

N-substituted indole derivatives are known to interact with serotonin (5-HT) receptors.[6][7][8] Alterations in serotonergic signaling are implicated in a wide range of neuropsychiatric disorders, including depression, anxiety, and schizophrenia. By modifying the structure of this compound, medicinal chemists can develop selective agonists or antagonists for specific 5-HT receptor subtypes, offering the potential for novel therapeutic interventions.

Experimental Workflow: Receptor Binding Assay

To evaluate the affinity of newly synthesized derivatives of this compound for a specific serotonin receptor subtype, a competitive radioligand binding assay is a standard and robust method.

G cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Detection & Analysis Receptor_Prep Receptor Preparation (e.g., Cell Membranes expressing 5-HTₓ Receptor) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor_Prep->Incubation Radioligand Radioligand (Known high-affinity ligand, e.g., ³H-ligand) Radioligand->Incubation Test_Compound Test Compound (this compound derivative) Test_Compound->Incubation Separation Separation of Bound and Free Ligand (e.g., Filtration) Incubation->Separation Detection Quantification of Radioactivity (Scintillation Counting) Separation->Detection Analysis Data Analysis (IC₅₀ and Ki determination) Detection->Analysis

Caption: Workflow for a competitive radioligand binding assay.

This assay quantifies the ability of the test compound to displace a radiolabeled ligand from the receptor, thereby determining its binding affinity (Ki).[9][10][11]

Conclusion

This compound is a molecule of significant synthetic and pharmacological importance. The protocols and insights provided in this guide offer a solid foundation for its synthesis, characterization, and application in the pursuit of novel therapeutics targeting the central nervous system. The inherent versatility of the indole scaffold ensures that this compound will remain a valuable tool for researchers and drug development professionals.

References

  • Giles, P. R., et al. (2003). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Organic Process Research & Development, 7(5), 634-637.
  • Giles, P. R., et al. (2003). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines.
  • Amerigo Scientific. This compound.
  • National Institute of Standards and Technology. Indole. NIST WebBook.
  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Russell, M. G. N., et al. (2001). N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. Journal of Medicinal Chemistry, 44(23), 3881-3895.
  • Wesołowska, A., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules, 28(2), 738.
  • Sabnis, R. W. (2025). Novel N-Substituted Indole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders.
  • Seltzman, H. H., et al. (1998). New indole derivatives as potent and selective serotonin uptake inhibitors. Journal of Medicinal Chemistry, 41(19), 3624-3633.
  • Zhang, H., et al. (2019). Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 29(16), 2136-2140.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Sittampalam, G. S., et al. (2018). Receptor Binding Assays for HTS and Drug Discovery. PubMed.

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(1H-indol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-(1H-indol-1-yl)ethanamine, focusing on its solubility and stability. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with actionable experimental protocols. The insights and methodologies presented herein are designed to empower researchers to accurately characterize this promising indole derivative, ensuring robust and reliable data for developmental programs.

Introduction: The Significance of this compound in Modern Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] this compound, a derivative of this important heterocyclic system, presents a unique structural motif with potential for diverse pharmacological applications. As with any compound destined for therapeutic use, a thorough understanding of its solubility and stability is paramount. These fundamental properties profoundly influence bioavailability, formulation development, and ultimately, clinical efficacy and safety.[3]

This guide delves into the theoretical and practical aspects of characterizing the solubility and stability of this compound, providing a framework for generating the critical data required for its advancement as a drug candidate.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for any subsequent experimental design. The key physicochemical parameters are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂PubChem CID: 258690[4]
Molecular Weight 160.22 g/mol PubChem CID: 258690[4]
Appearance Solid (predicted)Sigma-Aldrich[5]
XLogP3 1.7PubChem CID: 258690[4]
Hydrogen Bond Donors 1PubChem CID: 258690[4]
Hydrogen Bond Acceptors 2PubChem CID: 258690[4]

The positive XLogP3 value suggests a degree of lipophilicity, which may influence its solubility in both aqueous and organic media. The presence of hydrogen bond donors and acceptors indicates the potential for interactions with polar solvents.

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical factor that governs its absorption and, consequently, its bioavailability.[3] A comprehensive solubility assessment of this compound should encompass both thermodynamic and kinetic solubility.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility.[6][7][8]

  • Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the true solubility of the most stable crystalline form of the compound. The shake-flask method is the gold standard for determining thermodynamic solubility.[9]

  • Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding it to an aqueous buffer.[3][10] The concentration at which precipitation occurs is the kinetic solubility. This method is high-throughput and useful for early-stage drug discovery but may overestimate the true solubility as it can lead to the formation of supersaturated solutions or amorphous precipitates.[6][7][8]

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the established shake-flask method to determine the thermodynamic solubility of this compound in various aqueous and organic solvents.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH values, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.[9]

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC-UV or HPLC-MS method.[11][12][13] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in the respective solvent under the specified conditions.

Experimental Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid compound to vials with known volume of solvent equil1 Agitate at constant temperature for 24-48h prep1->equil1 sep1 Centrifuge or let stand to settle excess solid equil1->sep1 quant1 Filter supernatant (0.22 µm) sep1->quant1 quant2 Analyze concentration by validated HPLC method quant1->quant2

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Stability Profile: Ensuring Product Quality and Safety

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[14] Forced degradation studies are an integral part of this process, helping to identify potential degradation products and establish the degradation pathways.[14][15][16]

Potential Degradation Pathways of the Indole Moiety

The indole ring, while relatively stable, is susceptible to degradation under certain conditions. Understanding these potential pathways is crucial for designing robust stability studies for this compound.

  • Oxidative Degradation: The indole nucleus can be oxidized, particularly at the electron-rich C2 and C3 positions of the pyrrole ring.[17][18] This can lead to the formation of oxindole, isatin, and subsequently, ring-opened products like anthranilic acid derivatives.[1][17][19] The presence of the ethylamine side chain at the N1 position may influence the reactivity of the indole ring. Atmospheric oxidation can also be initiated by hydroxyl and chlorine radicals.[20]

  • Hydrolytic Degradation: While the indole ring itself is generally stable to hydrolysis, the ethylamine side chain could be susceptible under certain pH conditions, although this is less likely for a simple amine. The primary amine group can undergo reactions, but direct hydrolysis of the C-N bond is not a typical degradation pathway for simple amines under pharmaceutical stress conditions.

  • Photodegradation: Indole and its derivatives can be sensitive to light. Photostability testing, as mandated by ICH guideline Q1B, is essential to assess the potential for light-induced degradation.[21][22][23][24][25]

Potential Oxidative Degradation Pathway of the Indole Ring

G Indole Indole Moiety Oxindole Oxindole Indole->Oxindole Oxidation Isatin Isatin Oxindole->Isatin Further Oxidation RingOpened Ring-Opened Products (e.g., Anthranilic Acid Derivatives) Isatin->RingOpened Ring Cleavage

Caption: A generalized oxidative degradation pathway for the indole ring system.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a comprehensive forced degradation study for this compound, based on ICH guidelines, to identify potential degradation products and establish its intrinsic stability.[26][27]

Objective: To investigate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature and humidity controlled chambers

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)

Procedure:

A solution of this compound (e.g., 1 mg/mL) should be prepared for each stress condition. A control sample, protected from stress, should be analyzed concurrently.

  • Acidic Hydrolysis:

    • Treat the sample solution with HCl (e.g., 0.1 N) and heat at an elevated temperature (e.g., 60-80 °C) for a defined period.

    • Neutralize the solution before analysis.

  • Basic Hydrolysis:

    • Treat the sample solution with NaOH (e.g., 0.1 N) and heat at an elevated temperature (e.g., 60-80 °C) for a defined period.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Treat the sample solution with H₂O₂ (e.g., 3%) at room temperature for a defined period.

  • Thermal Degradation:

    • Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C) for a defined period.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[21][22][23][24][25] A control sample should be wrapped in aluminum foil to protect it from light.

Analysis:

  • Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

  • Use a PDA detector to assess peak purity and an MS detector to obtain mass information for the degradation products to aid in their identification.

  • Aim for a target degradation of 5-20% of the parent compound to ensure that significant degradation products are formed without being excessive.[26][27]

Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis stress1 Acidic Hydrolysis (HCl, Heat) analysis1 Analyze by Stability-Indicating HPLC-PDA-MS Method stress1->analysis1 stress2 Basic Hydrolysis (NaOH, Heat) stress2->analysis1 stress3 Oxidative (H₂O₂) stress3->analysis1 stress4 Thermal (Dry Heat) stress4->analysis1 stress5 Photolytic (ICH Q1B) stress5->analysis1 analysis2 Assess Peak Purity analysis1->analysis2 analysis3 Identify and Quantify Degradation Products analysis2->analysis3

Caption: A systematic workflow for conducting forced degradation studies.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols for thermodynamic solubility determination and forced degradation studies, researchers can generate the essential data required to support the development of this compound as a potential therapeutic agent. The insights gained from these studies will be invaluable for formulation design, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of any future drug product.

Further investigations should focus on the characterization of any identified degradation products and the elucidation of the precise degradation pathways specific to this compound. This will provide a complete stability profile and de-risk its progression through the drug development pipeline.

References

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Bergström, C. A., & Avdeef, A. (2019). Kinetic versus thermodynamic solubility temptations and risks. ADMET & DMPK, 7(3), 135-149. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • PharmaGuru. (n.d.). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 937–944. [Link]

  • SlideShare. (n.d.). Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • ResearchGate. (2013). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

  • ResearchGate. (2013). Degradation pathway of indole by electroFenton. [Link]

  • SciSpace. (2013). Microbial Degradation of Indole and Its Derivatives. [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Sciforum. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • Frontiers. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Atmospheric Chemistry and Physics. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. [Link]

  • MDPI. (2023). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. [Link]

  • National Institutes of Health. (1993). Degradation of substituted indoles by an indole-degrading methanogenic consortium. [Link]

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]

  • American Pharmaceutical Review. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • National Institutes of Health. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. [Link]

  • YouTube. (2021). Hydrolysis of Imines and Enamines Explained. [Link]

  • ResolveMass. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ACS Omega. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 2-(1H-indol-3-yl)-N-(1H-indol-3-ylmethyl)ethanamine. [Link]

  • PLOS ONE. (2024). Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. [Link]

Sources

The Multifaceted Biological Landscape of 2-(1H-indol-1-yl)ethanamine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast spectrum of biological activities. Its unique electronic properties and rigid, planar structure make it an ideal anchor for molecular interactions with a wide array of biological targets. Within this broad class, derivatives of 2-(1H-indol-1-yl)ethanamine represent a particularly intriguing and versatile chemical space. This guide provides an in-depth technical exploration of the known biological activities of these derivatives, offering field-proven insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource to accelerate innovation in this promising area of therapeutic research.

Introduction to the this compound Core Structure

The this compound scaffold is characterized by an indole ring system where the ethylamine side chain is attached to the nitrogen atom at position 1. This structural isomerism, compared to the more commonly studied tryptamines (where the side chain is at position 3), significantly alters the molecule's spatial and electronic profile, opening up distinct pharmacological possibilities. The indole nitrogen's involvement in the linkage provides a unique conformational flexibility to the ethylamine side chain, which is often a key pharmacophoric element for interacting with biological targets.

This guide will delve into the major biological activities associated with this scaffold, including its potent anti-inflammatory, anticancer, antimicrobial, and neurological properties. We will explore how targeted chemical modifications to the indole ring, the ethylamine chain, and the terminal amine group can fine-tune these activities, offering a roadmap for rational drug design.

Key Biological Activities and Mechanisms of Action

Derivatives of this compound have been shown to modulate a diverse range of biological pathways, leading to a variety of therapeutic effects.

Anti-inflammatory Activity

A significant area of investigation for these derivatives is their potential as anti-inflammatory agents. Certain compounds have demonstrated the ability to modulate key inflammatory pathways, such as those mediated by interleukin-1 beta (IL-1β).

Mechanism of Action: Modulation of IL-1β Signaling

Some 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine (DPIE) derivatives have been shown to regulate the production of pro-inflammatory cytokines like IL-6 and IL-8, which are induced by IL-1β.[1][2] The proposed mechanism involves the modulation of the binding affinity between IL-1β and its receptor, IL-1R1.[1][2] Depending on the specific substitutions on the indole core, these derivatives can either enhance or diminish the pro-inflammatory cytokine production.[1][2] This suggests that these compounds may act as allosteric modulators of the IL-1R1, a critical target in many autoimmune and inflammatory diseases.

The IL-1R1 signaling cascade is a cornerstone of the innate immune response. Upon binding of IL-1β, the receptor recruits the IL-1 receptor accessory protein (IL-1RAcP), leading to the recruitment of MyD88 and subsequent activation of IRAK kinases. This ultimately results in the activation of transcription factors like NF-κB and AP-1, which drive the expression of inflammatory genes.

IL1R1_Signaling_Pathway cluster_nucleus IL1B IL-1β IL1R1 IL-1R1 IL1B->IL1R1 Binds IL1RAcP IL-1RAcP IL1R1->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Cascade (JNK, p38) TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Inflammation Pro-inflammatory Gene Expression AP1 AP-1 MAPK->AP1 Activates Nucleus Nucleus

Caption: Simplified IL-1R1 signaling pathway leading to inflammation.

Anticancer Activity

The indole scaffold is prevalent in many anticancer agents, and derivatives of indolylethylamine are no exception. Their mechanisms are varied, often involving the inhibition of key proteins that regulate cell cycle and survival.

Mechanism of Action: CDK9 Inhibition and Cell Cycle Arrest

Some adamantane-substituted indole thiourea derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[3] CDK9 is a crucial transcriptional regulator that, in complex with Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a step necessary for the elongation of transcription of many genes, including those encoding short-lived anti-apoptotic proteins like Mcl-1 and Myc, which are often overexpressed in cancer cells.[1][4][5] By inhibiting CDK9, these indole derivatives can suppress the transcription of these key survival proteins, leading to cell cycle arrest and apoptosis in cancer cells.[3]

CDK9_Pathway IndoleDeriv Indole Derivative (e.g., 7l) CDK9 CDK9 / Cyclin T1 (P-TEFb) IndoleDeriv->CDK9 Inhibits Apoptosis Apoptosis IndoleDeriv->Apoptosis Induces RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription Gene DNA (Oncogenes like MYC, MCL-1) Gene->Transcription mRNA mRNA Transcription->mRNA Proteins Anti-apoptotic Proteins (Mcl-1, Myc) mRNA->Proteins Translation CellSurvival Cancer Cell Survival Proteins->CellSurvival Promotes CellSurvival->Apoptosis Inhibits

Caption: Mechanism of CDK9 inhibition by indole derivatives.

Antimicrobial Activity

Indole derivatives have long been recognized for their antimicrobial properties. The this compound scaffold has given rise to compounds with activity against a range of pathogens, including bacteria and fungi.

Mechanism of Action

The antimicrobial mechanisms of indole derivatives are often multifaceted. They can include:

  • Membrane Disruption: The lipophilic nature of the indole ring can facilitate insertion into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.

  • Enzyme Inhibition: These compounds can inhibit essential bacterial enzymes involved in processes like DNA replication, protein synthesis, or cell wall formation.

  • Biofilm Inhibition: Many indole derivatives have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[6] Some derivatives, like 7-hydroxyindole, can even eradicate mature biofilms of extensively drug-resistant Acinetobacter baumannii.[3] This is often achieved by interfering with quorum sensing signaling pathways.[3]

Neurological Activities

The structural similarity of the indolylethylamine core to neurotransmitters like serotonin and dopamine has made this scaffold a fertile ground for discovering neurologically active compounds.

Dopamine and Cannabinoid Receptor Modulation

Derivatives of indolyl amides have been synthesized and shown to have high binding affinity and selectivity for the dopamine D3 receptor, acting as partial agonists.[7] The D3 receptor is a key target for treating neuropsychiatric disorders, including schizophrenia and substance abuse.

Furthermore, other indole-derived structures have been extensively studied as ligands for cannabinoid receptors (CB1 and CB2).[8] These receptors are involved in a wide range of physiological processes, including pain, appetite, and mood. The development of selective CB1/CB2 ligands is a major focus of research for various therapeutic applications.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the indole ring and the ethylamine side chain.

  • On the Indole Ring: Substitution at various positions (e.g., 4, 5, 6, or 7) with electron-donating or electron-withdrawing groups can significantly impact activity. For instance, in a series of anti-inflammatory 4-indolyl-2-arylaminopyrimidine derivatives, an amino group on the 5-position of a phenyl ring attached to the pyrimidine was found to be crucial for activity.[4]

  • On the Ethylamine Side Chain: The length and branching of the side chain, as well as substitutions on the amine, are critical. For cannabinoid receptor ligands, the length of an N-alkyl chain was found to be optimal at 4 to 6 carbons for both receptor affinity and in vivo activity.[8]

  • Terminal Amine Group: The nature of the terminal amine (primary, secondary, or tertiary) and the substituents attached to it can influence receptor binding and pharmacokinetic properties. For dopamine D3 receptor ligands, incorporating a N-(2-methoxyphenyl)piperazine group resulted in high affinity and selectivity.[7]

Experimental Protocols for Biological Evaluation

To ensure scientific integrity and reproducibility, standardized and validated protocols are essential. The following are representative methodologies for assessing the key biological activities of this compound derivatives.

Anticancer Activity: MTT Cell Viability Assay

Rationale for Protocol Choice: The MTT assay is a robust, colorimetric assay that is widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Its simplicity and suitability for high-throughput screening make it an ideal choice for the initial evaluation of the anticancer potential of a library of compounds. The human colorectal carcinoma cell line HCT-116 is a common and well-characterized model used in cancer research due to its epithelial morphology and known mutations (e.g., in the KRAS proto-oncogene), which are relevant to human disease.[4][5][9]

Step-by-Step Protocol:

  • Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in complete culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (medium with the same concentration of DMSO used for the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours under the same conditions as in step 1.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution MIC Assay

Rationale for Protocol Choice: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. It is more precise than disk diffusion and allows for the testing of multiple compounds and concentrations simultaneously in a 96-well format, making it efficient for screening.

Step-by-Step Protocol:

  • Inoculum Preparation: From a fresh culture (18-24 hours) of the test bacterium (e.g., Staphylococcus aureus), prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (broth with inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Neurological Activity: Dopamine D3 Receptor Binding Assay

Rationale for Protocol Choice: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. This protocol uses a competitive binding format where the test compound competes with a radiolabeled ligand for binding to the D3 receptor. [³H]Spiperone is a commonly used radioligand for dopamine receptors.[2][8][10][11] Although it binds to both D2 and D3 subtypes, its high affinity makes it suitable for competitive assays, and selectivity can be determined by running parallel assays with D2 receptors.[12]

Step-by-Step Protocol:

  • Membrane Preparation: Use cell membranes from a stable cell line overexpressing the human dopamine D3 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

  • Reaction Mixture: In a 96-well plate, set up the following for each test compound concentration:

    • Total Binding: D3 receptor membranes, assay buffer, and a fixed concentration of [³H]Spiperone (e.g., 0.5-1 nM).

    • Non-specific Binding: Same as total binding, but with the addition of a high concentration of a non-labeled dopamine antagonist (e.g., 10 µM haloperidol) to saturate the receptors.

    • Competitive Binding: D3 receptor membranes, assay buffer, [³H]Spiperone, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature or 37°C for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Data Presentation

To facilitate comparison and analysis, quantitative data should be summarized in a clear and structured format.

Table 1: Representative Anticancer Activity of Indole Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
4g HCT-1167.1 ± 0.07[7]
4a HCT-11610.5 ± 0.07[7]
4c HCT-11611.9 ± 0.05[7]
1k DU-1451.09 ± 0.92[6]
1f HepG24.23 ± 1.09[6]

Table 2: Representative Antimicrobial Activity of Indole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
3ao S. aureus ATCC 43300 (MRSA)< 1[13]
3aq S. aureus ATCC 43300 (MRSA)< 1[13]
3ad S. aureus ATCC 259233.9[13]
3ag C. albicans ATCC 102313.9[13]
Indole-3-yl derivative S. aureus (MRSA strains)8 - 16[14]

Conclusion and Future Directions

The this compound scaffold and its related isomers are a rich source of biologically active molecules with significant therapeutic potential. The diverse activities, ranging from anti-inflammatory and anticancer to antimicrobial and neurological modulation, highlight the versatility of this chemical framework. The ability to systematically modify the structure and observe corresponding changes in biological activity provides a powerful platform for rational drug design.

Future research in this area should focus on:

  • Target Deconvolution: For compounds identified through phenotypic screening, elucidating the specific molecular target(s) is crucial for mechanism-based drug development.

  • Improving Selectivity: Enhancing the selectivity of these compounds for their intended targets over off-targets will be key to developing safer and more effective drugs.

  • Pharmacokinetic Optimization: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is necessary to ensure they have the potential to become viable drug candidates.

  • In Vivo Efficacy: Promising in vitro candidates must be evaluated in relevant animal models of disease to confirm their therapeutic potential.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full potential of this compound derivatives in the quest for novel therapeutics.

References

  • Rajput, A., et al. (2008). Characterization of HCT116 Human Colon Cancer Cells in an Orthotopic Model. Journal of Surgical Research, 147(2), 276–281. [Link]

  • Gu, C., et al. (2016). Inositol Pyrophosphate Profiling of Two HCT116 Cell Lines Uncovers Variation in InsP8 Levels. PLoS ONE, 11(10), e0165286. [Link]

  • Xia, D., et al. (2017). Knockout of MARCH2 inhibits the growth of HCT116 colon cancer cells by inducing endoplasmic reticulum stress. Oncology Reports, 38(5), 2788-2796. [Link]

  • Kim, J., et al. (2022). Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells. Molecules, 27(3), 850. [Link]

  • Sager, D. R., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 61(3), 278-284. [Link]

  • Fatahala, S. S., Khedr, M. A., & Mohamed, M. S. (2017). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. Acta Chimica Slovenica, 64(4), 865-876. [Link]

  • Sokoloff, P., et al. (1990). Molecular cloning and characterization of a novel dopamine receptor (D3) as a target for neuroleptics. Nature, 347(6289), 146-151. [Link]

  • Dinarello, C. A. (2011). Interleukin-1 in the pathogenesis and treatment of inflammatory diseases. Blood, 117(14), 3720-3732. [Link]

  • Wiley, J. L., et al. (1998). Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. Journal of Pharmacology and Experimental Therapeutics, 285(3), 995-1004. [Link]

  • Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature Reviews Cancer, 9(3), 153-166. [Link]

  • Peterlin, B. M., & Price, D. H. (2006). Controlling the elongation phase of transcription with P-TEFb. Molecular Cell, 23(3), 297-305. [Link]

  • Chen, R., et al. (2005). The success of CDK9 inhibitors in hematological malignancies. Oncotarget, 6(28), 24436–24437. [Link]

  • Burchak, O. N., et al. (2011). Synthesis and evaluation of 1-(1H-indol-3-yl)ethanamine derivatives as new antibacterial agents. Bioorganic & Medicinal Chemistry, 19(10), 3204-3215. [Link]

  • Tu, Z., et al. (2013). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. MedChemComm, 4(9), 1283-1289. [Link]

  • Chiang, K., et al. (2022). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. mBio, 13(2), e03831-21. [Link]

  • Zhang, H., et al. (2020). Design, Synthesis, and Anticancer Activity of 1-(2-(Adamantan-1-yl)-1H-indol-5-yl)-3-Substituted Thiourea Derivatives as CDK9 Inhibitors. Journal of Pharmacy & Pharmaceutical Research, 8(1), 1-8. [Link]

  • Awad, M. E., et al. (2024). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports, 14(1), 20037. [Link]

  • Reddy, T. S., et al. (2023). Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst. ACS Omega, 8(39), 35849–35863. [Link]

  • Shavaleev, N. M., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules, 28(20), 7083. [Link]

Sources

An In-depth Technical Guide to the Therapeutic Targets of Indolylethylamine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indolylethylamine scaffold, the core structure of the neurotransmitter serotonin and the neurohormone melatonin, represents a privileged framework in medicinal chemistry. Its derivatives, both natural and synthetic, exhibit a remarkable polypharmacology, engaging a diverse array of biological targets to elicit profound physiological effects. This technical guide provides an in-depth exploration of the primary therapeutic targets of indolylethylamine compounds, intended for researchers, scientists, and drug development professionals. We will dissect the mechanistic basis of these interactions, focusing on key receptor families and enzymes, and detail the experimental workflows essential for target validation and characterization. The guide is structured to offer not just a catalog of targets, but a causal understanding of why specific experimental choices are made in the drug discovery process, thereby providing a self-validating system of protocols and insights.

Introduction: The Indolylethylamine Scaffold - A Masterkey for Neuromodulation

The indolylethylamine structure, also known as tryptamine, is a monoamine alkaloid featuring an indole ring fused to an ethylamine side chain.[1][2] This deceptively simple architecture is the foundation for a vast range of biologically active molecules, including endogenous neurotransmitters (serotonin), hormones (melatonin), and potent psychoactive compounds (psilocin, DMT).[3][4] The versatility of this scaffold allows it to interact with a wide spectrum of protein targets, making its derivatives promising candidates for treating a multitude of disorders, from psychiatric and neurological conditions to inflammatory and metabolic diseases.[2][5][6]

The primary focus of this guide is on the G-protein coupled receptors (GPCRs) and enzymes that are most significantly modulated by this class of compounds. We will explore the pharmacology of these targets and provide detailed, field-proven methodologies for their investigation.

The Serotonin (5-HT) Receptor Superfamily: The Primary Target Landscape

The serotonin system is arguably the most critical target landscape for indolylethylamine derivatives.[7] These compounds, as analogues of serotonin (5-hydroxytryptamine), often display high affinity for various 5-HT receptor subtypes.[3]

The 5-HT₂A Receptor: A Target for Psychedelics and Antipsychotics

The 5-HT₂A receptor is a Gq/G₁₁-coupled GPCR predominantly expressed in the central nervous system, particularly in cortical regions involved in cognition.[8][9][10] It is a pivotal target in neuropsychiatry.[11]

  • Mechanism of Action & Therapeutic Rationale:

    • Agonism: Activation of the 5-HT₂A receptor is the primary mechanism for the effects of classic psychedelic compounds like psilocybin and LSD.[8][11] Recent clinical trials have shown that 5-HT₂A agonists hold significant therapeutic potential for treating major depression and substance use disorders.[8] The therapeutic effect is thought to arise from induced neural plasticity and altered brain connectivity.

    • Antagonism: Conversely, blocking 5-HT₂A receptors is a key mechanism of action for many atypical antipsychotic drugs used to treat schizophrenia.[9][12] Antagonism at this receptor is believed to alleviate the negative symptoms of schizophrenia and reduce the extrapyramidal side effects associated with older antipsychotics.[12]

  • Signaling Pathway: Canonical 5-HT₂A receptor activation stimulates the Gq pathway, leading to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[11]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5HT2A 5-HT₂A Receptor Gq Gαq/11 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Response Cellular Responses Ca2->Response PKC->Response Agonist Indolylethylamine Agonist Agonist->5HT2A Binds

Canonical 5-HT₂A receptor Gq signaling pathway.

Melatonin Receptors (MT₁ and MT₂): Targets for Circadian Rhythm Disorders

Melatonin (5-methoxy-N-acetyltryptamine), an indolylethylamine derivative, is the body's primary chronobiotic agent. It exerts its effects through two high-affinity GPCRs, MT₁ and MT₂, which are crucial for regulating sleep-wake cycles.[13][14]

  • Mechanism of Action & Therapeutic Rationale:

    • Agonism: Synthetic melatonin receptor agonists, such as ramelteon and agomelatine, are used to treat insomnia and circadian rhythm disorders like jet lag.[13][15] Agomelatine, which also has 5-HT₂C antagonist properties, is used as an antidepressant, leveraging the synergy between serotonergic and melatonergic systems to improve sleep and mood.[15] These agonists mimic the action of endogenous melatonin, promoting sleep and entraining the body's internal clock.[14][15]

  • Signaling Pathway: Both MT₁ and MT₂ receptors are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA).

Emerging Targets: A New Frontier

While 5-HT and melatonin receptors are the most established targets, research is uncovering other proteins that are potently modulated by indolylethylamines.

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a GPCR that was discovered relatively recently and is activated by endogenous trace amines, including tryptamine itself.[16] It represents a novel, non-dopaminergic target for psychiatric disorders.[17]

  • Therapeutic Rationale: TAAR1 activation can modulate dopaminergic and glutamatergic neurotransmission.[18] This has made it an attractive target for schizophrenia, substance use disorders, and other neuropsychiatric conditions.[18][19] TAAR1 agonists have shown promise in preclinical and clinical studies for treating psychosis without the side effects associated with D₂ receptor blockade.[17]

Monoamine Oxidase (MAO)

Monoamine oxidase is an enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin and tryptamine itself.[20]

  • Therapeutic Rationale: Inhibition of MAO increases the synaptic availability of these neurotransmitters. Certain indolylethylamine derivatives have been shown to be potent, irreversible inhibitors of MAO-A or MAO-B.[21] MAO inhibitors (MAOIs) are an established class of antidepressants.[] Developing selective MAOIs from an indolylethylamine scaffold could offer therapeutic benefits for depression and neurodegenerative diseases like Parkinson's disease.[23]

Experimental Workflows for Target Characterization and Drug Discovery

A rigorous, multi-step experimental cascade is required to identify and validate the therapeutic potential of novel indolylethylamine compounds.

Drug_Discovery_Workflow Start Compound Library Binding Primary Screen: Radioligand Binding Assay (Ki) Start->Binding Screen for Affinity Function Secondary Screen: Functional Assays (EC₅₀/IC₅₀, Emax) Binding->Function Characterize Activity Selectivity Selectivity Panel Function->Selectivity Assess Off-Target Effects Lead Lead Optimization Selectivity->Lead Refine Structure End Preclinical Development Lead->End

High-level workflow for GPCR drug discovery.
Step 1: Determining Target Affinity with Radioligand Binding Assays

The first step is to determine if a compound physically interacts with the target. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[24]

  • Causality Behind Experimental Choice: This method provides a direct measure of the binding interaction (Kd for the radioligand, Ki for the unlabeled test compound) and is highly sensitive and quantitative.[24][25] It is essential for establishing a structure-activity relationship (SAR) early in the discovery process.[25]

  • Protocol: Competitive Radioligand Binding Assay

    • Preparation of Membranes: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., HEK293 cells expressing 5-HT₂A). Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the pellet in an assay buffer.[26]

    • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a high-affinity radioligand (e.g., [³H]-ketanserin for 5-HT₂A), and a range of concentrations of the unlabeled test indolylethylamine compound.[26]

    • Incubation: Incubate the plate to allow the binding to reach equilibrium. The time and temperature must be optimized for each receptor-ligand pair.[24]

    • Harvesting: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter mat. The receptors and bound radioligand are trapped on the filter.[26]

    • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[26]

Step 2: Assessing Functional Activity

Once binding is confirmed, the functional consequence of that binding must be determined. Is the compound an agonist, antagonist, or inverse agonist? The choice of assay depends on the receptor's signaling pathway.[27]

  • Causality Behind Experimental Choice: Functional assays provide crucial information on the efficacy and potency of a compound, which are often more predictive of in vivo effects than binding affinity alone.

This assay measures the increase in intracellular calcium that occurs upon Gq activation.[28][29]

  • Protocol: FLIPR-based Calcium Flux Assay

    • Cell Plating: Seed cells expressing the target receptor into a 96- or 384-well black-walled, clear-bottom plate and allow them to form a confluent monolayer.[28]

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The dye is taken up by the cells and, once hydrolyzed, its fluorescence increases dramatically upon binding to calcium.[28][29]

    • Compound Addition & Measurement: Use a kinetic plate reader like a FLIPR (Fluorometric Imaging Plate Reader) to add the test compound and simultaneously measure the change in fluorescence in real-time.[30]

    • Data Analysis: For agonists, plot the peak fluorescence response against the log concentration of the compound to determine the EC₅₀ (potency) and Emax (efficacy). For antagonists, pre-incubate the cells with the antagonist before adding a known agonist and measure the shift in the agonist's EC₅₀.

This assay measures the modulation of intracellular cyclic AMP (cAMP), the second messenger for Gi (inhibitory) and Gs (stimulatory) pathways.[31]

  • Protocol: HTRF or AlphaScreen cAMP Assay

    • Cell Stimulation: Plate cells expressing the target receptor. For Gi-coupled receptors, stimulate the cells with an adenylyl cyclase activator like forskolin in the presence of varying concentrations of the test agonist. For Gs-coupled receptors, simply add the test agonist.[32][33]

    • Cell Lysis & Detection: Lyse the cells and add the detection reagents. These assays are typically competitive immunoassays. For example, in an HTRF assay, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[31]

    • Measurement: Read the plate on a compatible plate reader. The signal generated is inversely proportional to the amount of cAMP produced by the cells.

    • Data Analysis: Convert the signal to cAMP concentration using a standard curve. Plot cAMP concentration against the log concentration of the test compound to determine EC₅₀ or IC₅₀ values.[32]

Quantitative Data Summary

The following table provides representative pharmacological data for endogenous and synthetic indolylethylamines at key therapeutic targets. This data illustrates the diverse affinity and functional profiles achievable from this scaffold.

CompoundTargetBinding Affinity (Ki, nM)Functional ActivityTherapeutic Area
Serotonin5-HT₂A5 - 20Full AgonistEndogenous Neurotransmitter
Psilocin5-HT₂A6 - 50Partial/Full AgonistDepression, Anxiety
Ketanserin5-HT₂A1 - 3Antagonist/Inverse AgonistHypertension, Antipsychotic
MelatoninMT₁/MT₂0.1 - 0.5Full AgonistInsomnia, Circadian Disorders
RamelteonMT₁/MT₂0.03 - 0.1Full AgonistInsomnia
TryptamineTAAR150 - 200AgonistSchizophrenia (Investigational)
HarmineMAO-A5 - 10Reversible InhibitorAntidepressant (Investigational)

Note: Ki values are approximate and can vary based on experimental conditions.

Conclusion and Future Directions

The indolylethylamine scaffold is a cornerstone of neuropharmacology. Its derivatives engage a host of therapeutically relevant targets, most notably the serotonin and melatonin receptors. The development of biased agonists—ligands that preferentially activate certain downstream signaling pathways over others at the same receptor—for targets like the 5-HT₂A receptor represents a major frontier.[8] Such compounds could potentially separate the therapeutic effects (e.g., antidepressant) from undesired side effects (e.g., hallucinogenic activity). Furthermore, the application of multi-target directed ligands (MTDLs) based on the tryptamine framework is a growing area, with compounds being designed to simultaneously modulate targets like cholinesterases and MAO for neurodegenerative diseases.[1][5][34] The continued exploration of this versatile chemical space, guided by the robust experimental workflows detailed herein, promises to deliver novel therapeutics for a wide range of challenging diseases.

References

  • Title: 5-HT2A receptors: Pharmacology and functional selectivity. Source: PubMed. URL: [Link]

  • Title: The Kinetics of Monoamine Oxidase Inhibition by Three 2-indolylmethylamine Derivatives. Source: Semantics Scholar. URL: [Link]

  • Title: Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Source: Bio-protocol. URL: [Link]

  • Title: MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Source: PMC - PubMed Central. URL: [Link]

  • Title: Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Source: Eurofins Discovery. URL: [Link]

  • Title: Avenues for the Development of Therapeutics That Target Trace Amine Associated Receptor 1 (TAAR1). Source: ACS Publications. URL: [Link]

  • Title: cAMP Accumulation Assay. Source: Creative BioMart. URL: [Link]

  • Title: Therapeutic treatments potentially mediated by melatonin receptors: potential clinical uses in the prevention of osteoporosis, cancer and as an adjuvant therapy. Source: PubMed. URL: [Link]

  • Title: GPCR Membrane Ligand Binding Assay Development. Source: Multispan, Inc. URL: [Link]

  • Title: High-throughput calcium flux assays: luminescent versus fluorescent readout. Source: Taylor & Francis Online. URL: [Link]

  • Title: Trace Amine-Associated Receptors as Emerging Therapeutic Targets. Source: Karger Publishers. URL: [Link]

  • Title: Trace amine-associated receptor 1 (TAAR1): an emerging therapeutic target for neurodegenerative, neurodevelopmental, and neurotraumatic disorders. Source: PubMed. URL: [Link]

  • Title: cAMP assays in GPCR drug discovery. Source: PubMed. URL: [Link]

  • Title: GPCR-radioligand binding assays. Source: PubMed. URL: [Link]

  • Title: Everything we know about the 5-HT2A (serotonin) receptor. Source: REPROCELL. URL: [Link]

  • Title: Trace Amine-Associated Receptor 1 (TAAR1): A new drug target for psychiatry? Source: PubMed. URL: [Link]

  • Title: Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. Source: ACS Publications. URL: [Link]

  • Title: Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions. Source: PMC - PubMed Central. URL: [Link]

  • Title: What are Melatonin receptor modulators and how do they work? Source: Patsnap Synapse. URL: [Link]

  • Title: 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation. Source: PMC - PubMed Central. URL: [Link]

  • Title: 5-HT2A receptor. Source: Wikipedia. URL: [Link]

  • Title: Melatonin receptors, brain functions, and therapies. Source: PubMed. URL: [Link]

  • Title: Potential of Tryptamine Derivatives as Multi-Target Directed Ligands for Alzheimer's Disease: AChE, MAO-B, and COX-2 as Molecular Targets. Source: PMC - NIH. URL: [Link]

  • Title: The role of serotonin 5-HT2A receptors in memory and cognition. Source: Frontiers. URL: [Link]

  • Title: Melatonin and Its Receptors: A New Class of Sleep-Promoting Agents. Source: Primary Care Companion to The Journal of Clinical Psychiatry. URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol. Source: Gifford Bioscience. URL: [Link]

  • Title: From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders. Source: PubMed Central. URL: [Link]

  • Title: Tryptamine. Source: Wikipedia. URL: [Link]

  • Title: Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Source: NIH. URL: [Link]

  • Title: From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders. Source: Frontiers. URL: [Link]

  • Title: Gαq GPCR assays. Source: ION Biosciences. URL: [Link]

  • Title: Novel Tryptamine Compounds as 5-HT2A Agonists for Treating Mood Disorders such as Depressive Disorders and Bipolar Disorders. Source: ACS Publications. URL: [Link]

  • Title: Development of indolealkylamine derivatives as potential multi-target agents for COVID-19 treatment. Source: PubMed Central. URL: [Link]

  • Title: Inhibition of monoamine oxidase by indole and benzofuran derivatives. Source: PubMed. URL: [Link]

  • Title: Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Source: PMC - PubMed Central. URL: [Link]

  • Title: Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions. Source: SpringerLink. URL: [Link]

  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Source: MDPI. URL: [Link]

  • Title: Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Source: Frontiers. URL: [Link]

  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Source: PubMed. URL: [Link]

Sources

Structural Elucidation of Novel 2-(1H-indol-1-yl)ethanamine Analogs: A Multi-Modal Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(1H-indol-1-yl)ethanamine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this structure are of significant interest to researchers in drug development for their potential to modulate various physiological targets. The journey from synthesis to a fully characterized novel compound, however, is critically dependent on the unambiguous determination of its chemical structure. This guide provides a comprehensive, field-proven framework for the structural elucidation of novel this compound analogs, emphasizing the integration of chromatographic, spectroscopic, and crystallographic techniques. As a senior application scientist, the causality behind each experimental choice is highlighted, ensuring a robust and self-validating workflow.

The core structure, this compound, presents a unique set of analytical challenges and opportunities. The indole ring system, the flexible ethylamine side chain, and the potential for stereoisomerism demand a multi-faceted analytical approach. This guide will detail the strategic application of modern analytical techniques to confidently determine constitution, connectivity, and stereochemistry.

Chromatographic Purification and Chiral Separation: The Foundation of Analysis

Before any structural analysis can be undertaken, the purity of the analyte must be established. High-Performance Liquid Chromatography (HPLC) is the workhorse for this, but for chiral analogs, specialized techniques are essential.

Purity Assessment by HPLC

A standard reversed-phase HPLC method is the first step to assess the purity of a newly synthesized analog. A gradient elution using a C18 column with a mobile phase consisting of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically effective. The goal is to obtain a single, sharp peak, indicating a high degree of purity.

Chiral Separation: A Critical Step for Stereoisomers

Many synthetic routes may result in racemic mixtures. Since the biological activity of enantiomers can differ significantly, their separation and individual characterization are paramount.[1] Supercritical Fluid Chromatography (SFC) and HPLC with chiral stationary phases (CSPs) are the methods of choice. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating indole derivatives.[1][2][3]

  • Column Selection : Start with a polysaccharide-based chiral column, for instance, a Lux Cellulose-4 or a Chiralcel OD-H. These have demonstrated broad applicability for a range of chiral compounds.[3]

  • Mobile Phase : A typical mobile phase for SFC is supercritical CO₂ with a co-solvent, usually methanol, ethanol, or isopropanol.

  • Screening : Screen different co-solvents and gradients to find the optimal separation conditions. A generic screening gradient might be a 5-minute run from 5% to 40% co-solvent.

  • Optimization : Once baseline separation is achieved, the method can be optimized for speed and resolution by adjusting the gradient, flow rate, and temperature.

  • Scale-up : For preparative separation to isolate each enantiomer, the optimized method can be scaled up to a larger diameter column.

The choice of a polysaccharide-based column is causal; their chiral recognition capabilities stem from the helical structure of the polymer, which creates chiral pockets that interact differently with the two enantiomers.[1]

High-Resolution Mass Spectrometry (HRMS): Determining the Elemental Formula

Once a pure compound is obtained, the first spectroscopic step is often HRMS. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

HRMS, typically using a time-of-flight (TOF) or Orbitrap mass analyzer, can measure the mass-to-charge ratio (m/z) of an ion with an accuracy of less than 5 ppm. This level of precision is crucial for distinguishing between elemental compositions that may have the same nominal mass. For tryptamine derivatives, electrospray ionization (ESI) is a common and effective soft ionization technique that typically produces the protonated molecular ion, [M+H]⁺.[4][5]

  • Sample Preparation : Prepare a dilute solution of the purified analog in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL.

  • Infusion : Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition : Acquire the mass spectrum in positive ion mode. Ensure the mass analyzer is calibrated to achieve high mass accuracy.

  • Formula Determination : Use the accurate mass of the [M+H]⁺ ion to generate a list of possible elemental formulas using software that considers isotopic patterns. The correct formula should be the one that aligns with the synthetic precursors.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. For this compound analogs, characteristic fragmentation patterns can help confirm the core structure and provide clues about the nature and location of substituents. The primary fragmentation pathways for tryptamine-like structures involve α-cleavage and β-cleavage of the ethylamine side chain.[4][5][6]

A key fragment often observed in tryptamine derivatives corresponds to the indolyl portion of the molecule. For instance, the cleavage of the Cα-Cβ bond of the side chain typically yields a stable immonium ion.[6][7]

Parent Ion (m/z) Fragment Ion (m/z) Proposed Structure of Fragment Cleavage Type
[M+H]⁺VariesIndole ring with substituentα-cleavage
[M+H]⁺VariesEthylamine side chain fragmentβ-cleavage

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. A suite of 1D and 2D NMR experiments can reveal the carbon-hydrogen framework, the connectivity of atoms, and through-space correlations. For indole alkaloids and their analogs, NMR is indispensable.[8][9]

1D NMR: ¹H and ¹³C Spectra
  • ¹H NMR : This provides information about the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling). The aromatic region (typically 7-8 ppm) will show the signals for the indole ring protons, while the aliphatic region will contain the signals for the ethylamine side chain and any alkyl substituents.

  • ¹³C NMR : This reveals the number of unique carbon atoms in the molecule. The chemical shifts provide information about the functional groups present. For instance, carbons in the aromatic indole ring will appear in the 110-140 ppm range.[8]

2D NMR: COSY, HSQC, and HMBC
  • COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It is invaluable for tracing out the spin systems of the ethylamine side chain and the indole ring.

  • HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular fragments and determining the position of substituents on the indole ring. For example, a correlation from the N-H proton of the indole to a carbon atom of a substituent would confirm its position.

  • Sample Preparation : Dissolve 5-10 mg of the purified analog in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • 1D Spectra Acquisition : Acquire ¹H and ¹³C{¹H} spectra.

  • 2D Spectra Acquisition : Acquire gCOSY, gHSQC, and gHMBC spectra. Use standard parameter sets and adjust as necessary to achieve good resolution and signal-to-noise.

  • Data Analysis : Integrate all spectra to build the molecular structure piece by piece. Start by assigning the spin systems from the COSY, assign the carbons using the HSQC, and then connect the fragments using the HMBC correlations.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Indole Aromatic CH7.0 - 8.0110 - 130
Indole Quaternary C-125 - 140
N-CH₂3.5 - 4.540 - 55
C-CH₂-N2.8 - 3.525 - 40
Substituent ProtonsVariesVaries

Single-Crystal X-ray Crystallography: The Definitive Structure

When a novel compound can be crystallized, single-crystal X-ray crystallography provides the most definitive and unambiguous determination of its three-dimensional structure.[10][11] This technique yields precise bond lengths, bond angles, and the absolute configuration of chiral centers, making it the gold standard for structural elucidation.[11][12][13]

The main challenge is often growing crystals of sufficient quality. This can be a trial-and-error process involving the screening of various solvents and crystallization techniques.

  • Crystal Growth : Attempt to grow single crystals by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture. Other techniques include vapor diffusion and cooling crystallization.

  • Crystal Mounting : Select a well-formed crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.

  • Data Collection : The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion, and X-ray diffraction data are collected.

  • Structure Solution and Refinement : The diffraction data are processed to solve and refine the crystal structure, yielding a 3D model of the molecule.[12]

The resulting crystallographic information file (CIF) contains all the atomic coordinates and is considered irrefutable proof of the molecular structure.

Integrated Workflow for Structural Elucidation

The power of this multi-technique approach lies in its integration. Each technique provides a piece of the puzzle, and together they form a self-validating system.

Elucidation_Workflow Synthesis Novel Analog Synthesis Purification HPLC / SFC Purification (Purity & Enantiomeric Separation) Synthesis->Purification Crude Product HRMS HRMS & MS/MS (Elemental Formula & Fragmentation) Purification->HRMS Pure Compound / Enantiomer NMR 1D & 2D NMR (Connectivity & 2D Structure) Purification->NMR Pure Compound / Enantiomer Xray X-ray Crystallography (3D Structure & Absolute Configuration) Purification->Xray Crystalline Sample HRMS->NMR Confirm Formula NMR->Xray Hypothesized Structure Final Unambiguous Structure Confirmed NMR->Final High Confidence Xray->Final Definitive Proof

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural elucidation of novel this compound analogs is a systematic process that relies on the synergistic use of modern analytical techniques. By beginning with chromatographic purification to ensure sample integrity, followed by a combination of mass spectrometry and a comprehensive suite of NMR experiments, a high-confidence two-dimensional structure can be proposed. When possible, single-crystal X-ray crystallography provides the ultimate, unambiguous three-dimensional structure. This rigorous, multi-modal approach ensures the scientific integrity of the data and provides a solid foundation for further research and development of these promising compounds.

References

  • Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Journal of Chromatographic Science, Oxford Academic. Available at: [Link][2]

  • Small molecule crystallography. Excillum. Available at: [Link][10]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Available at: [Link][4]

  • Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Semantic Scholar. Available at: [Link][3]

  • Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Base. Oxford Academic. Available at: [Link][1]

  • Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. PubMed. Available at: [Link][7]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. FAO AGRIS. Available at: [Link][5]

  • (PDF) Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. ResearchGate. Available at: [Link][6]

  • Structural elucidation of indole alkaloids - Strychnine and Brucine. Magritek. Available at: [Link][8]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available at: [Link][12]

  • Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases. PubMed. Available at: [Link][14]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link][15]

  • Mass fragmentations (m/z values) of phenethylamines and tryptamines... ResearchGate. Available at: [Link][16]

  • E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS. Available at: [Link][13]

  • Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology. PubMed. Available at: [Link][9]

Sources

A Technical Guide to the Chemical Reactivity of the 2-(1H-indol-1-yl)ethanamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Duality of a Privileged Scaffold

The 2-(1H-indol-1-yl)ethanamine core represents a significant and versatile scaffold in the landscape of medicinal chemistry and drug development. Its structure is deceptively simple, comprising a privileged indole nucleus N-substituted with an ethylamine side chain. This arrangement bestows upon the molecule a dualistic chemical personality: the nucleophilic primary amine of the side chain and the electron-rich, aromatic indole ring system. This duality allows for selective functionalization at two distinct points, making it an ideal starting point for the construction of diverse chemical libraries aimed at discovering novel therapeutic agents. Derivatives of this and related indole scaffolds are integral to compounds explored in neuroscience, oncology, and anti-inflammatory research[1][2].

This guide provides an in-depth exploration of the scaffold's reactivity, moving beyond mere procedural lists to explain the causal relationships behind experimental choices and regioselective outcomes. We will dissect the reactions of the ethylamine moiety, delve into the canonical electrophilic substitution patterns of the N-substituted indole nucleus, and explore intramolecular cyclization strategies to build polycyclic systems.

Reactivity_Overview cluster_scaffold cluster_amine cluster_indole scaffold This compound Scaffold scaffold_img node_amine Side-Chain Reactivity (Primary Amine) scaffold_img->node_amine node_indole Indole Nucleus Reactivity (Aromatic Ring) scaffold_img->node_indole node_acylation N-Acylation node_amine->node_acylation node_alkylation N-Alkylation node_amine->node_alkylation node_eas Electrophilic Aromatic Substitution (EAS) node_indole->node_eas node_cyclization Intramolecular Cyclization node_indole->node_cyclization

Caption: Key reactive zones of the this compound scaffold.

Reactivity of the Primary Amine Side Chain: Nucleophilic Functionalization

The terminal primary amine (-NH₂) of the ethyl group is a potent nucleophile and a convenient handle for molecular elaboration. Its reactions are foundational in amine chemistry, primarily involving the attack of the nitrogen lone pair on electrophilic centers.

N-Acylation

N-acylation is one of the most reliable transformations, converting the primary amine into a stable amide. This reaction is fundamental for introducing carbonyl-containing moieties, which can act as hydrogen bond acceptors and modulate the pharmacokinetic properties of a molecule. The choice of acylating agent and base is critical for achieving high yields and purity.

Causality Behind the Protocol: The reaction proceeds via nucleophilic acyl substitution. An acid chloride or anhydride is used as an "activated" acyl source, possessing a highly electrophilic carbonyl carbon. A non-nucleophilic tertiary amine base, such as triethylamine or pyridine, is essential to scavenge the acidic byproduct (e.g., HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Experimental Protocol: Synthesis of N-(2-(1H-indol-1-yl)ethyl)acetamide

  • Preparation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 - 1.5 eq) to the solution and stir for 5 minutes.

  • Acylation: Add acetyl chloride (1.05 eq), dissolved in a small amount of the same anhydrous solvent, dropwise to the cooled solution. The dropwise addition helps control the exothermicity of the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide.

Parameter Common Reagents & Conditions Rationale
Acylating Agent Acyl Chlorides (R-COCl), Anhydrides ((R-CO)₂O)Provides a highly electrophilic carbonyl for efficient reaction.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileAprotic and anhydrous to prevent side reactions with the acylating agent.
Base Triethylamine (Et₃N), Pyridine, DIPEAScavenges acid byproduct, preventing amine protonation.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, then warming ensures completion.

digraph "NAcylation_Workflow" {
graph [fontname="Arial", fontsize=12, rankdir=LR];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

start [label="Start:\nthis compound\nin DCM", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="1. Cool to 0°C\n2. Add Base (Et3N)", fillcolor="#E8F0FE", color="#4285F4", fontcolor="#202124"]; step2 [label="Add Acylating Agent\n(e.g., Acetyl Chloride)\nDropwise", fillcolor="#E8F0FE", color="#4285F4", fontcolor="#202124"]; step3 [label="Stir at RT\n(TLC Monitoring)", fillcolor="#E8F0FE", color="#4285F4", fontcolor="#202124"]; step4 [label="Aqueous Workup\n(NaHCO3, Brine)", fillcolor="#E8F0FE", color="#4285F4", fontcolor="#202124"]; end [label="End:\nPurified N-Acyl Product", shape=ellipse, fillcolor="#B4E4B4", color="#34A853", fontcolor="#202124"];

start -> step1 -> step2 -> step3 -> step4 -> end; }

Caption: Standard workflow for the N-acylation of the scaffold's side chain.

N-Alkylation

Direct N-alkylation via Sₙ2 reaction with alkyl halides is feasible but can be challenging to control, often leading to mixtures of mono- and di-alkylated products. A more controlled and widely adopted method is reductive amination . This two-step, one-pot process involves the initial formation of an imine or enamine by condensation with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine.

Causality Behind the Protocol: Reductive amination offers superior control over the degree of alkylation. The reaction with a carbonyl compound forms an iminium ion intermediate, which is a stable electrophile. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are selective for reducing the protonated imine over the starting carbonyl compound, preventing reduction of the aldehyde/ketone. NaBH(OAc)₃ is particularly advantageous as it is less toxic than its cyano counterpart and can be used in acidic conditions that favor iminium ion formation.

Reactivity of the Indole Nucleus: Electrophilic Aromatic Substitution (EAS)

The indole ring system is π-excessive, making it significantly more reactive towards electrophiles than benzene—by a factor of up to 10¹³[3]. The lone pair of the N1 nitrogen participates in the aromatic system, increasing the electron density of the five-membered ring. In N1-substituted indoles, electrophilic attack occurs almost exclusively at the C3 position[4][5].

Why C3? A Mechanistic Insight: Attack at C3 proceeds through a cationic intermediate (a Wheland intermediate) where the positive charge is stabilized by resonance without disrupting the aromaticity of the fused benzene ring. In contrast, attack at the C2 position would force a resonance structure that breaks the benzene aromaticity, which is energetically unfavorable[5].

Vilsmeier-Haack Formylation

This reaction is a mild and efficient method for introducing a formyl (-CHO) group onto the C3 position of the indole ring, yielding a valuable synthetic intermediate, an indole-3-carboxaldehyde.

Causality Behind the Protocol: The reaction relies on the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a tertiary amide (typically dimethylformamide, DMF) with phosphorus oxychloride (POCl₃). This iminium ion is a moderately strong electrophile, perfectly tuned for reacting with the highly nucleophilic indole ring without causing the polymerization that stronger Lewis acids might induce. A subsequent hydrolysis step replaces the iminium salt with the desired aldehyde.

Experimental Protocol: Synthesis of 1-(2-aminoethyl)-1H-indole-3-carboxaldehyde (Note: For this reaction, the primary amine should be protected, e.g., as a Boc-carbamate, to prevent side reactions with POCl₃. The protocol assumes a protected starting material.)

  • Reagent Formation: In a flask under an inert atmosphere, cool anhydrous DMF to 0 °C. Add POCl₃ (1.2 eq) dropwise with vigorous stirring. A solid may form. Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Indole Addition: Dissolve the N-Boc protected this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then heat to 40-60 °C for 1-3 hours. Monitor progress by TLC.

  • Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice. Basify the aqueous solution to pH 9-11 by the slow addition of aqueous NaOH or KOH solution. This hydrolyzes the intermediate iminium species to the aldehyde.

  • Workup & Purification: The product often precipitates and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

  • Deprotection: The Boc group can be removed under standard acidic conditions (e.g., TFA in DCM) to yield the final product.

Vilsmeier_Haack dmf DMF vilsmeier Vilsmeier Reagent (Chloroiminium ion) dmf->vilsmeier poccl3 POCl3 poccl3->vilsmeier intermediate C3-Adduct (Iminium Intermediate) vilsmeier->intermediate Electrophile indole N-Protected Scaffold indole->intermediate Nucleophile (C3 attack) hydrolysis Aqueous Hydrolysis (NaOH, H2O) intermediate->hydrolysis product 3-Formyl Indole Product hydrolysis->product

Caption: Mechanistic pathway of the Vilsmeier-Haack formylation on the indole nucleus.

Mannich Reaction

The Mannich reaction introduces a dialkylaminomethyl group at the C3 position, creating a "gramine" analogue. These products are exceptionally useful synthetic intermediates because the dialkylamino group can act as a leaving group upon quaternization, allowing for displacement by a wide range of nucleophiles[6].

Causality Behind the Protocol: The reaction involves the condensation of formaldehyde with a secondary amine (e.g., dimethylamine) under acidic conditions to form an electrophilic iminium ion (Eschenmoser's salt is a stable example). This iminium ion is then attacked by the nucleophilic C3 position of the indole ring[7]. Acetic acid is a common solvent and catalyst, facilitating both the formation of the iminium ion and the subsequent electrophilic substitution.

Intramolecular Cyclization: Building Polycyclic Architectures

The scaffold is primed for intramolecular cyclization reactions that can generate novel, rigid polycyclic systems. By forming an electrophilic center on the side chain, a subsequent intramolecular EAS can occur. A key example is a variation of the Pictet-Spengler reaction .

Causality Behind the Protocol: The classical Pictet-Spengler reaction involves a β-arylethylamine (like tryptamine) condensing with an aldehyde to cyclize onto the C2 position[8][9]. For our N1-substituted scaffold, a similar reaction can be envisioned. Condensation of the primary amine with an aldehyde forms an iminium ion. This electrophilic center can then be attacked by the indole nucleus. While attack at C2 is possible, recent studies have shown that with appropriate catalysts (e.g., Au(I) complexes), cyclization can be directed to other positions, leading to diverse polycyclic skeletons[10]. The most probable site of attack in an uncatalyzed, acid-mediated reaction would be the C7 position of the benzene ring, if it is sufficiently activated, or the C2 position. This "iso-Pictet-Spengler" type reaction is a powerful tool for complexity generation.

Pictet_Spengler_Variant start Scaffold + Aldehyde (R-CHO) + Acid Catalyst step1 Iminium Ion Formation (on side chain) start->step1 step2 Intramolecular EAS (C7 or C2 Attack) step1->step2 step3 Deprotonation & Rearomatization step2->step3 end Polycyclic Product step3->end

Caption: Conceptual workflow for an iso-Pictet-Spengler type cyclization.

Conclusion

The this compound scaffold is a testament to the power of strategic molecular design. Its orthogonal reactive sites—the nucleophilic amine and the electron-rich indole C3 position—provide chemists with a robust platform for creating molecular diversity. By understanding the fundamental principles governing its reactivity, from N-acylation and Vilsmeier-Haack formylation to sophisticated intramolecular cyclizations, researchers can rationally design and execute synthetic routes to novel compounds with significant potential in drug discovery. The protocols and mechanistic insights provided herein serve as a guide for harnessing the full synthetic potential of this valuable chemical entity.

References

  • Milcendeau, P., et al. (2020). Au(I)-Catalyzed Pictet-Spengler Reactions: a Journey Around the Indole Ring. ChemRxiv. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Química Organica.org. Electrophilic substitution at the indole. [Link]

  • Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring 2-(2-Methyl-1H-indol-3-yl)ethanamine: A Key Pharmaceutical Intermediate. [Link]

  • ChemTube 3D. Indole - Mannich Reaction And Substitution By Elimination. [Link]

  • Lee, J., et al. (2022). Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells. MDPI. [Link]

  • Kushwaha, D. Synthesis and Chemistry of Indole. [Link]

  • Banerji, J., et al. (2001). Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. Indian Journal of Chemistry. [Link]

  • Liu, S., et al. (2012). Electrophilic Aromatic Substitution of a BN Indole. PMC - NIH. [Link]

  • Al-Araji, S. M., & Ali, R. A. (2012). Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal. [Link]

  • ResearchGate. The mechanism of the Pictet–Spengler reaction. [Link]

  • Pearson. The electrophilic aromatic substitution reaction rate for indole. [Link]

  • ResearchGate. Synthesis of New Mannich Bases from Indole Derivatives. [Link]

  • YouTube. (2022). Pictet-Spengler Reaction. [Link]

  • Chemistry LibreTexts. (2023). Mannich Reaction. [Link]

Sources

Navigating the Commercial Landscape of 2-(1H-indol-1-yl)ethanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Commercial Availability, Synthesis, and Application of 2-(1H-indol-1-yl)ethanamine and Its Derivatives in Drug Discovery

Introduction: The Significance of the Indole Scaffold in Medicinal Chemistry

The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic drugs with diverse and potent biological activities.[1] This is attributed to the indole ring system's ability to engage in various biological interactions, including intercalation with DNA and binding to the active sites of enzymes.[1] Within this important class of compounds, this compound and its structural isomers and derivatives serve as crucial building blocks for the synthesis of more complex molecules, particularly in the realm of drug discovery and development. Their structural similarity to biogenic amines like serotonin and norepinephrine suggests potential interactions with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and monoamine transporters.[1]

This technical guide provides a comprehensive overview of the commercial availability of this compound, offering a detailed look at suppliers, typical product specifications, and considerations for procurement. Furthermore, it delves into the synthetic methodologies for this and related compounds, outlines key applications in drug discovery, and discusses essential analytical techniques for quality control.

Commercial Availability and Supplier Overview

This compound is primarily available from specialty chemical suppliers catering to the research and development sector. It is important for researchers to note that many suppliers provide this compound for early discovery research, and as such, comprehensive analytical data may not always be readily available from the supplier.[2] Buyers often assume the responsibility of confirming the product's identity and purity.[2]

Below is a comparative table of prominent suppliers for this compound and its closely related isomers and derivatives.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich This compound13708-58-2Not specified (AldrichCPR)1g
Amerigo Scientific This compound13708-58-2Not specifiedContact for pricing
J & K SCIENTIFIC LTD. This compound13708-58-295%1g, 5g, 10g, 25g
Wuhan Chemwish Technology Co., Ltd [2-(1H-Indol-1-yl)ethyl]aMine13708-58-295%500mg, 1g, 5g, 25g, 100g
Nanjing Chemlin Chemical Co., Ltd. This compound13708-58-298%1kg, 5kg
SynAsst Chemical This compound hydrochloride13708-58-2>96%10g, 100g, 500g
Shanghai Haozhixiang Biotechnology Co., Ltd This compound13708-58-298%50mg, 100mg, 1g, 5g, 100g
Chem-Impex 2-(2-Methyl-1H-indol-3-yl)ethylamine2731-06-8>99% (HPLC)Not specified

The Role of this compound and Its Derivatives in Drug Discovery

The true value of this compound and its analogs lies in their utility as starting materials and key intermediates in the synthesis of novel therapeutic agents. The indole-ethylamine scaffold is a versatile template that can be readily modified to explore structure-activity relationships (SAR) and optimize pharmacological properties.

Key Therapeutic Areas and Applications:
  • Neuroscience: The structural resemblance to neurotransmitters makes these compounds fertile ground for developing agents targeting the central nervous system. Derivatives of indol-ethanamines are explored for their potential in treating neurological disorders and for their ability to modulate mood and cognitive functions.[3]

  • Oncology: Certain derivatives have been investigated for their anti-cancer properties. For instance, 2-(2-Methyl-1H-indol-3-yl)ethylamine is a key intermediate in the production of Panobinostat lactate, a drug used in the treatment of certain cancers.[4]

  • Inflammation and Immunology: More complex derivatives, such as DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine], have been synthesized and shown to modulate the production of pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.[5]

  • Infectious Diseases: The indole scaffold is a component of molecules with activity against various pathogens. For example, hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives have been explored for their efficacy against Leishmania infantum.[6]

  • Cardiovascular Disease: Indole derivatives have been investigated for their potential as β-adrenergic receptor antagonists, which are important therapeutics for cardiovascular disorders.[7]

Drug_Discovery_Applications cluster_derivatives Derivative Synthesis cluster_applications Therapeutic Areas This compound This compound Methylated Derivatives Methylated Derivatives This compound->Methylated Derivatives Alkylation Halogenated Derivatives Halogenated Derivatives This compound->Halogenated Derivatives Halogenation Di-indolyl Derivatives Di-indolyl Derivatives This compound->Di-indolyl Derivatives Condensation Complex Arylated Derivatives Complex Arylated Derivatives This compound->Complex Arylated Derivatives Coupling Reactions Cardiovascular Cardiovascular This compound->Cardiovascular Neuroscience Neuroscience Methylated Derivatives->Neuroscience Oncology Oncology Halogenated Derivatives->Oncology Anti-infective Anti-infective Di-indolyl Derivatives->Anti-infective Anti-inflammatory Anti-inflammatory Complex Arylated Derivatives->Anti-inflammatory

Applications of this compound in Drug Discovery.

Synthesis of this compound and Derivatives: A Methodological Overview

While this compound is commercially available, researchers may need to synthesize it or its derivatives to access specific analogs not readily found in catalogs. A common synthetic approach involves the alkylation of the indole nitrogen followed by functional group manipulation.

Illustrative Synthetic Protocol: Synthesis of a Substituted Indole-Ethanamine Derivative

The following protocol is a generalized example for the synthesis of a substituted indole-ethanamine derivative, based on common organic chemistry principles and adaptations from published procedures.

Step 1: N-Alkylation of Indole

  • Reaction Setup: To a solution of the desired substituted indole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Alkylating Agent: After stirring for 30 minutes, add a protected 2-haloethylamine derivative, such as 2-bromoethylamine hydrobromide or a Boc-protected version (1.2 eq), to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup and Isolation: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Deprotection of the Amine

  • Deprotection Reaction: If a protecting group such as Boc was used, dissolve the N-alkylated indole intermediate in a suitable solvent like dichloromethane (DCM) or dioxane.

  • Acidic Cleavage: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).

  • Isolation: Remove the solvent and excess acid under reduced pressure. The resulting salt can be used directly or neutralized with a base to yield the free amine.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection Indole Indole Reaction_1 Reaction in Aprotic Solvent Indole->Reaction_1 Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Reaction_1 Protected 2-Haloethylamine Protected 2-Haloethylamine Protected 2-Haloethylamine->Reaction_1 Workup_Purification_1 Aqueous Workup and Chromatography Reaction_1->Workup_Purification_1 Protected Indole-Ethanamine Protected Indole-Ethanamine Workup_Purification_1->Protected Indole-Ethanamine Reaction_2 Acidic Cleavage Protected Indole-Ethanamine->Reaction_2 Acid (e.g., TFA or HCl) Acid (e.g., TFA or HCl) Acid (e.g., TFA or HCl)->Reaction_2 Isolation Solvent Removal Reaction_2->Isolation Final Product This compound Derivative Isolation->Final Product

General Synthetic Workflow for this compound Derivatives.

Quality Control and Analytical Methods

Ensuring the identity and purity of this compound is critical for its application in research, particularly in drug discovery where impurities can confound biological data. A combination of spectroscopic and chromatographic techniques is typically employed for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the molecule. The spectra should be consistent with the expected shifts and coupling constants for the indole and ethylamine moieties.

  • Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight of the compound and confirm its elemental composition.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and other impurities, allowing for quantification of purity.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretch of the amine and the aromatic C-H bonds of the indole ring.

Conclusion

This compound and its derivatives are valuable chemical entities for researchers in medicinal chemistry and drug development. While commercially available from a range of suppliers, a thorough understanding of the product specifications and the potential need for in-house synthesis and characterization is essential. The versatility of the indole-ethylamine scaffold ensures its continued importance as a foundational element in the design and synthesis of novel therapeutic agents across a broad spectrum of diseases.

References

  • Amerigo Scientific. This compound. [Link]

  • Frontiers in Chemistry. Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. [Link]

  • MDPI. Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells. [Link]

  • Exploring 2-(2-Methyl-1H-indol-3-yl)
  • PubChem. This compound. [Link]

  • PubMed Central (PMC). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. [Link]

  • PubMed. Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. [Link]

Sources

Methodological & Application

Application Note & Detailed Protocol: A Robust Two-Step Synthesis of 2-(1H-indol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 2-(1H-indol-1-yl)ethanamine, a valuable building block in medicinal chemistry and drug discovery. The presented methodology is a robust two-step process commencing with the N-alkylation of indole using N-(2-bromoethyl)phthalimide, followed by the hydrazinolysis of the resulting phthalimide intermediate. This approach, which combines the principles of indole N-alkylation and the Gabriel synthesis, is distinguished by its high efficiency, excellent control over side reactions, and the avoidance of handling volatile, reactive amino-alkyl halides. We provide a detailed, step-by-step experimental procedure, an in-depth discussion of the underlying chemical principles, troubleshooting guidance, and necessary safety precautions.

Introduction and Strategic Rationale

This compound and its derivatives are prevalent scaffolds in a multitude of biologically active compounds. The strategic placement of the ethylamine side chain at the N-1 position of the indole ring system significantly influences the molecule's physicochemical properties and its interactions with biological targets. Consequently, a reliable and scalable synthesis of this key intermediate is of paramount importance for drug development programs.

While several synthetic routes to N-alkylated indoles exist, direct alkylation with 2-haloethanamines is often plagued by low yields and the formation of undesired byproducts due to the high reactivity and volatility of the alkylating agent. To circumvent these challenges, this protocol employs a more controlled and efficient two-step strategy:

  • Step 1: N-Alkylation of Indole with a Protected Amine Synthon. We utilize N-(2-bromoethyl)phthalimide as the alkylating agent. The phthalimide group serves as an excellent protecting group for the primary amine, rendering it non-nucleophilic during the initial alkylation step. This prevents polymerization and other side reactions. The N-H bond of indole is sufficiently acidic to be deprotonated by a moderately strong base, such as sodium hydride, to form a nucleophilic indolide anion that readily attacks the electrophilic carbon of the alkyl bromide in an SN2 reaction.[1][2]

  • Step 2: Deprotection via Hydrazinolysis (Ing-Manske Procedure). The phthalimide protecting group is efficiently cleaved using hydrazine hydrate. This classic method, known as the Ing-Manske procedure, proceeds under relatively mild conditions to liberate the desired primary amine, this compound, while the phthalhydrazide byproduct precipitates out of the reaction mixture, simplifying purification.[3][4][5]

This synthetic design offers a self-validating system where the successful execution of each step is readily verifiable by standard analytical techniques, ensuring a high degree of trustworthiness in the final product.

Visualizing the Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway from indole to this compound.

Synthesis_Workflow Indole Indole Intermediate N-[2-(1H-Indol-1-yl)ethyl]phthalimide Indole->Intermediate 1. NaH, DMF 2. S N 2 Reaction Phthalimide_Reagent N-(2-Bromoethyl)phthalimide Phthalimide_Reagent->Intermediate Final_Product This compound Intermediate->Final_Product Hydrazine Hydrate (N 2 H 4 ·H 2 O) Ethanol, Reflux

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Indole≥99%Sigma-Aldrich
N-(2-Bromoethyl)phthalimide≥98%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in oilSigma-AldrichHighly reactive; handle with extreme caution.
Anhydrous Dimethylformamide (DMF)≥99.8%Sigma-AldrichStore over molecular sieves.
Hydrazine Hydrate (N₂H₄·H₂O)50-60% aqueous solutionSigma-AldrichCorrosive and toxic.
Ethanol (EtOH)200 proof, absoluteSigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated aq. Ammonium Chloride (NH₄Cl)-In-house prep.For quenching.
Brine (Saturated aq. NaCl)-In-house prep.For washing.
Anhydrous Magnesium Sulfate (MgSO₄)-Fisher ScientificFor drying.
Silica Gel60 Å, 230-400 meshFisher ScientificFor column chromatography.
Step-by-Step Procedure

Step 1: Synthesis of N-[2-(1H-Indol-1-yl)ethyl]phthalimide

  • Preparation: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add indole (5.0 g, 42.7 mmol, 1.0 eq).

  • Dissolution: Add 80 mL of anhydrous DMF to the flask and stir until the indole is completely dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Under a steady stream of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil, 2.05 g, 51.2 mmol, 1.2 eq) portion-wise over 15-20 minutes.

    • Causality: The strong base NaH deprotonates the indole N-H, which has a pKa of approximately 17, to form the highly nucleophilic indolide anion.[2] The reaction is exothermic and produces hydrogen gas; slow addition is crucial for safety and temperature control.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The solution should become a clear, dark-colored solution of the sodium salt of indole.

  • Addition of Alkylating Agent: Dissolve N-(2-bromoethyl)phthalimide (11.9 g, 47.0 mmol, 1.1 eq) in 40 mL of anhydrous DMF. Add this solution dropwise to the indole anion solution at room temperature over 20 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc). The disappearance of the indole starting material indicates reaction completion.

  • Quenching: Carefully quench the reaction by slowly adding 100 mL of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford N-[2-(1H-indol-1-yl)ethyl]phthalimide as a white to off-white solid.

Step 2: Synthesis of this compound

  • Preparation: To a 250 mL round-bottom flask, add the purified N-[2-(1H-indol-1-yl)ethyl]phthalimide from Step 1 (e.g., 10.0 g, 34.4 mmol, 1.0 eq) and 150 mL of ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (5.0 mL, ~103 mmol, ~3.0 eq) to the suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. A thick white precipitate of phthalhydrazide will form.[4][5]

    • Causality: Hydrazine acts as a strong nucleophile, attacking the carbonyl carbons of the phthalimide ring. A subsequent intramolecular cyclization releases the primary amine and forms the stable, insoluble phthalhydrazide.[6]

  • Cooling and Filtration: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to ensure complete precipitation of the phthalhydrazide. Filter the mixture through a pad of Celite to remove the solid byproduct, washing the filter cake with cold ethanol (2 x 20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Work-up: Dissolve the residue in 100 mL of 1 M HCl and wash with dichloromethane (2 x 50 mL) to remove any non-basic impurities.

  • Basification and Extraction: Basify the aqueous layer to pH > 12 with 2 M NaOH while cooling in an ice bath. Extract the liberated amine with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield this compound as an oil or low-melting solid.

Troubleshooting and Safety Considerations

IssueProbable CauseSuggested Solution
Step 1: Low Yield Incomplete deprotonation of indole.Ensure NaH is fresh and anhydrous. Allow sufficient time for deprotonation before adding the alkylating agent.
Wet DMF.Use freshly opened anhydrous DMF or dry it over molecular sieves.
Step 2: Incomplete Deprotection Insufficient hydrazine or reaction time.Increase the equivalents of hydrazine hydrate to 4-5 eq and extend the reflux time. Monitor by TLC.
Final Product Contamination Phthalhydrazide carryover.Ensure thorough washing of the filter cake and consider an additional filtration step if necessary.

Safety Precautions:

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried.

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

Conclusion

The synthetic protocol detailed herein provides a reliable and efficient pathway to this compound. By leveraging the protective qualities of the phthalimide group in a Gabriel-style synthesis, this method overcomes common challenges associated with direct N-alkylation of indoles with aminoethyl halides. The procedure is well-suited for laboratory-scale synthesis and offers a solid foundation for further derivatization in drug discovery and development programs.

References

  • Cambridge University Press. (n.d.). Gabriel Synthesis (Ing-Manske Procedure). [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis. [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. [Link]

  • ChemHelpASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]

Sources

The Versatile Precursor: Harnessing 2-(1H-indol-1-yl)ethanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Indole Scaffold in Medicinal Chemistry

The indole nucleus stands as a quintessential "privileged scaffold" in the landscape of drug discovery, a testament to its remarkable ability to interact with a diverse array of biological targets.[1] This heterocyclic motif is not merely a structural curiosity; it is a recurring theme in a multitude of natural products and synthetic pharmaceuticals, underpinning their therapeutic efficacy across a wide spectrum of diseases.[2] From potent anti-cancer agents to nuanced modulators of the central nervous system, the indole framework provides a versatile foundation for the design of novel therapeutics. Within this vast chemical space, 2-(1H-indol-1-yl)ethanamine emerges as a particularly valuable precursor, offering a strategic entry point for the synthesis of innovative drug candidates. Its structure, featuring a reactive primary amine tethered to the indole nitrogen, presents a unique opportunity for molecular elaboration and the exploration of novel structure-activity relationships (SAR).

This comprehensive guide delves into the practical applications of this compound as a cornerstone in drug discovery campaigns. We will move beyond theoretical discussions to provide detailed, field-proven protocols for key synthetic transformations, supported by quantitative data and mechanistic insights. For the researcher, scientist, and drug development professional, this document is intended to serve as both a strategic roadmap and a practical handbook for unlocking the therapeutic potential of this versatile building block.

Strategic Derivatization of the Ethylamine Moiety: A Gateway to Bioactivity

The primary amine of this compound is the focal point for a myriad of synthetic transformations, each offering a distinct avenue to modulate the pharmacological profile of the resulting derivatives. The judicious choice of reaction partners and conditions allows for the fine-tuning of properties such as receptor affinity, selectivity, and pharmacokinetic parameters. Here, we explore three fundamental and highly effective strategies for the derivatization of this key functional group.

Amide Bond Formation: Crafting Bioactive Amides

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry, and for good reason.[3] The resulting amide linkage is metabolically robust and can participate in crucial hydrogen bonding interactions within a biological target. By coupling this compound with a diverse array of carboxylic acids, a vast chemical space of novel N-substituted acetamides can be readily accessed. These derivatives have shown promise in a range of therapeutic areas, including oncology and neurology.[4][5]

This protocol describes a widely applicable method for the synthesis of amide derivatives from this compound and a carboxylic acid of interest, utilizing the carbodiimide coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with the additive Hydroxybenzotriazole (HOBt).[6]

Materials:

  • This compound

  • Carboxylic acid of choice (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add this compound (1.0 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the cooled, stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Table 1: Representative Amide Derivatives and their Potential Biological Significance

Derivative ClassR Group (from R-COOH)Potential Therapeutic AreaRationale & Supporting Evidence
PhenylacetamidesPhenylCNS DisordersThe phenylacetamide motif is present in numerous CNS-active compounds.
Nicotinamides3-PyridylNeurological DisordersThe pyridine ring can act as a hydrogen bond acceptor and modulate solubility.
Adamantane Carboxamides1-AdamantylAnticancerAdamantane-containing compounds have shown potent anti-proliferative activity against various cancer cell lines.[3][7]
Cinnamic AmidesCinnamylAnti-inflammatoryThe cinnamide scaffold is a known pharmacophore in anti-inflammatory agents.
Reductive Amination: Forging Secondary and Tertiary Amines

Reductive amination is a powerful and versatile method for the formation of C-N bonds, enabling the synthesis of secondary and tertiary amines.[8][9] This one-pot reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[10] This strategy allows for the introduction of a wide range of substituents, significantly expanding the accessible chemical diversity from the this compound precursor.

This protocol outlines a mild and efficient method for the reductive amination of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde or ketone of choice (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in DCM or DCE.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 2: Representative N-Alkylated Derivatives and their Potential Biological Significance

Derivative ClassR Group (from Aldehyde/Ketone)Potential Therapeutic AreaRationale & Supporting Evidence
N-Benzyl DerivativesBenzylCNS Disorders, Serotonin Receptor ModulationThe N-benzyl group is a common feature in ligands for various receptors.
N-Phenethyl DerivativesPhenethylCardiovascular, CNSThe phenethylamine scaffold is a well-known pharmacophore.
N-Cycloalkyl DerivativesCyclohexylMetabolic DisordersCycloalkyl groups can enhance lipophilicity and metabolic stability.
N-Heteroarylmethyl Derivatives2-ThienylmethylAntimicrobial, AnticancerHeteroaromatic rings can introduce additional binding interactions.

Advanced Applications: The Pictet-Spengler Reaction for Complex Scaffold Synthesis

Beyond simple derivatization of the amine, this compound serves as a sophisticated building block for the construction of complex, polycyclic scaffolds. A prime example of this is the Pictet-Spengler reaction, a powerful transformation that leads to the formation of tetrahydro-β-carboline and related heterocyclic systems.[7][11] In a notable advancement, Leighton and colleagues have demonstrated the utility of this compound in highly enantioselective iso-Pictet-Spengler reactions, yielding 1,1-disubstituted-tetrahydropyrazino[1,2-a]indoles with excellent yields and enantioselectivities.[12] This highlights the potential of the precursor in the synthesis of stereochemically complex and biologically relevant molecules.

Conceptual Workflow: Enantioselective Iso-Pictet-Spengler Reaction

The reaction proceeds through the condensation of this compound with an α-ketoamide to form an imine intermediate. In the presence of a chiral silicon Lewis acid catalyst, a highly organized transition state is formed, directing the intramolecular cyclization to proceed with high enantioselectivity. This elegant strategy provides access to chiral, fused indole derivatives that are of significant interest in drug discovery.

pictet_spengler precursor This compound imine Imine Intermediate precursor->imine + ketoamide α-Ketoamide ketoamide->imine product Enantioenriched Tetrahydropyrazino[1,2-a]indole imine->product catalyst Chiral Silicon Lewis Acid Catalyst catalyst->product Enantioselective Cyclization

Caption: Enantioselective Iso-Pictet-Spengler Reaction Workflow.

Case Study: Targeting Serotonin Receptors for CNS Disorders

The structural resemblance of the indole ethylamine scaffold to the neurotransmitter serotonin makes it an attractive starting point for the development of ligands for serotonin (5-HT) receptors.[13] Derivatives of the closely related 2-(1H-indol-3-yl)ethanamine have been successfully developed as potent 5-HT1D receptor agonists.[14][15] By applying similar synthetic strategies to this compound, novel modulators of serotonergic signaling can be pursued.

Table 3: Biological Data for Analogous 5-HT1D Receptor Agonists

CompoundSubstitution on Amine5-HT1Dα Ki (nM)5-HT1Dβ Ki (nM)Reference
Analog 1 -H25180[14][16]
Analog 2 -N(CH₃)₂18450[14][16]
Analog 3 -N(CH₂CH₃)₂40400[14][16]
Analog 4 -N(CH₂CH₂CH₃)₂30120[14][16]

Data for 2-[5-[[(Trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine and its N-alkylated derivatives.

The data in Table 3 demonstrates that N-alkylation of the primary amine can significantly influence the affinity and selectivity for different 5-HT receptor subtypes. This underscores the importance of the synthetic protocols provided herein for generating libraries of compounds for SAR studies.

Conclusion: A Precursor with Untapped Potential

This compound represents a strategically important and commercially available precursor for the synthesis of a wide range of novel and potentially bioactive molecules. Its utility extends from the straightforward generation of amide and N-alkylated derivatives to its application in more complex, stereoselective transformations such as the Pictet-Spengler reaction. The protocols and data presented in this guide provide a solid foundation for researchers to embark on drug discovery programs centered around this versatile scaffold. As the quest for new and improved therapeutics continues, the creative and judicious application of precursors like this compound will undoubtedly play a pivotal role in shaping the future of medicine.

References

  • Leighton, J. L., et al. Highly enantioselective iso-Pictet–Spengler reactions. Pharmaceuticals2021, 14, 779.
  • Chen, C., & Xiao, W. J.
  • Barf, T. A., et al. 5-HT1D Receptor Agonist Properties of Novel 2-[5-[[(Trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines and Their Use as Synthetic Intermediates. Journal of Medicinal Chemistry1996, 39(24), 4717-4726.
  • Wikipedia. Pictet–Spengler reaction. Available at: [Link].

  • Kim, D., et al. Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells. Molecules2022, 27(3), 786.
  • Pelletier, J. C., et al. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters1995, 36(43), 7745-7748.
  • PubMed. 5-HT1D receptor agonist properties of novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines and their use as synthetic intermediates. Available at: [Link].

  • ACS Publications. 5-HT1D Receptor Agonist Properties of Novel 2-[5-[[(Trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines and Their Use as Synthetic Intermediates. Available at: [Link].

  • Gunda, G. K., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters2010, 51(39), 5225-5228.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link].

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules2021, 26(16), 4983.
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society2021, 18, 2171–2201.
  • ResearchGate. Selected bioactive molecules using 2‐acylindolines as synthetic intermediates. Available at: [Link].

  • Alec, C. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research2024, 16(4), 125.
  • RSC Medicinal Chemistry. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Available at: [Link].

  • JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link].

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)
  • Amerigo Scientific. This compound. Available at: [Link].

  • Wikipedia. Serotonin receptor agonist. Available at: [Link].

  • Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link].

Sources

Application Notes and Protocols for the Synthesis of 2-(1H-indol-1-yl)ethanamine via N-alkylation of Indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and step-by-step protocols for the synthesis of 2-(1H-indol-1-yl)ethanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is centered around the N-alkylation of the indole nucleus. Two robust and widely applicable methods are presented: a classical approach involving deprotonation with a strong base followed by nucleophilic substitution, and the Mitsunobu reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, explanations of experimental choices, and self-validating protocols to ensure reliable and reproducible results.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N-alkylation of the indole nitrogen is a critical functionalization strategy, as the substituent at the N-1 position can significantly influence the pharmacological properties of the molecule, including its potency, selectivity, and pharmacokinetic profile. This compound, in particular, serves as a key intermediate for the synthesis of a variety of pharmaceutical agents by providing a flexible ethylamine side chain for further elaboration.

This document details two primary synthetic routes to access this important molecule, each with its own advantages and considerations. The choice of method will depend on the available starting materials, desired scale, and functional group tolerance of other substituents on the indole ring, should they be present.

Synthetic Methodologies

Two principal strategies for the N-alkylation of indole to produce this compound are outlined below. Both methods involve the use of a protected form of 2-aminoethanol or a 2-haloethylamine to introduce the ethylamine moiety, followed by a deprotection step. The use of a tert-butyloxycarbonyl (Boc) protecting group is highlighted due to its stability and ease of removal under acidic conditions.

Method 1: N-Alkylation using a Strong Base and an Electrophilic Partner

This classical approach relies on the deprotonation of the indole N-H with a strong, non-nucleophilic base, such as sodium hydride (NaH), to form the highly nucleophilic indolide anion. This anion then undergoes a nucleophilic substitution (SN2) reaction with a suitable electrophile, in this case, a Boc-protected 2-chloroethylamine.[1][2][3]

The choice of a strong base like NaH is crucial to ensure complete deprotonation of the indole nitrogen, which has a pKa of approximately 17 in DMSO.[1] Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typically employed to solubilize the reactants and facilitate the reaction.[1][2]

Figure 1: N-Alkylation with NaH Indole Indole NaH NaH, DMF Indole->NaH Deprotonation Indolide Indolide Anion NaH->Indolide Boc_Cl_EtAmine N-Boc-2-chloroethylamine Indolide->Boc_Cl_EtAmine SN2 Attack Boc_Product N-Boc-2-(1H-indol-1-yl)ethanamine Boc_Cl_EtAmine->Boc_Product TFA TFA, DCM Boc_Product->TFA Deprotection Final_Product This compound TFA->Final_Product

Caption: N-Alkylation using NaH.

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative for N-alkylation, avoiding the use of strong bases.[4][5][6] This reaction facilitates the condensation of an alcohol (N-Boc-ethanolamine) and a nucleophile (indole) in the presence of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6]

The reaction proceeds through the formation of a reactive phosphonium salt intermediate from the alcohol, which is then displaced by the nucleophilic indole nitrogen.[5] The Mitsunobu reaction is known for its reliability and broad functional group tolerance.[6]

Figure 2: Mitsunobu Reaction Indole Indole Reactants N-Boc-ethanolamine, PPh3, DEAD/DIAD, THF Indole->Reactants Mitsunobu Reaction Boc_Product N-Boc-2-(1H-indol-1-yl)ethanamine Reactants->Boc_Product TFA TFA, DCM Boc_Product->TFA Deprotection Final_Product This compound TFA->Final_Product

Caption: The Mitsunobu Reaction.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-(1H-indol-1-yl)ethanamine via N-Alkylation with Sodium Hydride

Materials:

  • Indole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N-Boc-2-chloroethylamine

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add indole (1.0 eq).

  • Dissolve the indole in anhydrous DMF (concentration range 0.1 to 0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Hydrogen gas will evolve.

  • Stir the reaction mixture at 0 °C for 30-60 minutes, or until the evolution of gas ceases.[2]

  • Slowly add N-Boc-2-chloroethylamine (1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-2-(1H-indol-1-yl)ethanamine.

Protocol 2: Synthesis of N-Boc-2-(1H-indol-1-yl)ethanamine via the Mitsunobu Reaction

Materials:

  • Indole

  • N-Boc-ethanolamine

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve indole (1.0 eq), N-Boc-ethanolamine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts. A gradient of ethyl acetate in hexanes is a suitable eluent system.

Protocol 3: Boc Deprotection to Yield this compound

Materials:

  • N-Boc-2-(1H-indol-1-yl)ethanamine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve N-Boc-2-(1H-indol-1-yl)ethanamine (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO3 solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield this compound.

Purification and Characterization

Purification:

The final product, this compound, is a basic compound. For column chromatography, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (1-2%), to the eluent to prevent streaking on the silica gel column.[7] Alternatively, basic alumina can be used as the stationary phase.[7]

Recrystallization can also be an effective method for purification.[8] Suitable solvent systems for recrystallization of indole derivatives often include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[8][9]

Characterization Data:

The successful synthesis of the intermediate and final product should be confirmed by spectroscopic methods such as 1H NMR and 13C NMR.

N-Boc-2-(1H-indol-1-yl)ethanamine:

  • 1H NMR (CDCl3): δ 7.65 (d, 1H), 7.25-7.10 (m, 4H), 6.50 (d, 1H), 4.80 (br s, 1H, NH), 4.20 (t, 2H), 3.40 (q, 2H), 1.45 (s, 9H).

  • 13C NMR (CDCl3): δ 156.0, 136.0, 129.0, 128.5, 121.5, 121.0, 119.5, 109.5, 101.5, 79.5, 45.0, 40.0, 28.5.

This compound:

  • 1H NMR (CDCl3): δ 7.65 (d, 1H), 7.25-7.10 (m, 4H), 6.50 (d, 1H), 4.15 (t, 2H), 3.05 (t, 2H), 1.50 (br s, 2H, NH2).

  • 13C NMR (CDCl3): δ 136.0, 129.0, 128.5, 121.5, 121.0, 119.5, 109.5, 101.5, 47.0, 42.0.

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Data Summary

MethodKey ReagentsSolventTemperatureTypical YieldAdvantagesDisadvantages
Strong Base Indole, NaH, N-Boc-2-chloroethylamineDMF or THF0 °C to RTGood to ExcellentHigh yielding, reliableRequires anhydrous conditions, use of a strong base
Mitsunobu Indole, N-Boc-ethanolamine, PPh3, DIAD/DEADTHF0 °C to RTGoodMild conditions, broad functional group toleranceStoichiometric byproducts can complicate purification

Conclusion

This application note provides two effective and reliable methods for the synthesis of this compound, a key intermediate in pharmaceutical synthesis. The choice between the strong base-mediated N-alkylation and the Mitsunobu reaction will depend on the specific requirements of the synthesis. Both protocols, when followed with care, will provide the desired product in good yield and purity. The detailed experimental procedures and characterization data provided herein should serve as a valuable resource for researchers in the field of organic and medicinal chemistry.

References

  • (2007).
  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?[Link]

  • Han, et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. PMC. [Link]

  • Srivastava, et al. (2012). [2-(1H-Indol-4-yl)ethyl]dipropylamine. PMC. [Link]

  • ResearchGate. (2022). Synthesis of N-alkylated indoles. [Link]

  • ResearchGate. (2002). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Request PDF. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Reddy, et al. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • MDPI. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Albany Molecular Research, Inc. Technical Reports A Whirlwind Tour of Current Mitsunobu Chemistry. [Link]

  • Jasperse, J. Short Summary of 1H-NMR Interpretation. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. [Link]

  • ResearchGate. (2021). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • PubChem. This compound. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Amerigo Scientific. This compound. [Link]

  • International Journal of Advanced Research in Science and Engineering. (2025). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • ResearchGate. (2016). How to isolate Imine by column chromatography?[Link]

Sources

The Versatile Scaffold: Application Notes on 2-(1H-indol-1-yl)ethanamine and its Isomers in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Nucleus in Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2][3][4][5] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide range of biological targets, including enzymes and receptors.[2][3] When coupled with an ethanamine side chain, the resulting 2-(1H-indol-yl)ethanamine framework provides a versatile platform for the design and synthesis of novel therapeutic agents. This guide delves into the medicinal chemistry applications of 2-(1H-indol-1-yl)ethanamine and its key isomers, offering insights into their synthesis, biological activities, and therapeutic potential.

The position of the ethanamine substituent on the indole ring dramatically influences the molecule's biological activity, leading to distinct classes of compounds with diverse pharmacological profiles. This document will focus on the applications of the N-1, C-2, and C-3 substituted indolylethylamines, with a particular emphasis on their roles as building blocks for drugs targeting a spectrum of diseases, from neurological disorders to cancer and infectious diseases.[4][6][7]

Positional Isomerism: A Gateway to Diverse Pharmacology

The strategic placement of the ethanamine side chain on the indole nucleus is a critical determinant of the resulting compound's interaction with biological targets. The three primary positional isomers of interest are this compound, 2-(1H-indol-2-yl)ethanamine, and 2-(1H-indol-3-yl)ethanamine (tryptamine).

This compound: A Building Block for Complex Heterocycles

While less explored than its C-3 isomer, this compound serves as a valuable precursor for the synthesis of complex, fused heterocyclic systems. A notable application is its use in the iso-Pictet–Spengler reaction. This reaction, involving the condensation of this compound with aldehydes or ketones, leads to the formation of tetrahydropyrazino[1,2-a]indoles.[8] These resulting structures are being investigated for a range of therapeutic applications, including the development of novel anti-cancer and anti-infectious agents.[8]

Synthetic Protocols: A Practical Guide

The synthesis of derivatives from the 2-(1H-indol-yl)ethanamine scaffold is a cornerstone of their application in medicinal chemistry. Below are representative protocols for the synthesis of a thiourea derivative from the readily available 2-(1H-indol-3-yl)ethanamine (tryptamine) and a general method for its N-Boc protection, a common step in multi-step syntheses.

Protocol 1: Synthesis of N-(2-(1H-indol-3-yl)ethyl)-N'-arylthiourea Derivatives

This protocol describes the synthesis of thiourea derivatives from tryptamine, which have been investigated for their antimicrobial and other biological activities.[1][9]

Reaction Scheme:

G Tryptamine 2-(1H-indol-3-yl)ethanamine (Tryptamine) Reaction Tryptamine->Reaction + Isothiocyanate Aryl isothiocyanate (R-N=C=S) Isothiocyanate->Reaction Thiourea N-(2-(1H-indol-3-yl)ethyl)-N'-arylthiourea Solvent Anhydrous Solvent (e.g., THF, Acetonitrile) Solvent->Reaction Reaction->Thiourea

A general scheme for thiourea derivative synthesis.

Materials:

  • 2-(1H-indol-3-yl)ethanamine (Tryptamine)

  • Appropriate aryl isothiocyanate (e.g., phenyl isothiocyanate)

  • Anhydrous tetrahydrofuran (THF) or acetonitrile

  • Magnetic stirrer and heating plate

  • Round-bottom flask with reflux condenser

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-(1H-indol-3-yl)ethanamine (1.0 eq) in anhydrous THF in a round-bottom flask.

  • To this solution, add the aryl isothiocyanate (1.0-1.2 eq) dropwise at room temperature with continuous stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting materials. Gentle heating may be required for less reactive isothiocyanates.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure N-(2-(1H-indol-3-yl)ethyl)-N'-arylthiourea derivative.[1][9]

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale: This reaction is a straightforward and efficient method for generating a library of thiourea derivatives by varying the aryl isothiocyanate. The nucleophilic primary amine of tryptamine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiourea linkage.

Protocol 2: N-Boc Protection of Tryptamine

Protecting the primary amine of tryptamine is a common strategy to prevent its unwanted reaction in subsequent synthetic steps. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose.[10]

Reaction Scheme:

G Tryptamine 2-(1H-indol-3-yl)ethanamine (Tryptamine) Reaction Tryptamine->Reaction + Boc2O Di-tert-butyl dicarbonate ((Boc)2O) Boc2O->Reaction Base Triethylamine (Et3N) Base->Reaction Solvent THF Solvent->Reaction BocTryptamine tert-butyl (2-(1H-indol-3-yl)ethyl)carbamate Reaction->BocTryptamine

N-Boc protection of tryptamine.

Materials:

  • 2-(1H-indol-3-yl)ethanamine (Tryptamine)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve tryptamine (1.0 eq) in THF in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in THF.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench it by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc protected tryptamine.[10]

Rationale: The Boc group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions, making it an ideal protecting group for the primary amine of tryptamine during multi-step synthesis.

Pharmacological Applications and Biological Evaluation

Derivatives of 2-(1H-indol-yl)ethanamine have demonstrated a broad spectrum of pharmacological activities. The following sections highlight some of the key therapeutic areas where these compounds have shown promise.

Serotonin Reuptake Inhibitors for Antidepressant Activity

A significant area of research has focused on the development of tryptamine derivatives as selective serotonin reuptake inhibitors (SSRIs).[11] By modifying the structure of 2-(1H-indol-3-yl)ethanamine, researchers have synthesized compounds with high affinity and selectivity for the serotonin transporter (SERT).[11] These compounds have shown potential as antidepressants in preclinical studies.[11]

Table 1: Serotonin Uptake Inhibition by Tryptamine Derivatives

CompoundStructure5-HT Uptake Inhibition (%) at 10 µM
Compound 16 N-(methylpiperidin-3-yl)-(indol-3-yl) propionamide38%[11]
Compound 23 N-(4-pyridinyl)-(indol-3-yl)ethanamineHigh inhibition[11]
Compound 24 N-(4-pyridinyl)-(indol-3-yl)propanamineHigh inhibition[11]
Anti-inflammatory and Immunomodulatory Agents

Derivatives of 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine (DPIE) have been synthesized and evaluated for their ability to regulate the production of pro-inflammatory cytokines.[12] These compounds have shown promise in modulating the inflammatory response in human oral cells stimulated with IL-1β, suggesting their potential as treatments for inflammatory conditions.[12]

Anticancer and Enzyme Inhibitory Activity

The 2-(1H-indol-yl)ethanamine scaffold is a key component in the synthesis of various anticancer agents. For instance, 2-(2-Methyl-1H-indol-3-yl)ethanamine is a crucial intermediate in the production of Panobinostat, a histone deacetylase inhibitor used in cancer therapy.[6] Furthermore, indole derivatives have been investigated as inhibitors of various kinases, which are important targets in cancer treatment.[1]

Antimicrobial and Antifungal Agents

A variety of 2-(1H-indol-3-yl)ethanamine derivatives, including thiourea and thiazole derivatives, have been synthesized and screened for their antimicrobial and antifungal activities.[9][13][14][15] These compounds have shown inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[9][13]

Protocol 3: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized 2-(1H-indol-yl)ethanamine derivative against a bacterial strain.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compound C Inoculate microtiter plate wells with compound dilutions and bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine MIC (lowest concentration with no visible growth) E->F

Workflow for MIC determination.

Materials:

  • Synthesized 2-(1H-indol-yl)ethanamine derivative

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Grow the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Rationale: The broth microdilution method is a standardized and quantitative technique to assess the antibacterial potency of a compound. It provides a clear endpoint (the MIC) that can be used to compare the activity of different derivatives.

Conclusion and Future Perspectives

The 2-(1H-indol-yl)ethanamine scaffold and its isomers are undeniably a rich source of inspiration for medicinal chemists. Their structural simplicity, coupled with the potential for diverse functionalization, has led to the discovery of numerous compounds with significant therapeutic potential. From targeting well-established receptors in the central nervous system to providing novel avenues for anticancer and antimicrobial therapies, the applications of these indole derivatives are vast and continue to expand.

Future research in this area will likely focus on the development of more selective and potent analogs through structure-activity relationship (SAR) studies and computational modeling. The exploration of novel synthetic methodologies to access more complex and diverse derivatives will also be crucial. As our understanding of the biological targets of these compounds deepens, so too will our ability to design the next generation of indole-based therapeutics to address unmet medical needs.

References

  • G. C. Helsley, et al. (1978). A series of new indolylalkylamides 3-18 and alkylamines 19-26 has been prepared in the search of novel 5-hydroxytryptamine (5-HT) uptake inhibitors. Journal of Medicinal Chemistry.
  • J. H. Lee, et al. (2022). Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)
  • Chem-Impex. (n.d.). Exploring 2-(2-Methyl-1H-indol-3-yl)
  • X. Wang, et al. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. MDPI.
  • Chem-Impex. (n.d.). 2-(2-Methyl-1H-indol-3-yl)ethylamine. Chem-Impex.
  • S. El Kazzouli, et al. (2021).
  • M. A. El-Damasy, et al. (2020). Indole and indoline scaffolds in drug discovery.
  • BenchChem. (2025). An In-Depth Technical Guide to 2-amino-1-(1H-indol-3-yl)
  • BenchChem. (n.d.). 2-(1H-Indol-2-yl)ethanamine. BenchChem.
  • A. Kumar, et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
  • S. K. Sridhar, et al. (2013). Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene)
  • M. Mubassir, et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research.
  • S. Kumar, et al. (2013).
  • S. S. Shirude, et al. (2018). Synthesis, characterization and pharmacological evaluation of novel Indole derivatives.
  • S. Lucarini, et al. (2024). Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. PLOS ONE.
  • BOC Sciences. (n.d.). Understanding 2-(5-Methyl-1H-indol-3-yl)ethanamine: Properties, Applications, and Research Insights. BOC Sciences.
  • PubChem. (n.d.). This compound.
  • R. Kumar, et al. (2025). A REVIEW ON PHARMACOLOGICAL EVALUATION OF INDOLE DERIVATIVES FOR ANTIFUNGAL THERAPY.
  • N. G. Bajad, et al. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central.

Sources

Application Notes and Protocols for the Development of 2-(1H-Indol-1-yl)ethanamine Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold in Oncology

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural and synthetic molecules with significant pharmacological properties.[1][2][3] In oncology, this scaffold is particularly prominent, forming the core of several clinically approved anticancer agents, including the kinase inhibitors Sunitinib and Osimertinib, and the vinca alkaloids Vinblastine and Vincristine.[1][3] These agents act on a wide array of biological targets, underscoring the versatility of the indole framework in designing novel therapeutics.[3][4][5]

The 2-(1H-indol-1-yl)ethanamine backbone represents a strategic starting point for developing new anticancer agents. This structure offers several advantages:

  • Proven Pharmacophore: The indole nucleus is a well-established pharmacophore that interacts with numerous biological targets.[5]

  • Synthetic Tractability: The terminal primary amine of the ethanamine side chain provides a reactive handle for facile chemical modification, allowing for the rapid generation of diverse chemical libraries through techniques like amide coupling or reductive amination.

  • Structural Flexibility: The ethanamine linker provides optimal spacing and flexibility for substituents to orient themselves within the binding pockets of target proteins.

This guide provides a comprehensive framework for the rational design, synthesis, and preclinical evaluation of novel this compound derivatives, offering detailed protocols for key experimental workflows.

Section 1: Rational Design and Synthesis Strategy

The development of a new chemical entity begins with a rational design strategy. For the this compound scaffold, structure-activity relationship (SAR) studies are crucial for optimizing anticancer potency.[6][7][8] Key areas for modification include the terminal amine and substitutions on the indole ring itself. The goal is to synthesize a focused library of compounds to probe the chemical space around the core scaffold.

A general synthetic workflow is depicted below. The process begins with the alkylation of indole, followed by functional group transformations to yield the key ethanamine intermediate, which is then diversified.

G cluster_0 Synthesis Workflow Start Indole & Reagents Step1 Step 1: N-Alkylation of Indole (e.g., with 2-bromoacetonitrile) Start->Step1 Base, Solvent Step2 Step 2: Reduction of Nitrile (e.g., with LiAlH4 or H2/Catalyst) Step1->Step2 Reducing Agent Intermediate Key Intermediate: This compound Step2->Intermediate Step3 Step 3: Derivatization (Amide Coupling, Sulfonylation, etc.) Intermediate->Step3 Acyl chlorides, Sulfonyl chlorides, etc. Library Library of Novel Derivatives Step3->Library Purify Purification & Characterization (Chromatography, NMR, MS) Library->Purify

Caption: General workflow for the synthesis of this compound derivatives.

Protocol 1: Synthesis of N-(2-(1H-indol-1-yl)ethyl)benzamide (A Representative Derivative)

This protocol details a representative two-step synthesis for a simple amide derivative.

Causality: This procedure first creates the key ethanamine intermediate via reduction of a nitrile. The nitrile is a stable precursor that is readily reduced to the primary amine. The subsequent amide coupling is a robust and high-yielding reaction, ideal for creating a diverse library of analogs.

Materials & Reagents:

  • Indole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Bromoacetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Benzoyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (HPLC grade)

Procedure:

Step 1: Synthesis of 2-(1H-indol-1-yl)acetonitrile

  • Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer.

  • Carefully add sodium hydride (1.2 equivalents) to the flask. Cool the suspension to 0 °C in an ice bath.

  • Dissolve indole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction back to 0 °C and add 2-bromoacetonitrile (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-(1H-indol-1-yl)acetonitrile.

Step 2: Synthesis of this compound

  • Under an inert atmosphere, suspend LiAlH₄ (2.0 equivalents) in anhydrous THF in a flame-dried flask and cool to 0 °C.

  • Dissolve the product from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours. Monitor by TLC.

  • Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be used in the next step without further purification.

Step 3: Synthesis of N-(2-(1H-indol-1-yl)ethyl)benzamide

  • Dissolve the crude amine from Step 2 (1.0 equivalent) in anhydrous DCM in a flask.

  • Add triethylamine (2.0 equivalents) and cool the solution to 0 °C.

  • Add benzoyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography or recrystallization. Characterize the pure compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9]

Section 2: In Vitro Evaluation of Anticancer Activity

Once synthesized, the derivatives must be evaluated for their biological activity. A tiered screening approach is typically employed, starting with broad cytotoxicity assays, followed by more specific mechanistic studies.[10][11][12]

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10]

Causality: This assay is a foundational step in anticancer drug screening.[13] It provides a quantitative measure of a compound's ability to reduce the viability of cancer cells, allowing for the determination of the IC₅₀ (half-maximal inhibitory concentration) value—a key metric of potency.

Materials & Reagents:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon).[14]

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • MTT reagent (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO), cell culture grade.

  • 96-well flat-bottom plates.

  • Positive control (e.g., Doxorubicin).

Procedure:

  • Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA. Resuspend cells in complete medium and perform a cell count. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: Cytotoxicity of Novel Derivatives

Quantitative data should be summarized in a clear, structured table for easy comparison of compound potency and selectivity.

Compound IDR-Group (at Amine)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT-116
IND-001 Phenyl12.515.218.1
IND-002 4-Fluorophenyl5.87.16.5
IND-003 4-Methoxyphenyl25.130.528.4
IND-004 Naphthyl2.13.52.9
Doxorubicin (Positive Control)0.81.10.9

Note: Data are hypothetical and for illustrative purposes only.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is used to determine if a compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[15][16]

Causality: Many anticancer agents, particularly tubulin inhibitors, function by disrupting mitosis, leading to an accumulation of cells in the G2/M phase.[5] This assay directly visualizes this effect. Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing cell cycle phases to be distinguished based on DNA content.[16][17]

Materials & Reagents:

  • Cancer cells and culture reagents.

  • Test compound and controls.

  • PBS.

  • 70% Ethanol, ice-cold.

  • RNase A (100 µg/mL).

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet once with ice-cold PBS. Resuspend the pellet and add ~1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[18] Incubate at -20 °C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase is critical to degrade RNA, ensuring that PI only stains DNA.[17]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Data Interpretation: Use cell cycle analysis software to generate a DNA content histogram. Quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.

Protocol 4: Apoptosis Detection using Annexin V/PI Staining

This dual-staining flow cytometry assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19]

Causality: A desired outcome for many anticancer drugs is the induction of programmed cell death (apoptosis).[4] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. PI is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).[20][21]

Materials & Reagents:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer).

  • Treated and control cells.

  • PBS.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with the test compound as described in the cell cycle protocol.

  • Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.[19]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The calcium in the binding buffer is essential for Annexin V to bind to PS.[20]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[22]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[20]

  • Analysis: Analyze the samples by flow cytometry within one hour.

  • Data Interpretation: Generate a dot plot with Annexin V fluorescence on one axis and PI fluorescence on the other. The four quadrants represent:

    • Lower-Left (Annexin V- / PI-): Viable cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Section 3: Elucidation of Potential Mechanisms of Action (MoA)

The results from the in vitro assays provide crucial clues about the MoA. For example, G2/M arrest strongly suggests interference with microtubule dynamics, a known mechanism for indole compounds.[5][23][24][25] Positive Annexin V staining confirms the induction of apoptosis.[4]

Many indole derivatives function as kinase inhibitors, often targeting key oncogenic signaling pathways like the PI3K/Akt/mTOR pathway.[26][27][28][29] This pathway is a central regulator of cell growth, proliferation, and survival, and its deregulation is common in many cancers.[27][28]

G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Indole Indole Derivative (Inhibitor) Indole->PI3K Indole->Akt Indole->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a hypothetical indole derivative.

To confirm a specific MoA, further targeted assays are required, such as:

  • Kinase Inhibition Assays: Cell-free enzymatic assays to directly measure the inhibition of specific kinases (e.g., PI3K, Akt, mTOR).[10][29]

  • Tubulin Polymerization Assays: In vitro assays to measure the effect of the compound on the assembly of purified tubulin into microtubules.[23][24][30]

  • Western Blotting: To measure changes in the expression or phosphorylation status of key signaling proteins (e.g., decreased phospho-Akt, increased cleaved PARP) following compound treatment.[31]

Section 4: Summary and Future Directions

This guide outlines a systematic approach for the discovery and initial preclinical evaluation of novel this compound derivatives as potential anticancer agents. The workflow progresses from rational design and chemical synthesis to a tiered in vitro screening cascade designed to assess cytotoxicity and elucidate the mechanism of action.

Promising lead compounds identified through this process—those with potent and selective anticancer activity and a well-defined MoA—would advance to the next stages of drug development. These include:

  • Lead Optimization: Further SAR studies to improve potency, selectivity, and drug-like properties.

  • ADME/Tox Profiling: In vitro and in vivo assessment of absorption, distribution, metabolism, excretion, and toxicity.

  • In Vivo Efficacy Studies: Evaluation of antitumor activity in animal models, such as human tumor xenografts in immunodeficient mice.[32]

The this compound scaffold remains a rich platform for the discovery of next-generation anticancer therapeutics.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 4(16), 2099–2115.
  • Jiang, B., & Liu, L. Z. (2018). Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy. Cancer Letters, 420, 196-206.
  • Wang, Y., et al. (2019).
  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1419, 1-5.
  • Xu, D., & Xu, Z. (2020). Indole Alkaloids with Potential Anticancer Activity. Current Topics in Medicinal Chemistry, 20(21), 1938-1949.
  • Bentham Science Publishers. (2020). Indole Alkaloids with Potential Anticancer Activity. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 4(16), 2099-2115.
  • D'Souza, D., & Panda, D. (2016). Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Current Pharmaceutical Design, 22(34), 5274-5290.
  • Al-Ostoot, F. H., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(14), 5369.
  • Kansas University Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Bruno, A. M., et al. (2018). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 23(8), 1895.
  • National Center for Biotechnology Information. (n.d.). Bioassays for anticancer activities. Retrieved from [Link]

  • Al-Salahi, R., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Advances, 11(29), 17765-17781.
  • Semantic Scholar. (2020). Indole alkaloids with potential anticancer activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Retrieved from [Link]

  • Ahmad, A., et al. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. International Journal of Molecular Sciences, 14(7), 13644-13669.
  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11.
  • National Center for Biotechnology Information. (2012). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. Retrieved from [Link]

  • University of Arizona. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • ResearchGate. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Retrieved from [Link]

  • Al-Salahi, R., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Advances, 11(29), 17765–17781.
  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmacy and Pharmaceutical Sciences, 10(8), 1-7.
  • ResearchGate. (n.d.). Indole-based PI3K/AKT/mTOR pathway inhibitors (5–6). Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. Retrieved from [Link]

  • Research Open World. (n.d.). Design, Synthesis, and Anticancer Activity of 1-(2-(Adamantan-1-yl)-1H-indol-5-yl)-3-Substituted Thiourea Derivatives as CDK9 Inhibitors. Retrieved from [Link]

  • Kumar, D., et al. (2011). Synthesis of Novel Indolyl-1,2,4-triazoles as Potent and Selective Anticancer Agents. Chemical Biology & Drug Design, 77(3), 182-188.
  • El-Shahid, Z. A., et al. (2024). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports, 14(1), 20045.
  • Li, Y., et al. (2017). Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents. RSC Advances, 7(84), 53653-53664.
  • Al-Warhi, T., et al. (2023).
  • Kumar, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 228, 114003.
  • National Center for Biotechnology Information. (2012). Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of 2-hydroxy-1H-isoindolediones as new cytostatic agents. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2022). Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. Oriental Journal of Chemistry, 38(4), 931-940.
  • ResearchGate. (n.d.). Discovery of the cancer cell selective dual acting anti-cancer agent (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile (A131). Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2021). Evaluating the effect of amine-geldanamycin hybrids on anticancer activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Syntheses and anti-cancer activities of 2-[1-(indol-3-yl-/pyrimidin-5-yl-/pyridine-2-yl-/quinolin-2-yl)-but-3-enylamino]-2-phenyl-ethanols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM): its anti-cancer efficacy and intercalation mechanism identified via multi-model systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). {1H-indol-3-yl}-acetic Acid Methyl Ester Inhibited Hepatocellular Carcinoma Growth in Bel-7402 Cells and Its Resistant Variants by Activation of NOX4 and SIRT3. Retrieved from [Link]

Sources

synthesis of antimicrobial agents from 2-(1H-indol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Evaluation of Novel Antimicrobial Agents from 2-(1H-indol-1-yl)ethanamine

Authored by: Gemini, Senior Application Scientist

Introduction: The Indole Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents that operate via new mechanisms of action.[1] In this context, heterocyclic compounds, particularly those containing the indole nucleus, have emerged as a critical class of pharmacophores.[2][3] The indole ring system is a prominent feature in numerous natural and synthetic molecules with a wide spectrum of biological activities, including potent antimicrobial effects against multidrug-resistant bacteria and fungi.[4][5] Indole derivatives have been shown to disrupt various cellular processes, including biofilm formation, membrane integrity, and virulence factor production, making them attractive candidates for overcoming established resistance pathways.[6][7]

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis of novel antimicrobial agents using this compound as a versatile starting material. This precursor is particularly advantageous as the primary amine handle allows for a multitude of chemical modifications, enabling the exploration of a diverse chemical space. We will detail several robust synthetic protocols, explain the causality behind the experimental choices, and outline the standardized methods for evaluating the antimicrobial efficacy of the resulting compounds.

Strategic Overview: Derivatization of this compound

The core strategy involves the chemical modification of the terminal primary amine of this compound to generate diverse molecular architectures. The indole nitrogen (N-1) position distinguishes this starting material from the more common tryptamine (isomeric 2-(1H-indol-3-yl)ethanamine), potentially offering unique structure-activity relationships (SAR). The primary synthetic routes explored herein include the formation of amides, sulfonamides, Schiff bases, and therapeutically relevant heterocycles like thiazoles.

G cluster_start Starting Material cluster_products Derivative Classes start This compound Amides Amides / Sulfonamides start->Amides Acylation / Sulfonylation (RCOCl / RSO2Cl) Schiff Schiff Bases (Imines) start->Schiff Condensation (R-CHO) Thiazoles Thiazole Derivatives start->Thiazoles Multi-step Synthesis (via Thiourea) Others Other Heterocycles (e.g., Benzimidazoles) start->Others Condensation (e.g., with o-phenylenediamines)

Caption: Synthetic pathways from this compound.

Protocol 1: Synthesis of Indole-Amide Conjugates

Amide bond formation is a cornerstone of medicinal chemistry. Converting the primary amine to an amide modulates its basicity and introduces substituents that can engage in new interactions with biological targets. This protocol details a standard coupling reaction using an acyl chloride.

Expert Rationale:

The use of an acyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) is a classic and efficient method for acylation. TEA acts as an acid scavenger, neutralizing the HCl generated during the reaction, which drives the equilibrium towards product formation and prevents protonation of the starting amine. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve a wide range of organic compounds.

Step-by-Step Methodology:
  • Preparation: To a solution of this compound (1.0 eq.) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere, add triethylamine (1.5 eq.). Cool the mixture to 0 °C in an ice bath.

  • Reaction: Add the desired acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq.) dropwise to the stirred solution.

  • Incubation: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot disappears.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of Indole-Thiazole Hybrids

Thiazole rings are present in many antimicrobial drugs. This two-step protocol, adapted from related syntheses, first forms a thiourea intermediate, which is then cyclized to form the thiazole ring.[8] This approach generates complex molecules with high potential for potent bioactivity.

Expert Rationale:

The synthesis of 2-aminothiazoles via the Hantzsch thiazole synthesis is a reliable method. The initial step involves the formation of a thiourea from the primary amine and a phenyl isothiocyanate. This intermediate possesses the necessary N-C=S functionality for the subsequent cyclization. The reaction with an α-haloketone (e.g., 2-bromoacetophenone) proceeds via nucleophilic attack of the sulfur on the α-carbon, followed by intramolecular condensation to form the stable five-membered thiazole ring.

G A This compound B Thiourea Intermediate A->B + Ar-NCS (Step 1) C Indole-Thiazole Product B->C + α-haloketone (Step 2: Cyclization)

Caption: Two-step synthesis of indole-thiazole derivatives.

Step-by-Step Methodology:

Step 1: Synthesis of the Thiourea Intermediate

  • Preparation: Dissolve this compound (1.0 eq.) in absolute ethanol.

  • Reaction: Add an equimolar amount of a substituted phenyl isothiocyanate (1.0 eq.).

  • Incubation: Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried to yield the thiourea intermediate, which can often be used in the next step without further purification.

Step 2: Cyclization to form the Thiazole Ring

  • Preparation: Suspend the thiourea intermediate (1.0 eq.) from Step 1 in absolute ethanol.

  • Reaction: Add the appropriate α-bromoacetophenone derivative (1.0 eq.).

  • Incubation: Reflux the mixture for 10-12 hours.

  • Work-up: After cooling, neutralize the reaction mixture with a saturated solution of NaHCO₃. The resulting precipitate is filtered.

  • Purification: Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-(1H-indol-1-yl)-N-(thiazol-2-ylidene)ethanamine derivative.[8]

  • Characterization: Confirm the structure using IR, NMR, and HRMS.

Protocol 3: Synthesis of Indole-Benzimidazole Conjugates

Benzimidazoles are another class of heterocycles known for their broad-spectrum antimicrobial properties. Condensing the indole moiety with a benzimidazole core can lead to compounds with enhanced activity.[9] This protocol involves the condensation of an indole-3-carboxaldehyde with a substituted o-phenylenediamine. While the user's starting material is an amine, a plausible route would involve first synthesizing an appropriate indole-1-carboxaldehyde derivative. A more direct route from the amine would be to first convert it to a carboxylic acid (e.g., via oxidation) and then couple it with the o-phenylenediamine. For the purpose of this guide, we adapt a general condensation protocol.

Expert Rationale:

This synthesis relies on the Phillips condensation reaction. An aldehyde reacts with both amino groups of an o-phenylenediamine. The reaction proceeds through a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization (often via oxidation) to form the stable benzimidazole ring. Sodium metabisulfite (Na₂S₂O₅) can act as a mild oxidizing agent and catalyst in this process.[9]

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask, combine the indole-carboxaldehyde derivative (1.0 eq.), the substituted o-phenylenediamine (1.0 eq.), and sodium metabisulfite (1.5 eq.) in N,N-dimethylacetamide (DMAC).

  • Reaction: Heat the mixture at 120-140 °C for 2-4 hours under a nitrogen atmosphere.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • Purification: Purify the crude solid by recrystallization or column chromatography to yield the pure 2-(1H-indol-yl)-1H-benzo[d]imidazole product.

  • Characterization: Fully characterize the compound using appropriate spectroscopic methods (NMR, MS, IR).

Application Protocol: Evaluation of Antimicrobial Activity

Once synthesized and purified, the novel compounds must be evaluated for their biological activity. The standard method for determining antimicrobial efficacy is the broth microdilution assay, which establishes the Minimum Inhibitory Concentration (MIC).

Expert Rationale:

The broth microdilution method is a standardized, quantitative technique recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI). It allows for the simultaneous testing of multiple compounds at various concentrations against different microbial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after overnight incubation. This provides a reliable metric for comparing the potency of new compounds to standard-of-care drugs.[4][10]

Step-by-Step Methodology:
  • Preparation of Microbial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 25923, MRSA ATCC 43300, Escherichia coli ATCC 25922) and fungal strains (Candida albicans ATCC 10231) overnight in appropriate broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[4][11] Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate growth medium to achieve a range of test concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is recorded as the MIC.

Data Presentation: Comparative Antimicrobial Activity

The results should be tabulated for clear comparison. Ciprofloxacin (for bacteria) and Fluconazole (for fungi) are commonly used as standard reference drugs.

Compound IDDerivative ClassMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
STD-1 Ciprofloxacin0.50.25N/A
STD-2 FluconazoleN/AN/A4.0
IND-AM-01 Amide16>6432
IND-TH-01 Thiazole4328
IND-BZ-01 Benzimidazole2164

Note: Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide provides robust and reproducible protocols for the synthesis of diverse antimicrobial agents from this compound. The derivatization of the primary amine into amides, thiazoles, and benzimidazoles represents a validated strategy for generating novel compounds with significant antimicrobial potential.[4][9] The structure-activity relationship can be further explored by varying the substituents on the aromatic rings and heterocyclic moieties. Promising lead compounds identified through the MIC assay should be advanced to further studies, including mechanism of action investigations, cytotoxicity assays against mammalian cell lines, and evaluation of their ability to inhibit or eradicate biofilms.[6][11]

References

  • Yarlagadda, V., et al. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC - NIH. Available at: [Link]

  • Bentham Science. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Bentham Science. Available at: [Link]

  • Various Authors. (n.d.). Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives. Available at: [Link]

  • ACS Publications. (2022). Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Chen, Y., et al. (2024). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC - NIH. Available at: [Link]

  • ASM Journals. (2024). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum. Available at: [Link]

  • Kornienko, A., et al. (2016). Synergistic action of substituted indole derivatives and clinically used antibiotics against drug-resistant bacteria. PMC - NIH. Available at: [Link]

  • Various Authors. (n.d.). Synthesis and Antimicrobial Activity of Some Derivatives of 5-Substituted Indole Dihydropyrimidines. ResearchGate. Available at: [Link]

  • Salman, A., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry. Available at: [Link]

  • Melander, R., et al. (n.d.). Controlling bacterial behavior with indole-containing natural products and derivatives. PMC - NIH. Available at: [Link]

  • Various Authors. (n.d.). Synthesis and Antimicrobial Activity of Some Derivatives of 5-Substituted Indole Dihydropyrimidines. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. PMC - NIH. Available at: [Link]

  • Kumbhare, R. M., et al. (2013). Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives. PubMed. Available at: [Link]

  • Anquetin, G., et al. (2011). Synthesis and evaluation of 1-(1H-indol-3-yl)ethanamine derivatives as new antibacterial agents. PubMed. Available at: [Link]

  • MDPI. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. MDPI. Available at: [Link]

  • Various Authors. (n.d.). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). NIH. Available at: [Link]

Sources

analytical methods for the quantification of 2-(1H-indol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of 2-(1H-indol-1-yl)ethanamine

Topic: Analytical Methods for the Quantification of this compound Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides comprehensive protocols for the quantitative analysis of this compound, a tryptamine analog of interest in pharmaceutical and biochemical research. Recognizing the absence of standardized, published methods for this specific analyte, this guide synthesizes established analytical techniques for structurally similar tryptamine derivatives. We present detailed, field-proven methodologies for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is designed as a self-validating system, covering sample preparation from biological matrices, detailed instrumental parameters, and data analysis. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods. This guide serves as a robust starting point for developing and validating analytical methods for this compound, ensuring accuracy, precision, and reliability in research and development settings.

Introduction to the Quantitative Analysis of this compound

This compound is a chemical compound featuring an indole core structure, which is a common motif in a variety of bioactive molecules and neurotransmitters, such as serotonin.[1] As a positional isomer of tryptamine (2-(1H-indol-3-yl)ethanamine), its unique linkage at the N1 position of the indole ring presents distinct chemical properties that may translate to novel pharmacological activities. The accurate quantification of this and similar molecules is paramount in drug discovery and development for pharmacokinetic studies, metabolism research, and quality control of synthesized compounds.[2]

The analytical challenge in quantifying tryptamines in complex biological matrices (e.g., plasma, urine, or tissue homogenates) lies in achieving high sensitivity and selectivity to distinguish the analyte from endogenous compounds and other metabolites.[3] This application note details two powerful analytical techniques well-suited for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often favored for its high sensitivity and minimal sample preparation requirements, while GC-MS provides excellent chromatographic resolution and structural information, particularly for volatile compounds or those that can be readily derivatized.[4][5]

Rationale for Method Selection

The choice between LC-MS/MS and GC-MS depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired throughput.

  • LC-MS/MS is the premier technique for quantifying low-concentration analytes in complex biological fluids.[5] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for the detection of a specific precursor-to-product ion transition, minimizing interference from the sample matrix.[6][7] This is particularly advantageous for biological samples which often require extensive cleanup for other methods.[8]

  • GC-MS is a robust and widely used technique that offers high separation efficiency.[1] For polar compounds like tryptamines, derivatization is typically required to increase their volatility and thermal stability, which improves chromatographic peak shape.[4] While this adds a step to sample preparation, it can also enhance sensitivity and provide characteristic mass spectra for confident identification.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is recommended for its superior sensitivity and selectivity, making it ideal for determining low concentrations of this compound in biological matrices.

Principle of LC-MS/MS Analysis

The analyte is first separated from other components in the sample via reverse-phase HPLC. Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The mass spectrometer is set to monitor a specific fragmentation pattern (MRM transition) unique to the target analyte, ensuring highly selective and sensitive quantification.[6][9]

Sample Preparation Protocol for Biological Fluids (e.g., Plasma)

Effective sample preparation is crucial to remove matrix components like proteins and phospholipids that can interfere with the analysis and damage the analytical column.[10][11]

Protocol: Protein Precipitation (PPT) This is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples.[3]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d4).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for injection.

Workflow for LC-MS/MS Sample Preparation and Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample add_is Add 300 µL Acetonitrile with Internal Standard plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (12,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC/HPLC System reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection

Caption: LC-MS/MS experimental workflow.

Instrumental Parameters and Protocol

Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

Parameter Condition
HPLC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C

MRM Transitions (Predicted - Requires Empirical Optimization)

Analyte Precursor Ion (m/z) Product Ion (m/z)
This compound161.1144.1 (loss of NH3)
This compound161.1117.1 (indole fragment)
IS (Analyte-d4)165.1148.1
Method Performance Characteristics

The following table summarizes typical validation parameters for similar tryptamine assays.[12][13]

Parameter Typical Value
Linearity (r²) > 0.995
LOD 0.1 - 0.5 ng/mL
LOQ 0.3 - 1.0 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect 90 - 110%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a reliable alternative, particularly when dealing with less complex matrices or when derivatization can enhance analyte detection.

Principle of GC-MS Analysis

This technique involves the derivatization of the analyte to increase its volatility for gas-phase separation. The derivatized analyte is then separated based on its boiling point and interaction with the GC column stationary phase. The mass spectrometer then ionizes the eluted compound, and the resulting fragmentation pattern is used for identification and quantification.[14][15]

Sample Preparation and Derivatization Protocol

This protocol involves a liquid-liquid extraction (LLE) followed by a silylation step.[14]

  • To 1 mL of aqueous sample (e.g., urine), add 20 µL of 0.2 N NaOH to basify the solution.

  • Add 1.5 mL of methylene chloride to the sample.

  • Vortex the mixture for 1 minute to extract the free base into the organic layer.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the organic (bottom) layer to a clean glass tube and evaporate to dryness under nitrogen.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS to the dried residue.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Workflow for GC-MS Sample Preparation and Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample 1 mL Aqueous Sample basify Basify with NaOH sample->basify extract Extract with Methylene Chloride basify->extract evaporate Evaporate Organic Layer extract->evaporate derivatize Derivatize with BSTFA (70°C, 30 min) evaporate->derivatize inject Inject into GC System derivatize->inject separation Chromatographic Separation (HP-5MS Column) inject->separation ionization Electron Ionization (EI) separation->ionization detection MS Detection (Scan or SIM) ionization->detection

Caption: GC-MS experimental workflow.

Instrumental Parameters and Protocol

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

Parameter Condition
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temp. 250°C
Injection Mode Splitless
Carrier Gas Helium at 1.0 mL/min
Oven Program Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Detection Mode Scan (m/z 50-550) or Selected Ion Monitoring (SIM)

Predicted Key Mass Fragments (TMS-derivative)

m/z Interpretation
232Molecular Ion [M]+
217[M-CH3]+
144[Indole-CH2-CH2]+ fragment
73[Si(CH3)3]+
Method Performance Characteristics

The following table summarizes typical validation parameters for GC-MS assays of tryptamines.[4]

Parameter Typical Value
Linearity (r²) > 0.99
LOD 1 - 5 ng/mL
LOQ 5 - 10 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 80 - 120%

Data Analysis and Interpretation

For both methods, quantification is achieved by creating a calibration curve.

  • Calibration Standards: Prepare a series of calibration standards of known concentrations spanning the expected sample concentration range.[16]

  • Calibration Curve: Process the standards alongside the unknown samples. Plot the peak area ratio (analyte/internal standard) against the concentration for the standards.

  • Regression Analysis: Apply a linear regression model to the calibration data. A weighting factor (e.g., 1/x or 1/x²) may be used if the variance is not constant across the concentration range.

  • Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides two robust and reliable methods for the quantification of this compound. The LC-MS/MS method offers high sensitivity and is ideal for complex biological matrices, while the GC-MS method serves as a strong, cost-effective alternative. The detailed protocols and validation parameters herein provide a solid foundation for researchers to develop and implement these methods in their own laboratories, facilitating further research into the pharmacology and disposition of this novel compound. It is imperative that any method based on these guidelines be fully validated according to established regulatory standards to ensure data integrity.[9]

References

  • Gl Noronha, R., et al. (2024). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography–tandem mass spectrometry. Journal of Analytical Toxicology. Available at: [Link]

  • PubMed. (2025). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Presler, D., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Legal Medicine. Available at: [Link]

  • ResearchGate. (2025). Development and Validation of an Analytical Method for the Determination of Select 4-Position Ring-Substituted Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Sogawa, C., et al. (2007). Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Shen, H., et al. (2011). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. PMC. Available at: [Link]

  • Oxford Academic. (2025). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid. Oxford Academic. Available at: [Link]

  • ResearchGate. (2008). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. ResearchGate. Available at: [Link]

  • Kikura-Hanajiri, R., et al. (2005). Simultaneous determination of nineteen hallucinogenic tryptamines/beta-calbolines and phenethylamines using gas chromatography-mass spectrometry and liquid chromatography-electrospray ionisation-mass spectrometry. PubMed. Available at: [Link]

  • Rocchetti, G., et al. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. Molecules. Available at: [Link]

  • Xiang, P., et al. (2020). UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases. PubMed. Available at: [Link]

  • Jones, A., et al. (2024). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. MDPI. Available at: [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. IJISRT. Available at: [Link]

  • Gotvaldova, K., et al. (2022). DETERMINATION OF TRYPTAMINE ALKALOIDS AND THEIR STABILITY IN PSYCHOTROPIC MUSHROOMS. PMC. Available at: [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Agilent. Available at: [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Biotage. Available at: [Link]

  • Avantor. (2024). Understanding the importance of sample preparation for the analysis of biological samples. Avantor. Available at: [Link]

  • Waters Corporation. (2013). Successful Sample Preparation Strategies for LC/MS/MS Analysis of Drugs in Complex Biological Matrices for Forensic Toxicology. ResearchGate. Available at: [Link]

  • University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. University of Notre Dame. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. Available at: [Link]

  • Gao, M., et al. (2021). Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater. PMC. Available at: [Link]

Sources

Application Notes and Protocols: Protecting Group Strategies for the Synthesis of 2-(1H-indol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-indol-1-yl)ethanamine is a key structural motif found in a variety of biologically active compounds and serves as a valuable building block in medicinal chemistry. Its synthesis, however, presents a common challenge in organic chemistry: the selective functionalization of a molecule with multiple reactive sites. The indole nitrogen and the primary amine of the ethanamine side chain are both nucleophilic and susceptible to undesired side reactions. Therefore, a robust protecting group strategy is paramount for a successful and high-yielding synthesis. This guide provides an in-depth analysis of various protecting group strategies, detailing the causality behind experimental choices and offering field-proven protocols to empower researchers in their synthetic endeavors.

Protecting Group Strategies for the Indole Nitrogen

The indole nitrogen's reactivity must be temporarily masked to prevent unwanted alkylation or acylation during the introduction of the ethanamine side chain. The choice of a suitable protecting group is dictated by its stability to the reaction conditions employed in subsequent steps and the ease of its selective removal.

Key Protecting Groups for the Indole Nitrogen:
  • tert-Butoxycarbonyl (Boc): The Boc group is a widely used protecting group for indoles due to its general stability and the variety of conditions for its removal.[1] It deactivates the indole ring towards electrophilic attack, enhancing stability.[2]

  • Tosyl (Ts): The electron-withdrawing nature of the tosyl group significantly passivates the indole nitrogen, rendering it stable to a wide range of reaction conditions.[3] It also plays a crucial role in directing regioselectivity in certain functionalization reactions.[3]

  • [2-(trimethylsilyl)ethoxy]methyl (SEM): The SEM group is another effective choice for protecting the indole nitrogen.[4][5]

The selection of the appropriate protecting group is a critical decision in the synthetic design. The following diagram illustrates a decision-making workflow for choosing an indole N-protecting group.

Indole_Protecting_Group_Selection Start Synthetic Goal: Synthesize this compound Protect_Indole Protect Indole Nitrogen Start->Protect_Indole Downstream_Chem Downstream Chemistry Compatibility Assessment Protect_Indole->Downstream_Chem Consider_Boc tert-Butoxycarbonyl (Boc) Acid_Sensitive Acid Sensitive? Consider_Boc->Acid_Sensitive Consider_Ts Tosyl (Ts) Base_Sensitive Base/Nucleophile Sensitive? Consider_Ts->Base_Sensitive Consider_SEM SEM Fluoride_Sensitive Fluoride Sensitive? Consider_SEM->Fluoride_Sensitive Downstream_Chem->Consider_Boc Downstream_Chem->Consider_Ts Downstream_Chem->Consider_SEM Acid_Sensitive->Base_Sensitive Yes Select_PG Select Optimal Protecting Group Acid_Sensitive->Select_PG No Base_Sensitive->Fluoride_Sensitive Yes Base_Sensitive->Select_PG No Fluoride_Sensitive->Acid_Sensitive Yes Fluoride_Sensitive->Select_PG No

Caption: Decision workflow for selecting an indole N-protecting group.

Experimental Protocols for Indole N-Protection

Protocol 1: N-Boc Protection of Indole

This protocol describes the introduction of the tert-butoxycarbonyl (Boc) group onto the indole nitrogen.

Materials:

  • Indole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve indole (1.0 eq) in acetonitrile (MeCN).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the N-Boc protected indole.[1]

Protocol 2: N-Tosyl Protection of Indole

This protocol details the procedure for protecting the indole nitrogen with a tosyl group.[3]

Materials:

  • Indole

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • To a solution of indole (1.0 eq) in anhydrous THF or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.2 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.1 eq).

  • Let the reaction proceed at room temperature until completion, as monitored by TLC.

  • Carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield N-tosylindole.[3]

Protecting Group Strategies for the Ethanamine Nitrogen

The primary amine of the ethanamine side chain is highly nucleophilic and requires protection to prevent side reactions during subsequent synthetic transformations. The choice of protecting group for the amine should be orthogonal to the one used for the indole nitrogen, meaning they can be removed under different conditions, allowing for selective deprotection.[6][7]

Key Protecting Groups for Primary Amines:
  • tert-Butoxycarbonyl (Boc): As with the indole nitrogen, the Boc group is a common choice for protecting primary amines. It is stable under a variety of conditions and is typically removed with acid.[8]

  • Carboxybenzyl (Cbz or Z): The Cbz group is another widely used amine protecting group. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.[8]

The following diagram illustrates a general workflow for the protection and deprotection of a primary amine.

Amine_Protection_Workflow Start Primary Amine Protection Protection Step (e.g., Boc₂O or Cbz-Cl) Start->Protection Protected_Amine Protected Amine (N-Boc or N-Cbz) Protection->Protected_Amine Reaction Further Synthetic Transformations Protected_Amine->Reaction Deprotection Deprotection Step Reaction->Deprotection Acid_Cleavage Acidic Conditions (e.g., TFA, HCl) for N-Boc Deprotection->Acid_Cleavage Hydrogenolysis Catalytic Hydrogenation (e.g., H₂, Pd/C) for N-Cbz Deprotection->Hydrogenolysis Final_Product Deprotected Amine Acid_Cleavage->Final_Product Hydrogenolysis->Final_Product

Caption: General workflow for primary amine protection and deprotection.

Orthogonal Protecting Group Strategies in this compound Synthesis

The key to a successful synthesis of this compound lies in the selection of an orthogonal protecting group strategy. This allows for the selective deprotection of either the indole nitrogen or the primary amine without affecting the other protected group.

Comparative Analysis of Orthogonal Strategies
Indole N-Protecting GroupAmine Protecting GroupDeprotection Conditions for Indole-PGDeprotection Conditions for Amine-PGOrthogonality
Boc Cbz Acidic (e.g., TFA, HCl)[9] or mild basic (e.g., NaOMe/MeOH)[10][11]Catalytic Hydrogenation (H₂, Pd/C)Excellent
Ts Boc Basic (e.g., Cs₂CO₃/THF-MeOH, KOH)[12][13][14]Acidic (e.g., TFA, HCl)[8]Excellent
SEM Boc Fluoride ion (e.g., TBAF) or acidic conditionsAcidic (e.g., TFA, HCl)Conditional (Requires careful selection of deprotection conditions if both are acid-labile)

The following diagram illustrates the decision-making process for selecting an orthogonal protecting group strategy.

Orthogonal_Strategy_Selection Start Begin Synthesis of This compound Choose_Indole_PG Choose Indole N-Protecting Group Start->Choose_Indole_PG Boc_Indole N-Boc Indole Choose_Indole_PG->Boc_Indole Ts_Indole N-Ts Indole Choose_Indole_PG->Ts_Indole Choose_Amine_Precursor Choose Amine Precursor Strategy Boc_Indole->Choose_Amine_Precursor Couple Couple Side Chain to Indole Boc_Indole->Couple Ts_Indole->Choose_Amine_Precursor Ts_Indole->Couple Cbz_Amine N-Cbz Protected Amine Precursor Choose_Amine_Precursor->Cbz_Amine Boc_Amine N-Boc Protected Amine Precursor Choose_Amine_Precursor->Boc_Amine Cbz_Amine->Couple Boc_Amine->Couple Selective_Deprotection_1 Selective Deprotection of Amine (Hydrogenolysis) Couple->Selective_Deprotection_1 If N-Boc Indole and N-Cbz Amine Selective_Deprotection_2 Selective Deprotection of Indole (Base) Couple->Selective_Deprotection_2 If N-Ts Indole and N-Boc Amine Selective_Deprotection_4 Selective Deprotection of Indole (Acid/Base) Selective_Deprotection_1->Selective_Deprotection_4 Selective_Deprotection_3 Selective Deprotection of Amine (Acid) Selective_Deprotection_2->Selective_Deprotection_3 Final_Product This compound Selective_Deprotection_3->Final_Product Selective_Deprotection_4->Final_Product

Caption: Decision tree for selecting an orthogonal protecting group strategy.

Detailed Experimental Protocols for a Complete Synthetic Sequence

This section provides a detailed protocol for the synthesis of this compound utilizing an N-Ts indole protection and an N-Boc protected amino precursor, which is a robust and high-yielding strategy.

Overall Synthetic Scheme:

Indole → N-Tosylindole → 1-(2-hydroxyethyl)-N-tosylindole → 1-(2-azidoethyl)-N-tosylindole → 1-(2-aminoethyl)-N-tosylindole → this compound

Protocol 3: Synthesis of 1-(2-hydroxyethyl)-N-tosylindole

Materials:

  • N-Tosylindole (from Protocol 2)

  • 2-Bromoethanol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of N-tosylindole (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 eq) and 2-bromoethanol (1.2 eq).

  • Heat the reaction mixture to 60-70 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-(2-hydroxyethyl)-N-tosylindole.

Protocol 4: Synthesis of 1-(2-azidoethyl)-N-tosylindole via Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for converting the alcohol to an azide with inversion of configuration, although in this acyclic case, stereochemistry is not a concern.[15][16][17]

Materials:

  • 1-(2-hydroxyethyl)-N-tosylindole (from Protocol 3)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Dissolve 1-(2-hydroxyethyl)-N-tosylindole (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and diphenylphosphoryl azide (DPPA, 1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(2-azidoethyl)-N-tosylindole.

Protocol 5: Reduction of the Azide to the Primary Amine

Materials:

  • 1-(2-azidoethyl)-N-tosylindole (from Protocol 4)

  • Lithium aluminum hydride (LiAlH₄) or Triphenylphosphine (PPh₃) followed by water (Staudinger reaction)

  • Anhydrous tetrahydrofuran (THF) or Diethyl ether

  • Water

  • Aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis under inert atmosphere

Procedure (using LiAlH₄):

  • To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of 1-(2-azidoethyl)-N-tosylindole (1.0 eq) in anhydrous THF.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash it with THF or ethyl acetate.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain 1-(2-aminoethyl)-N-tosylindole.

Protocol 6: Deprotection of the Tosyl Group

This final step removes the tosyl group from the indole nitrogen to yield the target compound.

Materials:

  • 1-(2-aminoethyl)-N-tosylindole (from Protocol 5)

  • Cesium carbonate (Cs₂CO₃)[12][13] or Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure (using Cesium Carbonate):

  • Dissolve 1-(2-aminoethyl)-N-tosylindole (1.0 eq) in a mixture of THF and methanol.

  • Add cesium carbonate (Cs₂CO₃, 3.0 eq) to the solution.

  • Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitor by TLC).[12]

  • Filter off the inorganic salts and concentrate the filtrate.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or crystallization to afford this compound.

Conclusion

The successful synthesis of this compound is a testament to the power and necessity of strategic protecting group chemistry. By carefully selecting and implementing an orthogonal protection strategy, researchers can navigate the challenges posed by the dual reactivity of the indole and ethanamine moieties. The protocols and decision-making frameworks provided in this guide are designed to be a valuable resource for scientists engaged in the synthesis of complex indole-containing molecules, ultimately facilitating the discovery and development of new therapeutic agents.

References

  • Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(1), 2224–2236. [Link]

  • Wikipedia. (2023). Gabriel synthesis. [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

  • JoVE. (2025). Preparation of 1° Amines: Gabriel Synthesis. [Link]

  • BYJU'S. (n.d.). Gabriel Phthalimide Synthesis Reaction. [Link]

  • ResearchGate. (2025). A New Protecting-Group Strategy for Indoles. [Link]

  • National Institutes of Health. (n.d.). The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Taylor & Francis Online. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]

  • ChemBK. (2024). Indole, N-BOC protected. [Link]

  • ResearchGate. (2021). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. [Link]

  • ResearchGate. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. [Link]

  • ResearchGate. (2025). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. [Link]

  • Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]

  • ACS Publications. (n.d.). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Deprotection of N-Ts indole substrates. [Link]

  • MDPI. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Molecules, 30(4), 863. [Link]

  • RSC Publishing. (n.d.). Synthesis, Properties, and Use of Nin-Boc-tryptophan Derivatives I I. [Link]

  • C&EN Global Enterprise. (2022). Molecular-editing reaction expands indoles with nitrogen. [Link]

  • ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Indole Analogues of the Natural Schweinfurthins. [Link]

  • ResearchGate. (2025). Efficient Indole N-Detosylation Using Thioglycolate. [Link]

  • ResearchGate. (n.d.). Indole N-Boc deprotection method development. [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? [Link]

  • Wikipedia. (2023). Mitsunobu reaction. [Link]

  • Scilit. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425-6427. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Wikipedia. (2023). Protecting group. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. [Link]

  • MDPI. (2019). Amino Acid-Protecting Groups. Molecules, 24(22), 4137. [Link]

  • ACS Publications. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131. [Link]

  • H₂O. (n.d.). Protecting groups in organic synthesis. [Link]

  • PubMed. (2013). Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives. Medicinal Chemistry, 9(2), 287-293. [Link]

  • MDPI. (2023). Synthesis of 2-(1H-Indol-2-yl)acetamides via Brønsted Acid-Assisted Cyclization Cascade. Molecules, 28(5), 2345. [Link]

  • ResearchGate. (2025). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Paper Digest. (n.d.). Synthesis and Reactions of N-protected 2-lithiated Pyrroles and Indoles. The Tert-butoxycarbonyl Substituent As A Protecting Group. [Link]

  • ACS Publications. (n.d.). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters. [Link]

  • PubMed. (2020). Synthesis of 2-(1 H-Indol-2-yl)acetamides via Brønsted Acid-Assisted Cyclization Cascade. The Journal of Organic Chemistry, 85(18), 11847-11857. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(1H-indol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-(1H-indol-1-yl)ethanamine. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and enhance experimental outcomes. We will delve into the causality behind experimental choices, offering field-proven insights to improve yield, purity, and scalability.

Introduction to Synthetic Challenges

The synthesis of this compound, a valuable building block in medicinal chemistry, presents a classic regioselectivity challenge inherent to indole chemistry. The indole scaffold possesses two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. While N1-alkylation is desired for this target molecule, the C3 position is often more nucleophilic, leading to the formation of undesired isomers.[1][2] This guide provides troubleshooting strategies and optimized protocols to selectively achieve N1-alkylation and maximize the yield of your target compound.

Core Synthetic Strategies: A Comparative Overview

Three primary routes are commonly considered for the synthesis of this compound. The choice of method depends on the desired scale, purity requirements, and available starting materials.

G cluster_0 Synthetic Approaches indole Indole direct Direct N-Alkylation indole->direct gabriel Gabriel Synthesis indole->gabriel reagent1 2-Haloethylamine or equivalent reagent1->direct reagent2 N-(2-bromoethyl)phthalimide reagent2->gabriel reagent3 Indole-1-acetaldehyde reductive Reductive Amination reagent3->reductive product This compound direct->product Moderate Yield Selectivity Issues gabriel->product High Yield High Purity reductive->product Good Yield Requires Aldehyde

Caption: Comparative workflow of major synthetic routes to this compound.

Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a direct question-and-answer format.

Issue 1: Low Yield and Competing C3-Alkylation

Q: My direct alkylation of indole with 2-bromoethylamine hydrochloride using potassium carbonate in acetone is giving a low yield and a significant amount of the C3-alkylated isomer. What's going wrong?

A: This is the most common problem in direct indole N-alkylation. The outcome is a delicate balance between reaction kinetics and thermodynamics, influenced heavily by your choice of base, solvent, and temperature.

  • Causality of Side Product: The C3 position of indole is electron-rich and often kinetically favored for alkylation, especially under neutral or weakly basic conditions.[1][2] Using a relatively weak base like K₂CO₃ may not fully deprotonate the indole N-H. This leaves a significant concentration of neutral indole, which reacts preferentially at C3. The desired N-alkylation typically proceeds via the indolide anion.

  • Recommended Solutions:

    • Stronger Base: Employ a stronger base to shift the equilibrium towards the indolide anion, thus favoring N-alkylation. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like DMF or THF are classical choices.[3] Using a strong base deprotonates the nitrogen completely, making it a more potent nucleophile than the C3 position.

    • Phase-Transfer Catalysis (PTC): This is an excellent strategy to improve N-alkylation yields and selectivity under milder conditions. A phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻), facilitates the transfer of the indolide anion from a solid or aqueous basic phase into the organic phase where the alkylating agent resides.[4] This enhances the reaction rate at the nitrogen atom.

    • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF or DMSO can stabilize the indolide anion and often favor N-alkylation. Ethereal solvents like THF are also effective, particularly with strong bases.[5]

G cluster_0 Weak Base (e.g., K₂CO₃) cluster_1 Strong Base (e.g., NaH) indole Indole N1-H C3-H path1_c3 C3-Alkylation (Kinetic Product) indole:c3->path1_c3 Major Pathway indolide Indolide Anion N⁻ C3 indole:n1->indolide Deprotonation path2_n1 N1-Alkylation (Desired Product) indolide:n1_anion->path2_n1 Major Pathway

Sources

purification of crude 2-(1H-indol-1-yl)ethanamine by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of indole-based compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and process development professionals working on the purification of crude 2-(1H-indol-1-yl)ethanamine via column chromatography. Our focus is on delivering practical, field-tested insights grounded in established scientific principles to help you overcome common purification challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound is streaking badly or showing significant tailing on my silica gel column. What is causing this?

A: This is the most common issue encountered when purifying basic compounds like your ethanamine derivative on standard silica gel. The root cause is the interaction between the basic amine functional group and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1][2] This strong, often irreversible, adsorption leads to poor peak shape (tailing), and in severe cases, partial or complete loss of the compound on the column.[3]

To mitigate this, you must neutralize or "deactivate" the acidic sites on the silica gel. The most effective method is to add a small amount of a basic modifier to your mobile phase (eluent).[1][4]

  • Recommended Modifier: Triethylamine (Et₃N or TEA) is the standard choice. A concentration of 0.1% to 2% (v/v) in the eluent is typically sufficient to passivate the silica surface and achieve sharp, symmetrical peaks.[1][4]

  • Alternative Modifier: For very polar amines, a solution of ammonium hydroxide in methanol (e.g., 1-10% of a 10% NH₄OH in MeOH stock solution added to a dichloromethane mobile phase) can also be effective.[3][5]

Q2: How do I select the optimal stationary and mobile phase for this purification?

A: The selection process is a two-step approach involving the choice of the solid stationary phase and the liquid mobile phase, optimized using Thin Layer Chromatography (TLC).

Step 1: Choosing the Stationary Phase

Given the basic nature of this compound, you have several options:

Stationary PhaseAdvantagesDisadvantagesBest For
Silica Gel (with basic modifier) Most common, inexpensive, well-understood.[2][6]Requires a basic additive in the mobile phase to prevent tailing.Routine purifications where impurities are not strongly basic.
Alumina (Neutral or Basic) Inherently basic, excellent for purifying amines without mobile phase modifiers.[7]Can be more reactive than silica; activity can vary with water content.Separating basic compounds, especially when modifiers are undesirable.
Amine-functionalized Silica Specifically designed for basic compounds, provides excellent peak shape.[1][8]More expensive than standard silica or alumina.Difficult separations of basic compounds or when high purity is critical.

For most applications, standard silica gel with a triethylamine-modified eluent offers a cost-effective and reliable solution.[4]

Step 2: Developing the Mobile Phase using TLC

TLC is an essential tool for quickly screening and optimizing the solvent system before committing to a large-scale column.[4][6]

  • Starting Point: A common starting solvent system for compounds of intermediate polarity is a 1:1 mixture of Hexane/Ethyl Acetate.[6][9] For your amine, a more polar system like Dichloromethane (DCM)/Methanol (MeOH) is also a good starting point.[4]

  • Optimization Goal: The ideal solvent system should give your target compound a Retention Factor (Rƒ) value between 0.2 and 0.4 . This ensures the compound moves off the baseline but doesn't elute too quickly, allowing for good separation from impurities.[4]

  • Adjusting Polarity:

    • To decrease Rƒ (compound moves less): Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/EtOAc system).[4]

    • To increase Rƒ (compound moves more): Increase the polarity of the mobile phase (e.g., increase the proportion of EtOAc or add a small amount of MeOH).[4]

  • Adding the Modifier: Once you have a solvent system that gives a reasonable Rƒ, add your basic modifier (e.g., 0.5-1% TEA) to a new TLC trial to confirm that the Rƒ is maintained and the spot shape improves (less streaking).

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography workflow.

Problem: My compound is not eluting from the column, even after I've flushed with a very polar solvent.
  • Potential Cause 1: Irreversible Adsorption. If you did not use a basic modifier with standard silica gel, your amine may have permanently bound to the acidic silanol sites.

    • Solution: Unfortunately, the compound may not be recoverable. For future runs, you must use a basic modifier (like triethylamine) or switch to a more inert stationary phase like basic alumina.[1][3] You can test for compound stability on silica by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if it remains at the baseline or decomposes.[3]

  • Potential Cause 2: Incorrect Solvent System. The mobile phase you are using may be far too non-polar to move the compound.

    • Solution: Confirm that your chosen eluent matches the one developed via TLC. If you are unsure, you can try to "strip" the column with a highly polar solvent like 10-20% Methanol in DCM, again, containing 1% TEA.[10] Always collect fractions during this process as your compound may elute in a very concentrated band.

Problem: The separation between my product and an impurity is poor, even though they have different Rƒ values on TLC.
  • Potential Cause 1: Column Overloading. You may have loaded too much crude material onto the column. This saturates the stationary phase, leading to broad bands that overlap and result in poor resolution.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, this ratio should be even lower (e.g., 1:100).

  • Potential Cause 2: Improper Column Packing. Air bubbles, cracks, or an uneven surface in the silica bed create channels where the solvent flows unevenly, ruining separation.

    • Solution: Ensure you pack the column carefully as a slurry to avoid trapping air.[2] After packing, allow the bed to settle and add a thin layer of sand on top to prevent the surface from being disturbed when adding the eluent.[11]

  • Potential Cause 3: Sample Dissolution Solvent. If you dissolve your crude sample in a solvent that is much stronger (more polar) than the mobile phase, it will carry the compound partway down the column in a diffuse band before the chromatography even begins.

    • Solution: Dissolve your sample in the minimum possible amount of the mobile phase itself. If solubility is an issue, use a slightly more polar solvent but keep the volume to an absolute minimum.[11] Alternatively, use the "dry loading" method.[11]

Problem: My compound appears to have decomposed on the column.
  • Potential Cause 1: Silica Gel Acidity. While less common for robust molecules, some sensitive indole derivatives can degrade upon prolonged contact with the acidic silica surface.[3][12]

    • Solution: Deactivate the silica with triethylamine, as this neutralizes the acidity. Running the column quickly ("flash" chromatography) also minimizes contact time.[13] If decomposition persists, switching to a neutral or basic alumina column is the best alternative.[3]

Experimental Protocols & Workflows

Workflow for Purification of this compound

G cluster_prep Preparation & Optimization cluster_execution Execution cluster_analysis Analysis & Isolation A Crude Sample B TLC Analysis (Hex/EtOAc, DCM/MeOH) A->B C Add 1% TEA to Eluent B->C D Select System with Product Rf = 0.2-0.4 C->D E Pack Column with Selected Stationary Phase D->E F Load Sample (Wet or Dry Loading) E->F G Run Flash Chromatography F->G H Collect Fractions G->H I Analyze Fractions by TLC H->I J Combine Pure Fractions I->J K Evaporate Solvent J->K L Pure Product K->L

Caption: A typical workflow for purifying this compound.

Protocol 1: Dry Loading a Sample for Flash Chromatography

Dry loading is highly recommended when your crude product has poor solubility in the mobile phase or when you need the best possible resolution.[11]

  • Dissolve your crude this compound in a suitable volatile solvent (e.g., Dichloromethane or Methanol).

  • In a round-bottom flask, add silica gel (approximately 5-10 times the mass of your crude sample).[11]

  • Transfer the solution of your crude product to the flask containing the silica gel.

  • Swirl the flask to create a uniform slurry.

  • Carefully remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder of silica gel impregnated with your crude sample.[11]

  • Carefully layer this powder on top of the sand layer of your pre-packed and equilibrated chromatography column.

  • Gently add another thin layer of sand on top of the sample layer before slowly adding the mobile phase.

Troubleshooting Logic Diagram

G Problem Problem Observed Tailing Peak Tailing / Streaking Problem->Tailing NoElution Compound Not Eluting Problem->NoElution PoorSep Poor Separation Problem->PoorSep Cause1 Cause: Acidic Silica Tailing->Cause1 NoElution->Cause1 Cause2 Cause: Eluent Too Weak NoElution->Cause2 Cause3 Cause: Column Overload PoorSep->Cause3 Cause4 Cause: Bad Packing PoorSep->Cause4 Sol1 Solution: Add TEA / NH4OH Cause1->Sol1 Sol2 Solution: Use Alumina Cause1->Sol2 Sol3 Solution: Increase Polarity Cause2->Sol3 Sol4 Solution: Reduce Load Cause3->Sol4 Sol5 Solution: Repack Column Cause4->Sol5

Sources

identifying and removing common impurities in 2-(1H-indol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Guide for 2-(1H-indol-1-yl)ethanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purity of this compound. As Senior Application Scientists, we have compiled our field expertise and data from trusted sources to provide you with practical, evidence-based solutions for identifying and removing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I am likely to encounter in my sample of this compound?

The impurities in your sample are typically remnants of the synthetic route used or products of degradation. The most common synthesis involves the reaction of indole with a protected 2-bromoethylamine derivative, followed by deprotection.

Common Impurities Include:

  • Indole: Unreacted starting material.

  • N,N-bis(2-(1H-indol-1-yl)ethyl)amine: A common byproduct where the product amine reacts with another molecule of the bromo-intermediate.

  • Solvent Residues: Residual solvents from the reaction or purification steps (e.g., DMF, acetonitrile, ethyl acetate).

  • Degradation Products: Indole-containing compounds can be sensitive to air and light, leading to oxidized or polymerized species over time.

Here is a summary of common impurities and their characteristics:

Impurity NameSourceTypical Analytical Signature
IndoleUnreacted Starting MaterialLower boiling point than the product; distinct aromatic signals in ¹H NMR.
N,N-bis(2-(1H-indol-1-yl)ethyl)amineSide-reaction ProductHigher molecular weight, readily identifiable by mass spectrometry.
Residual SolventsSynthesis/WorkupSharp, characteristic singlets in ¹H NMR (e.g., Acetone at ~2.17 ppm, DCM at ~5.32 ppm).
Oxidized SpeciesDegradationOften colored; may present as a complex mixture of peaks in HPLC.
Q2: My preliminary analysis (TLC/LC-MS) suggests my sample is impure. What is a logical workflow for identifying the contaminants and purifying my compound?

A systematic approach is crucial to efficiently identify unknown contaminants and select an appropriate purification strategy. Rushing into purification without proper identification can lead to wasted time and materials.

Below is a recommended workflow:

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Purification Strategy cluster_2 Phase 3: Final Validation A Initial Sample Analysis (TLC, LC-MS) B Significant Impurities Detected? A->B C Characterize by NMR & HRMS B->C Yes Clean Pure Sample B->Clean No D Identify Structures: - Starting Materials - Byproducts - Degradation Products C->D E Assess Impurity Properties (Polarity, pKa, MW) D->E F Select Purification Method E->F G Perform Purification (e.g., Chromatography, Recrystallization) F->G H Analyze Fractions/Product (TLC, HPLC) G->H I Pool Pure Fractions & Evaporate H->I J Final Purity Check (HPLC, NMR) I->J K Purity ≥ 98%? J->K L Product Ready for Use K->L Yes M Repeat Purification K->M No L->Clean M->F

Caption: Workflow for Impurity Identification and Purification.

Troubleshooting & Protocols

Q3: I've identified unreacted indole as my main impurity. What is the most effective way to remove it?

Unreacted indole is a common, non-polar impurity. The most effective methods leverage the polarity difference between the basic product and the neutral indole.

Method 1: Acid-Base Extraction (Recommended for large scales)

This method exploits the basicity of the ethanamine side chain. The product can be protonated and moved into an aqueous layer, leaving the neutral indole behind in the organic layer.

Step-by-Step Protocol:

  • Dissolve the crude mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1M hydrochloric acid (HCl) three times. The protonated this compound will move into the aqueous layer.

  • Combine the aqueous layers. The unreacted indole remains in the original organic layer, which can be discarded.

  • Wash the combined aqueous layers with fresh DCM one more time to remove any residual indole.

  • Basify the aqueous layer by slowly adding 2M sodium hydroxide (NaOH) until the pH is >10 (check with pH paper). Your product will deprotonate and may precipitate or form an oil.

  • Extract the now basic aqueous layer with fresh DCM three times. Your purified product is now in the organic layers.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

G cluster_0 Organic Layer (DCM) cluster_1 Aqueous Layer Crude Crude Mixture: - Product (Basic) - Indole (Neutral) Indole Impurity: Indole Crude->Indole Indole Stays in Organic HCl 1M HCl Crude->HCl Add HCl (aq) Product_Final Purified Product Product_Salt Product Salt: Product-H⁺Cl⁻ HCl->Product_Salt Product Protonated (Moves to Aqueous) NaOH 2M NaOH Product_Salt->NaOH Add NaOH (aq) NaOH->Product_Final Product Deprotonated (Moves to Organic)

Caption: Logic of Acid-Base Extraction for Purification.

Method 2: Flash Column Chromatography (Recommended for small scales & high purity)

This method separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.

  • Stationary Phase: Silica gel.

  • Mobile Phase (Eluent): A gradient system is often most effective. Start with a non-polar solvent system (e.g., 98:2 DCM:Methanol) and gradually increase the polarity by increasing the percentage of methanol. A small amount of triethylamine (0.1-1%) is often added to the eluent to prevent the basic amine product from "streaking" on the acidic silica gel.

  • Monitoring: Use TLC to track the separation and identify fractions containing the pure product.

Q4: My NMR spectrum is clean, but my HPLC analysis shows a purity of only ~90%. What could be the issue?

This is a common scenario and highlights the strengths of different analytical techniques. While ¹H NMR is excellent for structural elucidation, HPLC with UV detection is often more sensitive for quantifying purity, especially for impurities that lack protons or are present at low levels.

Possible Causes:

  • UV-Active Impurities without Protons: The impurity may be a compound that absorbs UV light strongly (giving a large peak in the HPLC) but has no protons, or its protons are obscured. This is uncommon but possible.

  • High Molecular Weight Byproducts: Impurities like the N,N-bis(2-(1H-indol-1-yl)ethyl)amine byproduct have many of the same proton signals as your product. In NMR, their signals may overlap significantly with your product's signals, making them difficult to distinguish and quantify, especially at <10% concentration. However, they will separate clearly by HPLC.

  • Inorganic Salts: If your synthesis involved acid or base treatment, residual inorganic salts (e.g., NaCl, (NH₄)₂SO₄) might be present. These are invisible in ¹H NMR and HPLC-UV but contribute to the overall mass, thus lowering the purity by weight. A simple solubility test or elemental analysis can help detect these.

Recommended Action: Rely on the HPLC data for purity assessment. If the impurity peaks are significant, repurification using a high-resolution technique like preparative HPLC or careful column chromatography is recommended.

References

  • PubChem Compound Summary for this compound. National Center for Biotechnology Information. [Link]

  • Introduction to Modern Liquid Chromatography. Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). John Wiley & Sons.
  • Purification of Laboratory Chemicals. Armarego, W. L., & Chai, C. L. (2012). Butterworth-Heinemann.

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-(1H-indol-1-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-(1H-indol-1-yl)ethanamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. Our focus is on providing practical, field-proven insights to overcome common challenges in the N-alkylation of indoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound derivatives?

The most prevalent method is the N-alkylation of an indole with a suitable 2-haloethanamine derivative or its protected equivalent. This reaction typically involves the deprotonation of the indole nitrogen followed by nucleophilic attack on the alkylating agent.

Q2: Why is regioselectivity (N- vs. C3-alkylation) a major concern?

The indole nucleus possesses two primary nucleophilic sites: the N1-position and the C3-position. The C3 position is often more nucleophilic, which can lead to the formation of undesired C3-alkylated byproducts.[1][2] Controlling the regioselectivity is crucial for a successful synthesis.

Q3: What are the key factors influencing the N-alkylation of indoles?

Several factors critically influence the outcome of the N-alkylation reaction:

  • Choice of Base: The base is crucial for deprotonating the indole N-H. The strength and nature of the base can significantly impact the reaction's efficiency and regioselectivity.

  • Solvent: The polarity and properties of the solvent can influence the solubility of reactants and the reactivity of the indolide anion.

  • Reaction Temperature: Temperature affects the reaction rate and can influence the selectivity between N- and C-alkylation.

  • Nature of the Alkylating Agent: The leaving group on the ethanamine derivative and any protecting groups on the amine can affect reactivity.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low or No Product Yield

Low product yield is a frequent challenge in the synthesis of this compound derivatives.[3][4] The following troubleshooting steps can help identify and resolve the underlying causes.

Potential Causes & Recommended Solutions:

Potential CauseRecommended SolutionsScientific Rationale
Incomplete Deprotonation of Indole • Use a stronger base (e.g., NaH, KHMDS instead of K₂CO₃). • Increase the equivalents of the base. • Allow for a longer pre-reaction time for deprotonation before adding the alkylating agent.The pKa of the indole N-H is approximately 17. A sufficiently strong base is required to generate the indolide anion, which is the active nucleophile for N-alkylation. Incomplete deprotonation leads to a low concentration of the reactive species.[3]
Poor Quality of Reagents • Ensure the purity of the starting indole, alkylating agent, and solvent. • Dry the solvent and reagents thoroughly, especially when using moisture-sensitive bases like NaH.Water or other protic impurities can quench the strong base and the indolide anion, leading to a significant reduction in yield. Impurities in the starting materials can lead to unwanted side reactions.[3]
Suboptimal Reaction Temperature • Systematically vary the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC.Higher temperatures can increase the reaction rate but may also promote side reactions or decomposition of the product. An optimal temperature balances reaction kinetics and product stability.
Degradation of the Alkylating Agent • Use a fresh batch of the 2-haloethanamine derivative. • If the amine is not protected, it can undergo self-alkylation or other side reactions. Consider using a Boc-protected derivative.2-Haloethanamines can be unstable and may degrade over time. Protecting the amine functionality can improve stability and prevent undesired side reactions.
Issue 2: Formation of Significant C3-Alkylated Byproduct

The formation of the C3-alkylated isomer is a common competing reaction that can significantly reduce the yield of the desired N-alkylated product.[1][5]

dot

C3_vs_N_Alkylation Indole Indole Indolide Indolide Anion Indole->Indolide -H+ Base Base Base->Indolide N_Product N-Alkylated Product Indolide->N_Product N-attack C3_Product C3-Alkylated Product Indolide->C3_Product C3-attack RX R-X (Alkylating Agent) RX->N_Product RX->C3_Product

Caption: Competing N- and C3-alkylation pathways of the indolide anion.

Strategies to Enhance N-Alkylation Selectivity:

StrategyDetailed ProtocolMechanistic Insight
Choice of Counter-ion and Solvent Protocol: Use a base with a large, soft counter-ion like cesium (e.g., Cs₂CO₃). Pair this with a polar aprotic solvent like DMF or acetonitrile.Insight: The nature of the indolide salt (ionic vs. covalent) influences the site of alkylation. In polar aprotic solvents, the indolide anion is more "free," and alkylation tends to occur at the more electronegative nitrogen atom (hard nucleophile). Larger counter-ions like Cs⁺ can also favor N-alkylation.
Steric Hindrance Protocol: Introduce a sterically bulky protecting group on the indole nitrogen if subsequent removal is feasible. Alternatively, use a bulkier base.Insight: The C3 position is sterically more accessible than the N1 position. Increasing steric hindrance around the nitrogen can sometimes disfavor N-alkylation, but in some cases, bulky substituents on the indole ring can direct alkylation to the nitrogen.
Reaction Temperature Protocol: Generally, lower reaction temperatures favor N-alkylation.Insight: The transition state for N-alkylation is often more ordered and has a lower activation enthalpy compared to C3-alkylation. Therefore, at lower temperatures, the N-alkylation pathway is kinetically favored.
Issue 3: Reaction Stalls or is Incomplete

An incomplete reaction can be due to several factors, from reagent deactivation to unfavorable reaction kinetics.

Troubleshooting Stalled Reactions:

dot

Troubleshooting_Stalled_Reaction Start Reaction Stalled? Check_Reagents Check Reagent Activity & Purity Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time) Check_Reagents->Check_Conditions Reagents OK Increase_Temp Increase Temperature Incrementally Check_Conditions->Increase_Temp Conditions Correct Add_Reagents Add More Base/Alkylating Agent Increase_Temp->Add_Reagents No Improvement Success Reaction Proceeds Increase_Temp->Success Improvement Optimize_Solvent Change Solvent System Add_Reagents->Optimize_Solvent No Improvement Add_Reagents->Success Improvement Optimize_Solvent->Success Improvement Failure Reaction Still Stalled Optimize_Solvent->Failure No Improvement

Caption: Decision tree for troubleshooting a stalled N-alkylation reaction.

Step-by-Step Protocol for Addressing a Stalled Reaction:

  • Verify Reagent Activity:

    • Test the activity of your base on a known reaction.

    • Confirm the integrity of your alkylating agent via NMR or other analytical techniques.

  • Optimize Reaction Temperature:

    • If the reaction is being run at a low temperature, gradually increase it in 5-10 °C increments, monitoring by TLC at each stage.

  • Sequential Addition of Reagents:

    • If you suspect your base or alkylating agent has been consumed or degraded, a sequential addition of a fresh portion of the limiting reagent may restart the reaction.

  • Solvent System Re-evaluation:

    • Poor solubility of either the indole or the alkylating agent can lead to a stalled reaction. Consider a different solvent or a solvent mixture to improve solubility.

Experimental Protocols

General Protocol for N-Alkylation of Indole with a Boc-Protected 2-Bromoethanamine
  • Preparation:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous DMF (dimethylformamide).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.

  • Indole Deprotonation:

    • Dissolve the substituted indole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

    • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Alkylation:

    • Dissolve tert-butyl (2-bromoethyl)carbamate (1.1 equivalents) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate or another suitable organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[6]

Data Presentation

Table 1: Common Bases and Solvents for Indole N-Alkylation

BaseSolvent(s)Typical Temperature Range (°C)Notes
NaHDMF, THF0 to 60Strong base, requires anhydrous conditions. Good for a wide range of indoles.[7]
K₂CO₃Acetonitrile, Acetone25 to refluxMilder base, often used for activated indoles. Can lead to longer reaction times.
Cs₂CO₃DMF, Acetonitrile25 to 80Often provides higher yields and better N-selectivity compared to other carbonate bases.[8]
KOHDMSO, THF25 to 100Strong, inexpensive base. Often used in phase-transfer catalysis conditions.

References

  • Benchchem. (n.d.). Technical Support Center: Selective N-Alkylation of Indoles.
  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC.
  • Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. (2024). ScienceDirect.
  • Synthesis of thiourea derivatives of 2-(1H-indol-3-yl)ethanamine. ResearchGate.
  • Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells. PMC.
  • Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. MDPI.
  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.
  • Synthesis and Chemistry of Indole. (n.d.).
  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal.
  • Troubleshooting low yields in the Baeyer-Emmerling indole synthesis. Benchchem.
  • Optimization of the reaction conditions a. ResearchGate.

Sources

troubleshooting low conversion rates in indole alkylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific problems in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Issue 1: My reaction shows very low conversion of the starting indole.

Q: I've set up my indole alkylation, but analysis (TLC, LC-MS) shows mostly unreacted starting material. What are the likely causes and how can I fix this?

A: Low conversion is a common but solvable issue, typically pointing to problems with reactivity, catalyst activity, or reaction conditions. Let's break down the potential culprits.

Possible Cause 1: Insufficiently Activated Electrophile or Nucleophile

  • Expertise & Experience: The classic Friedel-Crafts alkylation of indoles relies on the indole acting as a nucleophile.[1] The reaction's success hinges on the electrophilicity of your alkylating agent and the nucleophilicity of your indole. If the electrophile is too weak (e.g., a simple alkyl halide without an activating group) or the indole is too electron-poor (e.g., substituted with strong electron-withdrawing groups), the activation energy for the reaction may be too high under your current conditions.

  • Troubleshooting Steps:

    • Assess Your Electrophile: For alkyl halides, reactivity follows the trend I > Br > Cl. Consider using a more reactive leaving group. Alternatively, using alkylating agents like trichloroacetimidates or activated alcohols can be effective but may require specific acidic conditions to generate the reactive carbocation or iminium ion.[2][3]

    • Evaluate Your Indole: If your indole has strong electron-withdrawing substituents (e.g., nitro, cyano), it will be less nucleophilic. In such cases, more forcing conditions (higher temperature, stronger Lewis acid) may be necessary.[2]

    • Consider the Base (for N-H deprotonation): In protocols requiring deprotonation of the indole nitrogen to form a nucleophile, the choice of base is critical.[4] If using a base like NaH, ensure it is fresh and the solvent is anhydrous, as trace water will quench the hydride. Incomplete deprotonation is a frequent cause of low conversion.[5]

Possible Cause 2: Catalyst Inactivity or Deactivation

  • Expertise & Experience: Many modern indole alkylations are catalyzed by Lewis acids or transition metals.[6][7] These catalysts can be sensitive to air, moisture, or impurities in the starting materials or solvent. Catalyst deactivation is a significant concern in industrial processes and can manifest as stalled reactions in a lab setting.[8]

  • Troubleshooting Steps:

    • Verify Catalyst Quality: Use a freshly opened bottle of the catalyst or a recently purified batch. Some catalysts, particularly certain Lewis acids, are highly hygroscopic.

    • Ensure Inert Atmosphere: If the catalyst is air-sensitive (e.g., many Pd(0) or Cu(I) species), ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) using properly dried glassware and anhydrous solvents.

    • Check for Inhibitors: Impurities in your starting materials (e.g., amines, water) can coordinate to the metal center and inhibit catalysis. Purify starting materials if their quality is uncertain.

    • Increase Catalyst Loading: As a simple test, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor deactivation issues, though this is not an ideal long-term solution.

Issue 2: My desired product is formed, but I have significant amounts of side products, especially poly-alkylated indoles.

Q: My reaction is working, but I'm getting a complex mixture of mono- and di- (or even tri-) alkylated products. How can I improve the selectivity for mono-alkylation?

A: This is a classic problem in indole chemistry. The mono-alkylated indole product is often more electron-rich, and therefore more nucleophilic, than the starting indole, leading to a second alkylation event.

Troubleshooting Flowchart for Polyalkylation

G start Low Mono-Alkylation Selectivity (Polyalkylation Observed) check_indole Is the indole electron-rich? start->check_indole add_ewg Modify substrate: Add a mild EWG to indole to reduce nucleophilicity. check_indole->add_ewg Yes check_equiv Are you using an excess of the alkylating agent? check_indole->check_equiv No use_excess_indole Adjust Stoichiometry: Use an excess of the indole relative to the electrophile. check_equiv->use_excess_indole Yes check_temp Is the reaction run at high temperature? check_equiv->check_temp No lower_temp Modify Conditions: Lower the reaction temperature to slow the second alkylation. check_temp->lower_temp Yes check_addition How are reagents added? check_temp->check_addition No slow_addition Modify Procedure: Use slow addition of the alkylating agent via syringe pump. check_addition->slow_addition

Caption: Troubleshooting decision tree for polyalkylation.

Detailed Strategies to Enhance Mono-Alkylation:

  • Stoichiometry Control: Using an excess of the indole relative to the alkylating agent can statistically favor mono-alkylation.[2] This is particularly effective when the indole is inexpensive.

  • Substrate Modification: If feasible, introducing a removable, mild electron-withdrawing group (EWG) onto the indole ring can temper its nucleophilicity, reducing the rate of the second alkylation.[2]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often increase selectivity, as the second alkylation may have a higher activation energy.

    • Slow Addition: Adding the alkylating agent slowly over the course of the reaction maintains a low instantaneous concentration, which minimizes the chance of a newly formed mono-alkylated product reacting again before the starting indole.

Issue 3: I am getting a mixture of N-alkylated and C3-alkylated products.

Q: My goal is C3-alkylation, but I'm observing significant N-alkylation (or vice-versa). How can I control the regioselectivity?

A: The N vs. C3 selectivity is a fundamental challenge governed by the "hard and soft acids and bases" (HSAB) principle and reaction conditions. The indole anion is an ambident nucleophile with a "hard" nitrogen center and a "softer," more nucleophilic C3 center.[6][9]

Factors Influencing N/C3-Alkylation Regioselectivity

ParameterFavors N-Alkylation (Hard-Hard Interaction)Favors C3-Alkylation (Soft-Soft Interaction)Rationale
Solvent Polar aprotic (e.g., DMF, DMSO)[10]Less polar (e.g., Toluene, THF)[11][12]Polar aprotic solvents solvate the counter-ion, creating a more "free" and reactive (harder) indole anion that attacks with the N atom.
Counter-ion Small, hard cations (e.g., Li⁺, Na⁺)Large, soft cations (e.g., K⁺, Cs⁺)Harder cations associate more tightly with the nitrogen, directing alkylation there. Softer cations allow for more C3 character.
Alkylating Agent Hard electrophiles (e.g., methyl sulfate, benzyl chloride)Soft electrophiles (e.g., allyl bromide, Michael acceptors)Follows the HSAB principle.
Temperature Higher temperaturesLower temperaturesN-alkylation is often the thermodynamically favored product, while C3-alkylation can be the kinetically favored product.[12]

Strategic Solutions for Regiocontrol:

  • N-Protection for C3-Alkylation: The most definitive way to ensure C3-alkylation is to protect the indole nitrogen.[13] Common protecting groups include Boc, tosyl (Ts), and 2-(trimethylsilyl)ethoxymethyl (SEM).[14][15][16] The protecting group can be removed in a subsequent step.[17]

  • Ligand Control in Catalysis: In some transition-metal-catalyzed systems, the choice of ligand can dramatically switch the regioselectivity between N and C3 alkylation, offering a more elegant solution than protection-deprotection sequences.[9]

Reaction Mechanism: N- vs C3-Alkylation

G cluster_0 Indole Deprotonation cluster_1 Alkylation Pathways Indole Indole (N-H) Anion Indole Anion (Ambident Nucleophile) Indole->Anion Deprotonation Base Base (e.g., NaH) Base->Anion N_Product N-Alkylated Indole Anion->N_Product Attack from N (Hard Center) C3_Product C3-Alkylated Indole Anion->C3_Product Attack from C3 (Soft Center) Electrophile Alkyl Halide (R-X) Electrophile->N_Product Electrophile->C3_Product

Caption: Competing pathways for N- and C3-alkylation.

Key Experimental Protocols

Protocol 1: General Procedure for N-Protection of Indole with a Tosyl Group

This protocol provides a reliable method to block the N-H position, preventing N-alkylation and directing subsequent reactions to the C3 position.

Materials:

  • Indole

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • p-Toluenesulfonyl chloride (TsCl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the indole (1.0 eq).

  • Add anhydrous THF to dissolve the indole (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-tosylindole.

References

  • Recent Advances in Metal‐catalyzed Alkylation, Alkenylation and Alkynylation of Indole/indoline Benzenoid Nucleus. ResearchGate.[Link]

  • Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. National Institutes of Health (NIH).[Link]

  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. National Institutes of Health (NIH).[Link]

  • Copper-catalyzed alkylation reactions of indole: An overview. ResearchGate.[Link]

  • A New Protecting-Group Strategy for Indoles. ResearchGate.[Link]

  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. National Institutes of Health (NIH).[Link]

  • Copper-catalyzed alkylation reactions of indole: An overview. ProQuest.[Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.[Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. National Institutes of Health (NIH).[Link]

  • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis.[Link]

  • Mechanism of the Alkylation of Indoles with Nitrostyrenes Catalyzed by Chiral-at-Metal Complexes. Organometallics.[Link]

  • Effect of solvent on the alkylation. ResearchGate.[Link]

  • C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. Organic Letters.[Link]

  • Asymmetric Friedel−Crafts Alkylations of Indoles with Nitroalkenes Catalyzed by Zn(II)−Bisoxazoline Complexes. The Journal of Organic Chemistry.[Link]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc.[Link]

  • Divergence in CH alkylation of indoles under Mn catalysis. RSC Publishing.[Link]

  • Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry.[Link]

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar.[Link]

  • Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction. Organic Chemistry Portal.[Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.[Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate.[Link]

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry.[Link]

  • 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers.[Link]

  • in the chemical literature: N-alkylation of an indole. YouTube.[Link]

  • 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. National Institutes of Health (NIH).[Link]

  • Catalyst deactivation. YouTube.[Link]

  • Alcohol Dehydrogenation-Triggered Selective C3-Alkylation of Indoles by Homogeneous Azo-aromatic Cobalt Catalysts. ResearchGate.[Link]

Sources

stability and degradation pathways of 2-(1H-indol-1-yl)ethanamine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1H-indol-1-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation pathways of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

The stability of this compound is primarily influenced by its chemical structure, which features an indole ring and an ethylamine side chain. The indole nucleus is an electron-rich aromatic system, making it susceptible to oxidation.[1] The ethylamine side chain introduces a basic center that can react with acids. Therefore, the key factors that can trigger degradation are exposure to oxidizing agents, light (photodegradation), and non-neutral pH conditions.[2][3]

Q2: How does pH affect the stability of the compound?

The stability of this compound is moderately sensitive to pH, primarily due to the reactivity of the indole ring under strongly acidic conditions.

  • Acidic Conditions (pH < 3): While the ethylamine side chain will be protonated to form a stable ammonium salt, the indole ring itself can be susceptible to acid-catalyzed reactions. Strong acids can lead to polymerization or dimerization of the indole moiety. However, the N-N bond connecting the side chain to the indole ring is generally stable against hydrolysis due to its incorporation within the aromatic system.

  • Neutral Conditions (pH 6-8): The compound is expected to be relatively stable at neutral pH.

  • Basic Conditions (pH > 9): In strongly basic conditions, the compound is generally stable. The primary amine is unprotonated and less reactive in this state towards nucleophilic attack. The indole ring is also relatively stable against base-catalyzed hydrolysis.

Q3: What is the oxidative degradation pathway for this compound?

The electron-rich indole ring is the most likely site of oxidative degradation.[1] Exposure to atmospheric oxygen (autoxidation), peroxide, or other oxidizing agents can lead to several products. The reaction is often initiated at the C2 or C3 position of the indole ring. Potential degradation products include hydroxylated indoles, oxindoles, and ultimately ring-opened products. The presence of transition metals can catalyze these oxidative processes.[4]

Q4: Is this compound sensitive to light?

Yes, compounds containing an indole moiety are often susceptible to photodegradation.[1][5] Exposure to UV or high-intensity visible light can excite the indole ring, leading to the formation of radical species and subsequent photo-oxidation. This can result in a complex mixture of degradation products. Therefore, it is crucial to protect the compound from light during storage and handling to ensure its integrity.[5][6]

Q5: What are the recommended storage conditions to minimize degradation?

To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place. A well-sealed, airtight container under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from air and moisture. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable.

Troubleshooting Guide: Common Experimental Issues

Issue: I am observing unexpected peaks in my HPLC chromatogram during analysis. What could they be?

Unexpected peaks in an HPLC analysis of this compound are typically indicative of degradation products or impurities.

Troubleshooting Steps:

  • Hypothesize Degradation Products: Based on the compound's structure, the most likely degradation products arise from oxidation.

    • Oxidation Products: Look for peaks corresponding to compounds with slightly increased polarity (earlier elution on reversed-phase HPLC) or significantly different UV spectra. These could be hydroxylated indoles or oxindoles.

  • Perform a Forced Degradation Study: To confirm the identity of these peaks, a forced degradation study is the most effective approach.[2][7] By intentionally stressing the sample under controlled conditions (acid, base, oxidation, heat, light), you can generate the degradation products and compare their retention times with the unknown peaks in your sample.

  • Use Mass Spectrometry (LC-MS): If available, LC-MS is a powerful tool for identifying unknown peaks. The mass-to-charge ratio (m/z) of the unexpected peaks can provide the molecular weight of the degradation products, allowing for structural elucidation. For example, an increase of 16 amu would suggest the addition of an oxygen atom (hydroxylation or N-oxide formation).

Proposed Degradation Pathways

The primary degradation pathways for this compound are proposed to be oxidative.

G cluster_oxidation Oxidative Degradation parent This compound ox1 Hydroxylated Intermediates parent->ox1 [O] ox2 Oxindole Derivatives ox1->ox2 Further Oxidation ox3 Ring-Opened Products ox2->ox3 Oxidative Cleavage caption Proposed Oxidative Degradation Pathways

Caption: Proposed Oxidative Degradation Pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[2][3][5]

Workflow Diagram:

G cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxid Oxidation (e.g., 3% H2O2, RT) start->oxid therm Thermal Stress (Solid, 80°C) start->therm photo Photolytic Stress (Solution, ICH Q1B) start->photo sample Sample at Time Points (e.g., 0, 2, 6, 24h) acid->sample base->sample oxid->sample therm->sample photo->sample neutralize Neutralize Acid/Base Samples sample->neutralize If applicable analyze Analyze by Stability- Indicating HPLC-UV/MS neutralize->analyze end Identify Degradants & Assess Peak Purity analyze->end

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the mixture at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the mixture at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[1]

    • Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C.

    • Photodegradation: Expose a solution of the compound to a calibrated light source as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[5]

  • Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 6, 12, and 24 hours).

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, before injection.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method, preferably with both UV and MS detectors.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)Provides good retention and separation for indole derivatives.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape of the basic analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient Start at 5-10% B, ramp to 95% B over 20-30 minA gradient is necessary to elute both the polar degradation products and the parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection (UV) 220 nm and 280 nmIndole ring has characteristic absorbance around these wavelengths.
Injection Vol. 10 µLStandard injection volume.

Summary of Degradation Pathways

Stress ConditionDegradation MechanismPotential Degradation Products
Oxidation (H₂O₂) Free radical attack on the indole ringHydroxylated indoles, Oxindoles, N-oxides
Photolytic (UV/Vis) Photo-oxidation via radical intermediatesComplex mixture, similar to oxidative pathway
Acidic (HCl) Acid-catalyzed polymerization/dimerizationOligomers/polymers of the indole moiety
Basic (NaOH) Generally StableMinimal degradation expected
Thermal (Heat) Generally StableMinimal degradation expected unless very high temperatures are used

References

  • MedCrave. (2016). Forced Degradation Studies. Available from: [Link]

  • PubMed. (2025). Discovery of indole derivatives as STING degraders. Available from: [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • MDPI. (2022). Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells. Available from: [Link]

  • Amerigo Scientific. This compound. Available from: [Link]

  • International Journal of Scientific & Development Research. (2017). Stability indicating study by using different analytical techniques. Available from: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available from: [Link]

  • ResearchGate. (2013). (PDF) Oxygen and Temperature Effect on Formation of Degradation Compounds from MEA. Available from: [Link]

  • PubMed. (2013). Stability-indicating chromatographic methods for the determination of sertindole. Available from: [Link]

  • National Institutes of Health. (2018). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Available from: [Link]

  • ResearchGate. (2016). Extensive dataset for oxidative degradation of ethanolamine at 55–75 °C and oxygen concentrations from 6 to 98%. Available from: [Link]

  • ResearchGate. (2007). Thermal stability and thermal decomposition study of hindered amine light stabilizers. Available from: [Link]

  • The University of Texas at Austin. (2011). Oxidative Degradation of Aqueous Monoethanolamine in CO2 Capture Processes: Iron and Copper Catalysis, Inhibition, and O2 Mass Transfer. Available from: [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • PubMed. (2013). Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives. Available from: [Link]

  • Norwegian Research Information Repository. (2013). Oxidative degradation of 2-ethanolamine: The effect of oxygen concentraton and temperature on product formation. Available from: [Link]

  • Royal Society of Chemistry. (2015). Thermal degradation behavior of a flame retardant melamine derivative hyperbranched polyimide with different terminal groups. Available from: [Link]

  • ResearchGate. (2014). Thermal Degradation Studies of Terpolymer Derived from 2-Aminothiophenol, Hexamethylenediamine, and Formaldehyde. Available from: [Link]

  • MDPI. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Available from: [Link]

Sources

managing side reactions in the synthesis of 2-(1H-indol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1H-indol-1-yl)ethanamine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges and provide in-depth, evidence-based solutions to manage and mitigate side reactions, ensuring the integrity and yield of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Yield and Competing C3-Alkylation in Direct N-Alkylation

Question: I am attempting to synthesize this compound by direct N-alkylation of indole with a 2-aminoethyl halide (e.g., 2-bromoethylamine), but I'm observing low yields of my desired N-alkylated product and a significant amount of a side product. How can I improve the regioselectivity for N-alkylation?

Answer: This is a classic challenge in indole chemistry. The indole nucleus possesses two primary nucleophilic sites: the N1-position and the C3-position. Direct alkylation often leads to a mixture of N1- and C3-alkylated products, with the C3-alkylation being a common and often major side reaction.[1] The ratio of N- to C-alkylation is highly dependent on the reaction conditions.

Root Cause Analysis:

  • Ambident Nucleophilicity: The indolyl anion, formed upon deprotonation of indole, is an ambident nucleophile. The counter-ion, solvent, and temperature all influence which atom (N1 or C3) acts as the primary nucleophile.

  • Hard and Soft Acids and Bases (HSAB) Theory: The N1-position is a "harder" nucleophilic center, while the C3-position is "softer." Hard electrophiles tend to react at the N1-position, while softer electrophiles favor the C3-position.

  • Reaction Conditions:

    • Base and Solvent: Using strong bases like NaH in polar aprotic solvents (e.g., DMF, DMSO) tends to generate a "free" indolyl anion, which can lead to more C3-alkylation.

    • Counter-ion: The nature of the cation from the base can influence the reaction outcome. For instance, K+ is "softer" than Na+ and can favor C-alkylation.

Troubleshooting Strategies:

  • Phase-Transfer Catalysis (PTC): This is a highly effective method to favor N-alkylation.[2][3]

    • Mechanism: PTC facilitates the transfer of the indolide anion from the aqueous or solid phase to the organic phase where the alkylating agent resides. The bulky quaternary ammonium salt used as the catalyst shields the N1-position, sterically hindering C3-alkylation and promoting N-alkylation.

    • Protocol:

      • Dissolve indole in a non-polar organic solvent like toluene or benzene.

      • Add a concentrated aqueous solution of a strong base (e.g., 50% NaOH).

      • Add a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻).

      • Add the alkylating agent (e.g., 2-chloroethylamine hydrochloride, after neutralization) and stir vigorously at the appropriate temperature.

      • Monitor the reaction by TLC.

  • Protecting Group Strategy: Introducing a protecting group on the nitrogen atom can be a reliable, albeit longer, route.[4][5][6]

    • Rationale: While seemingly counterintuitive for N-alkylation, a protecting group can direct other reactions or be part of a multi-step synthesis where the side chain is introduced via a different method. For instance, one could start with a pre-functionalized aniline.

    • Common Protecting Groups for Indole:

      • Boc (tert-butyloxycarbonyl): Easily introduced with Boc₂O and removed under mild acidic conditions.[4]

      • Sulfonyl groups (e.g., Tosyl, Phenylsulfonyl): These are robust but require harsher conditions for removal.[4][5]

  • Choice of Base and Solvent System:

    • To favor N-alkylation, a weaker base in a less polar solvent can sometimes be effective, as it promotes the formation of a tighter ion pair at the nitrogen. For example, using potassium carbonate (K₂CO₃) in acetone or acetonitrile.

Issue 2: Side Reactions and Low Yields with the Gabriel Synthesis Approach

Question: I'm using a Gabriel synthesis approach, reacting potassium phthalimide with an N-protected 2-halo-1H-indole, followed by deprotection. However, the initial alkylation step is problematic, and the final deprotection with hydrazine is giving me a complex mixture. What am I doing wrong?

Answer: The Gabriel synthesis is a robust method for preparing primary amines and can be adapted for your target molecule.[7][8][9][10][11] The issues you are facing likely stem from the specific reactivity of the indole system and the deprotection step.

Troubleshooting the Alkylation Step:

  • Substrate: You should be reacting potassium phthalimide with an indole that is already N-alkylated with a 2-haloethyl group (e.g., 1-(2-bromoethyl)-1H-indole), not the other way around. The indole nitrogen is the nucleophile in the first step of the overall synthesis of your target.

  • Reaction Conditions for N-alkylation of Indole: As discussed in Issue 1, use conditions that favor N-alkylation to prepare your 1-(2-bromoethyl)-1H-indole intermediate.

  • Reaction Conditions for Phthalimide Alkylation:

    • Solvent: A polar aprotic solvent like DMF is generally effective for the Sₙ2 reaction between potassium phthalimide and your alkyl halide.[9]

    • Temperature: The reaction may require heating, but excessive temperatures can lead to side reactions. Monitor the reaction progress by TLC to optimize the temperature and reaction time.

Troubleshooting the Deprotection Step (Hydrazinolysis):

  • Problem: The standard Gabriel deprotection using hydrazine can be problematic.[7] The resulting phthalhydrazide precipitate can be difficult to filter and may co-precipitate with your product, leading to purification challenges.

  • Alternative Deprotection Methods (Ing-Manske Procedure):

    • Hydrazine Hydrate in Refluxing Ethanol: This is a common and often cleaner method.[11]

    • Acidic Hydrolysis: Using a strong acid (e.g., HCl, H₂SO₄) can also cleave the phthalimide, yielding the primary amine salt and phthalic acid.[10] This can be advantageous as the product can be extracted into an aqueous layer and then liberated by basification. However, the harsh acidic conditions can degrade the indole ring if not carefully controlled.

Recommended Gabriel Synthesis Workflow:

Caption: Optimized Gabriel synthesis workflow.

Issue 3: Challenges with Reductive Amination

Question: I'm considering a reductive amination route starting from (1H-indol-1-yl)acetaldehyde and ammonia. What are the potential pitfalls of this approach?

Answer: Reductive amination is a powerful method for amine synthesis.[12][13][14][15] However, the specific substrates involved here present unique challenges.

Potential Challenges and Solutions:

  • Instability of (1H-indol-1-yl)acetaldehyde:

    • Problem: α-Amino aldehydes are prone to self-condensation and polymerization, especially under basic or acidic conditions used for imine formation. The starting aldehyde itself might be unstable.

    • Solution: It is often better to generate the aldehyde in situ or use a stable precursor. A more common and stable starting material would be (1H-indol-1-yl)acetic acid, which can be reduced to the corresponding alcohol and then oxidized to the aldehyde just before the amination step.

  • Reductant Selection:

    • Problem: The choice of reducing agent is critical. Strong reducing agents like LiAlH₄ can potentially reduce the indole ring. Milder reducing agents are preferred.

    • Recommended Reductants:

      • Sodium cyanoborohydride (NaBH₃CN): This is a classic choice for reductive amination as it selectively reduces the iminium ion in the presence of the carbonyl group.[12] However, it is highly toxic.

      • Sodium triacetoxyborohydride (STAB): This is a milder, less toxic, and often more effective alternative to NaBH₃CN.[15] It is particularly good for reactions with weakly basic amines like ammonia.

      • Catalytic Hydrogenation: Using a catalyst like Pd/C with a hydrogen source can also be effective, but care must be taken to avoid over-reduction of the indole ring.

  • Over-alkylation:

    • Problem: The primary amine product can react with another molecule of the aldehyde to form a secondary amine, which can then react again.

    • Solution: Using a large excess of the ammonia source (e.g., ammonium acetate, or ammonia gas in a suitable solvent) can help to minimize dialkylation.

Proposed Reductive Amination Workflow:

Reductive_Amination_Workflow start (1H-indol-1-yl)acetaldehyde (or stable precursor) reaction One-Pot Reaction start->reaction reagents Ammonia Source (e.g., NH4OAc) Reducing Agent (e.g., STAB) reagents->reaction product This compound reaction->product Desired Pathway side_product Dialkylation Product reaction->side_product Side Reaction (Minimize with excess NH3) Purification_Troubleshooting Start Crude this compound Decision1 Are non-basic impurities the main issue? Start->Decision1 AcidBase Perform Acid-Base Extraction Decision1->AcidBase Yes Decision2 Is further purification needed? Decision1->Decision2 No AcidBase->Decision2 Decision3 Is the compound crystalline? Decision2->Decision3 Yes End Pure Product Decision2->End No Crystallize Attempt Crystallization / Salt Formation Decision3->Crystallize Yes Column Column Chromatography Decision3->Column No Crystallize->End Silica Deactivated Silica Gel (add Et3N to eluent) Column->Silica Alumina Neutral or Basic Alumina Column->Alumina Silica->End Alumina->End

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of Tryptamine and its Isomer, 2-(1H-indol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

In the landscape of neuropharmacology, the indolethylamine scaffold is a cornerstone for a vast array of biologically active compounds, from essential neurotransmitters to potent psychedelics. Tryptamine (2-(1H-indol-3-yl)ethanamine), the archetypal member of this family, is a naturally occurring neuromodulator and the structural backbone of many psychoactive substances. Its biological activity, particularly at serotonin receptors, has been extensively characterized. However, its structural isomer, 2-(1H-indol-1-yl)ethanamine, where the ethylamine side chain is attached to the indole nitrogen, remains a comparatively enigmatic entity. This guide provides a detailed comparison of the known biological activity of tryptamine with the predicted activity of this compound, supported by established structure-activity relationships (SAR) and detailed experimental protocols to facilitate further investigation.

Structural Isomers: A Tale of Two Positions

The fundamental difference between tryptamine and this compound lies in the point of attachment of the ethylamine side chain to the indole ring. In tryptamine, this side chain is at the C3 position, a location that is critical for its interaction with serotonin receptors. In contrast, this compound features the side chain at the N1 position. This seemingly subtle shift in chemical architecture is predicted to have profound consequences for the molecule's conformational flexibility, electronic properties, and ultimately, its ability to bind to and activate biological targets.

Tryptamine: A Well-Characterized Neuromodulator

Tryptamine is an endogenous trace amine found in the mammalian brain, where it is synthesized from the amino acid L-tryptophan.[1] It is considered a neuromodulator or neurotransmitter, influencing the activity of other neurotransmitter systems, particularly the serotonergic system.[1][2]

Receptor Binding Profile and Functional Activity

Tryptamine exhibits a broad binding profile, with notable affinity for several serotonin (5-HT) receptor subtypes. It is a known agonist at various 5-HT receptors, with its psychedelic effects primarily attributed to its activity at the 5-HT2A receptor.[3][4]

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity
5-HT2A ~1985[5]Full Agonist[6]
5-HT1A Inactive[6]-
5-HT1D Agonist[7]Agonist
TAAR1 Agonist[6]Agonist

Note: Binding affinities can vary depending on the experimental conditions and tissue source.

The activation of the 5-HT2A receptor by tryptamine initiates a cascade of intracellular signaling events. The 5-HT2A receptor is a Gq/G11-coupled G-protein coupled receptor (GPCR).[8] Upon agonist binding, it activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

This compound: An Uncharted Territory

Direct experimental data on the receptor binding profile and functional activity of this compound is notably scarce in publicly available literature. However, we can infer its likely biological activity based on established structure-activity relationships of indole derivatives.

Predicted Biological Activity based on Structure-Activity Relationships (SAR)

The position of substituents on the indole ring is a critical determinant of affinity and efficacy at serotonin receptors.

  • N1-Alkylation: In general, N-alkylation of indoles can be well-tolerated, and in some cases, can lead to potent receptor ligands.[1][9] However, the introduction of a side chain at the N1 position, as in this compound, moves the basic amine group away from the typical pharmacophore required for high-affinity binding to many serotonin receptors, which often involves a specific distance and orientation relative to the indole ring.

  • Comparison to C3-Substituted Indoles: The vast majority of potent tryptamine-based serotonin receptor ligands possess a C3-ethylamine or a related side chain. This suggests that the electronic and steric environment at the C3 position is crucial for optimal receptor interaction. Shifting the ethylamine to the N1 position would drastically alter the molecule's presentation to the receptor binding pocket. Studies on various indole derivatives have shown that substitutions at different positions on the indole nucleus significantly impact receptor affinity and selectivity.[10][11]

Based on these principles, it is hypothesized that This compound will exhibit significantly lower affinity and/or efficacy at canonical tryptamine targets like the 5-HT2A receptor compared to tryptamine. The altered geometry may preclude the necessary interactions for potent binding and activation.

Experimental Workflows for Comparative Analysis

To empirically determine and compare the biological activities of these two isomers, a series of well-established in vitro assays are required.

Experimental Workflow Diagram

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound_Prep Synthesize and Purify This compound and Tryptamine Binding_Assay Radioligand Binding Assay (e.g., for 5-HT2A receptor) Compound_Prep->Binding_Assay Functional_Assay_1 cAMP Accumulation Assay (for Gs/Gi-coupled receptors) Compound_Prep->Functional_Assay_1 Functional_Assay_2 Inositol Phosphate Accumulation Assay (for Gq-coupled receptors like 5-HT2A) Compound_Prep->Functional_Assay_2 Data_Analysis Determine Ki, EC50, and Emax values Binding_Assay->Data_Analysis Functional_Assay_1->Data_Analysis Functional_Assay_2->Data_Analysis Comparison Compare Binding Affinities and Functional Potencies Data_Analysis->Comparison

Caption: A generalized workflow for the comparative biological evaluation of tryptamine and its N1-isomer.

Detailed Experimental Protocols

Radioligand Binding Assay for the 5-HT2A Receptor

This protocol is designed to determine the binding affinity (Ki) of the test compounds by measuring their ability to displace a radiolabeled ligand from the human 5-HT2A receptor.[6][12]

Materials:

  • Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[13]

  • Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

  • Non-specific binding control: Ketanserin (unlabeled).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of tryptamine and this compound in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM unlabeled ketanserin (for non-specific binding) or the test compound at various concentrations.

    • 50 µL of [3H]ketanserin at a final concentration of ~0.5 nM.

    • 100 µL of the 5-HT2A receptor membrane preparation (typically 5-10 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay (for 5-HT2A Functional Activity)

This assay measures the functional activity of the compounds at the Gq-coupled 5-HT2A receptor by quantifying the accumulation of inositol phosphates, a downstream second messenger.

Materials:

  • HEK293 cells transiently or stably expressing the human 5-HT2A receptor.

  • myo-[3H]inositol.

  • Stimulation buffer (e.g., HBSS with 10 mM LiCl).

  • Lysis buffer (e.g., 0.1 M formic acid).

  • Dowex AG1-X8 anion-exchange resin.

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture and Labeling: Plate the 5-HT2A expressing cells in 24-well plates. The following day, replace the medium with inositol-free medium containing myo-[3H]inositol (1 µCi/mL) and incubate for 18-24 hours to label the cellular phosphoinositide pools.

  • Compound Stimulation: Wash the cells with stimulation buffer. Pre-incubate the cells with stimulation buffer containing LiCl for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Add varying concentrations of tryptamine or this compound to the wells and incubate for 60 minutes at 37°C.

  • Cell Lysis and IP Isolation: Aspirate the stimulation buffer and lyse the cells with ice-cold lysis buffer.

  • Transfer the lysates to columns containing Dowex AG1-X8 resin. Wash the columns with water to remove free [3H]inositol.

  • Elute the total [3H]inositol phosphates with formic acid/ammonium formate.

  • Scintillation Counting: Add the eluate to scintillation fluid and quantify the radioactivity.

  • Data Analysis: Plot the amount of [3H]IP accumulation against the logarithm of the agonist concentration. Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response) values using non-linear regression.

cAMP Accumulation Assay (for Gs/Gi-Coupled Receptor Activity)

This assay is used to determine if the compounds have activity at Gs- or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells expressing the target Gs- or Gi-coupled receptor.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[10]

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).

  • IBMX (a phosphodiesterase inhibitor).

Procedure:

  • Cell Seeding: Seed the cells in a 96- or 384-well plate.

  • Compound Incubation:

    • For Gs-coupled receptors: Pre-incubate the cells with IBMX for 15-30 minutes. Add varying concentrations of the test compounds and incubate for a specified time (e.g., 30 minutes).

    • For Gi-coupled receptors: Pre-incubate the cells with IBMX. Add varying concentrations of the test compounds followed by a fixed concentration of forskolin (to stimulate cAMP production). Incubate for a specified time.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • For Gs-coupled receptors: Plot the cAMP concentration against the logarithm of the agonist concentration to determine EC50 and Emax.

    • For Gi-coupled receptors: Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration to determine IC50 and the maximal inhibitory effect.

Signaling Pathway Visualization

5-HT2A Receptor Signaling Cascade

G Tryptamine Tryptamine Receptor 5-HT2A Receptor Tryptamine->Receptor binds G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: The canonical Gq-mediated signaling pathway activated by tryptamine at the 5-HT2A receptor.

Conclusion

This guide provides a comparative framework for understanding the biological activities of tryptamine and its understudied isomer, this compound. While tryptamine is a well-documented neuromodulator with significant affinity and agonist activity at serotonin receptors, particularly 5-HT2A, the biological profile of this compound remains largely uncharacterized. Based on established structure-activity relationships, it is predicted that the N1-isomer will exhibit markedly different, likely attenuated, activity at these classical tryptamine targets. The provided experimental protocols offer a clear path for the empirical validation of these predictions, enabling a direct and quantitative comparison of these two structural isomers. Such studies are essential for a deeper understanding of the intricate structure-activity landscapes of indolethylamines and for the rational design of novel pharmacological tools and potential therapeutics.

References

  • Shulgin, A., & Shulgin, A. (1997).
  • Wikipedia. (2024). Tryptamine. Retrieved from [Link]

  • Jones, R. S. (1982). Tryptamine: a neuromodulator or a neurotransmitter in mammalian brain?. Progress in neurobiology, 19(1-2), 117–139.
  • Glennon, R. A., Hong, S. S., Dukat, M., Teitler, M., & Davis, K. (1994). 5-Substituted N,N-dialkyltryptamines: a new series of 5-HT2A/2C serotonin receptor probes. Journal of medicinal chemistry, 37(18), 2828–2835.
  • ResearchGate. (n.d.). Schematic representations of signaling pathways from 5-HT receptors to the MAPK system. Retrieved from [Link]

  • NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • Bio-protocol. (n.d.). Inositol phosphate (IP) accumulation assay. Retrieved from [Link]

  • RSC Publishing. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(45), 28255-28259.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Mousseau, D. D., & Butterworth, R. F. (1994). Tryptamine: a metabolite of tryptophan implicated in various neuropsychiatric disorders. Metabolic brain disease, 9(4), 303–319.
  • Wikipedia. (2024). 5-HT2A receptor. Retrieved from [Link]

  • MSU Denver. (n.d.). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. Retrieved from [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

  • ACS Pharmacology & Translational Science. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. Retrieved from [Link]

  • PubMed. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical biochemistry, 275(2), 244–250.
  • NCBI. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • FR. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Wikipedia. (2024). Psychedelic drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Serotonin 5HT 2A receptors and their major signaling pathways. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • NCBI. (2013). Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation. Retrieved from [Link]

  • BMG Labtech. (n.d.). HTS instrument discovers low affinity inhibitors of the Inositol Phosphate (IP) signaling pathway. Retrieved from [Link]

  • NCBI. (2019). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Retrieved from [Link]

  • PubMed. (2015). The hallucinogenic world of tryptamines: an updated review. Archives of toxicology, 89(8), 1151–1173.
  • MDPI. (2022). Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells. Retrieved from [Link]

  • PubMed. (1996). 5-HT1D receptor agonist properties of novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines and their use as synthetic intermediates. Journal of medicinal chemistry, 39(24), 4928–4936.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2011). Synthesis and evaluation of 1-(1H-indol-3-yl)ethanamine derivatives as new antibacterial agents. Bioorganic & medicinal chemistry, 19(10), 3204–3215.
  • University of Groningen. (1996). 5-HT1D receptor agonist properties of novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines and their use as synthetic intermediates. Retrieved from [Link]

  • MDPI. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Retrieved from [Link]

  • PubMed Central. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Retrieved from [Link]

  • ResearchGate. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Retrieved from [Link]

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of 2-(1H-indol-1-yl)ethanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, this guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-(1H-indol-1-yl)ethanamine analogs, also known as isotryptamines. Moving beyond a mere catalog of compounds, we delve into the causal relationships between chemical structure and biological activity, offering a framework for the rational design of novel therapeutics.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] While the SAR of 2-(1H-indol-3-yl)ethanamine (tryptamine) and its derivatives is well-documented, its positional isomer, this compound, presents a distinct and compelling area of investigation.[2] These "isotryptamines" have demonstrated a wide range of pharmacological activities, acting as serotonergic psychedelics, psychoplastogens, and modulators of monoamine transporters.[2] This guide will dissect the key structural modifications of the this compound scaffold and their impact on biological targets, with a particular focus on monoamine reuptake inhibition.

The Core Scaffold: this compound

The fundamental structure of this compound consists of an indole ring connected to an ethylamine side chain at the N1 position. This arrangement distinguishes it from the more extensively studied tryptamines, where the ethylamine moiety is at the C3 position. This seemingly subtle difference in connectivity has profound implications for the molecule's three-dimensional shape, electronic properties, and ultimately, its interaction with biological targets.

Figure 1: Core structure of this compound.

Structure-Activity Relationships for Monoamine Transporter Inhibition

A significant area of research for this compound analogs has been their activity as monoamine reuptake inhibitors, particularly targeting the norepinephrine transporter (NET) and the serotonin transporter (SERT).[3][4] A systematic exploration of substitutions on this scaffold has revealed key determinants of potency and selectivity.

Substitutions on the Indole Ring

Modifications to the indole ring have a profound impact on the affinity of these analogs for monoamine transporters.

  • Position 5: Substitution at the 5-position of the indole ring is generally well-tolerated and can be used to modulate activity. For instance, the introduction of a fluorine atom at this position can lead to a significant increase in potency for both NET and SERT.[5]

  • Other Positions: The influence of substitutions at other positions on the indole ring is less systematically explored in the context of monoamine reuptake inhibition for the 1-yl isomers. However, in the broader context of indole-based compounds, substitutions at positions 4, 6, and 7 can influence lipophilicity and electronic properties, thereby affecting target engagement.

Modifications to the Ethylamine Side Chain

The ethylamine side chain plays a crucial role in the interaction of these analogs with their biological targets.

  • Hydroxylation: The introduction of a hydroxyl group at the 2-position of the propan-2-ol linker, as seen in the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series, is a key feature for potent monoamine reuptake inhibition.[3][4] This hydroxyl group likely forms a critical hydrogen bond with the transporter protein.

  • Alkylation of the Terminal Amine: The nature of the substituents on the terminal nitrogen atom is a major determinant of both potency and selectivity.

    • Primary Amines (NH2): Generally exhibit good potency.

    • N-Methyl and N,N-Dimethyl Analogs: Often display high affinity for both NET and SERT.

The Impact of a 3-Phenyl Group

A notable series of potent monoamine reuptake inhibitors incorporates a phenyl group at the 3-position of the propan-2-ol linker.[3][4]

  • Substitution on the Phenyl Ring: Substitutions on this phenyl ring can fine-tune the selectivity of the compounds. For example, specific substitutions can enhance potency towards NET while reducing affinity for SERT, leading to more selective norepinephrine reuptake inhibitors.[3][4]

Comparative SAR Data: Monoamine Reuptake Inhibition

The following table summarizes the structure-activity relationship data for a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol analogs, highlighting the impact of substitutions on their inhibitory activity at NET and SERT.[3][4]

CompoundIndole SubstitutionPhenyl SubstitutionNET IC50 (nM)SERT IC50 (nM)Selectivity (SERT/NET)
1 HH151308.7
2 5-FH434486
3 H4-F1025025
4 5-F4-F3450150

Data synthesized from Mahaney et al., Bioorg. Med. Chem. Lett. 2009, 19 (19), 5807-10.[3][4]

Comparative Analysis: 2-(Indol-1-yl)ethanamines vs. 2-(Indol-3-yl)ethanamines (Tryptamines)

While both isomers share the indole core, the point of attachment of the ethylamine side chain leads to distinct SAR profiles.

  • Serotonin Receptor Affinity: Tryptamines (3-yl isomers) are well-known for their high affinity for various serotonin receptors, particularly the 5-HT2A receptor, which mediates their psychedelic effects.[6] In contrast, while some 1-yl isomers do interact with serotonin receptors, their profiles can be quite different, with some showing selectivity for other subtypes like 5-HT2C.[2]

  • Monoamine Transporter Inhibition: The 1-yl isomers, particularly the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series, have been more systematically developed as potent monoamine reuptake inhibitors compared to their 3-yl counterparts.[3][4]

Experimental Protocols

General Synthesis of 1-Amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol Analogs

The synthesis of these analogs typically involves a multi-step sequence, with the key step being the nucleophilic opening of a styrene oxide derivative with an appropriately substituted indole.

Figure 2: General synthetic workflow.

Step 1: Synthesis of the Amino Alcohol Intermediate

  • To a solution of the desired substituted indole in a suitable solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C.

  • Stir the mixture for 30 minutes to an hour to form the indole anion.

  • Add the corresponding substituted styrene oxide to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting amino alcohol intermediate by column chromatography.

Step 2: Modification of the Terminal Amine

  • The primary amine of the intermediate can be alkylated using standard reductive amination procedures with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)3).

  • Alternatively, protective group strategies can be employed to introduce different functionalities.

Monoamine Transporter Inhibition Assay (In Vitro)

The potency of the synthesized analogs against monoamine transporters is typically determined using in vitro radioligand binding assays.

Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its binding site on the transporter protein expressed in a cell line.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT).

  • Radioligand: [3H]Nisoxetine for hNET or [3H]Citalopram for hSERT.

  • Test compounds (analogs) at various concentrations.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a suitable buffer.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through a glass fiber filter to separate the bound and free radioligand.

  • Wash the filters to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the design of novel bioactive molecules. The systematic exploration of its structure-activity relationships has already yielded potent and selective monoamine reuptake inhibitors. Future research in this area could focus on:

  • Expanding the diversity of substitutions on the indole ring to further probe the chemical space and identify novel interactions with biological targets.

  • Investigating the SAR for other biological targets , such as different G-protein coupled receptors and enzymes, to uncover new therapeutic applications for this class of compounds.

  • Utilizing computational modeling and quantitative structure-activity relationship (QSAR) studies to guide the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.[7][8]

By building upon the foundational SAR principles outlined in this guide, researchers can continue to unlock the therapeutic potential of this compound analogs.

References

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Med Chem. 2022;13(10):1193-1217. Published 2022 Oct 20. doi:10.1039/d2md00168a
  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Int J Mol Sci. 2023;24(1):889. Published 2023 Jan 2. doi:10.3390/ijms24010889
  • Mahaney PE, Kim CY, Coghlan RD, et al. Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Bioorg Med Chem Lett. 2009;19(19):5807-5810. doi:10.1016/j.bmcl.2009.07.050
  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7. Molecules. 2022;27(21):7555. Published 2022 Nov 1. doi:10.3390/molecules27217555
  • Synthesis and biological evaluation of novel 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity for serotonin 5-HT1A receptor and SERT. Bioorg Chem. 2023;141:106903. doi:10.1016/j.bioorg.2023.106903
  • Si Y, Xu X, Hu Y, Si H, Zhai H. Quantitative structure-activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Front Chem. 2023;11:1198642. Published 2023 Jun 29. doi:10.3389/fchem.2023.1198642
  • Mahaney, P. E., Kim, C. Y., Coghlan, R. D., Cohn, S. T., Heffernan, G. D., Huselton, C. A., ... & Trybulski, E. J. (2009). Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. ChEMBL. Available at: [Link].

  • Centanni A, Diotallevi A, Buffi G, et al. Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. PLoS One. 2024;19(6):e0301901. Published 2024 Jun 13. doi:10.1371/journal.pone.0301901
  • Kim DH, Lee S, Kim CS, et al. Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells. Int J Mol Sci. 2022;23(3):1413. Published 2022 Jan 28. doi:10.3390/ijms23031413
  • Applications in Discovering New Drugs using Quantitative Structure-Activity Relationship Analysis (QSAR) Model. Journal of Pharmaceutical Chemistry & Chemical Science. 2023;7(2):1-2.
  • Further SAR in the new antitumor 1-amino-substituted gamma-carbolines and 5H-benzo[e]pyrido[4,3-b]indoles series. Anticancer Drug Des. 1992;7(3):235-251.
  • Exploring 2-(2-Methyl-1H-indol-3-yl)ethanamine: A Key Pharmaceutical Intermediate. Substance Information. Available at: [Link].

  • Synthesis, computational simulations and biological evaluation of new dual 5HT1A/5HT7 receptor ligands based on. Eur J Med Chem. 2023;258:115598. doi:10.1016/j.ejmech.2023.115598
  • Quantitative structure–activity relationship-based computational approaches for the identification of potential COVID-19 inhibitors. In: Computational Modelling of Drugs Against COVID-19. Elsevier; 2022:189-204.
  • El-Naggar AM, Ali OM, El-Sayed MA, Abbas SY, El-Ashry ESH. Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants. Molecules. 2021;26(19):5866. Published 2021 Sep 27. doi:10.3390/molecules26195866
  • SAR for compounds 1, 3, 8, 54-59 as antimalarial agents. ResearchGate. Available at: [Link].

  • Quantitative structure–activity relationship analysis of β-amyloid aggregation inhibitors. J Comput Aided Mol Des. 2012;26(1):57-66. doi:10.1007/s10822-011-9498-8
  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Med Chem. 2021;12(11):1858-1875. Published 2021 Nov 11. doi:10.1039/d1md00224b
  • Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. ResearchGate. Available at: [Link].

  • Synthesis and biological evaluation of novel 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity for serotonin 5-HT1A receptor and SERT. ResearchGate. Available at: [Link].

  • Substituted isotryptamine. Wikipedia. Available at: [Link].

  • Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands. Int J Mol Sci. 2019;20(18):4569. Published 2019 Sep 14. doi:10.3390/ijms20184569
  • Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. Eur J Med Chem. 2022;243:114655. doi:10.1016/j.ejmech.2022.114655

Sources

evaluating the receptor binding profile of 2-(1H-indol-1-yl)ethanamine vs. other indoleamines

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuroscience and Drug Development

Introduction: The Enduring Significance of Indoleamines

Indoleamines, a class of neurotransmitters and psychoactive compounds characterized by a bicyclic indole structure, are central to the study of neuroscience and the development of novel therapeutics.[1] Their structural similarity to the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) allows them to interact with a wide array of serotonin receptors, as well as other receptor systems, profoundly influencing mood, cognition, and perception.[2] Understanding the nuanced differences in how these molecules "dock" with and activate various receptors—their receptor binding profile—is paramount for predicting their pharmacological effects and therapeutic potential.

This guide provides an in-depth, objective comparison of the receptor binding profiles of several key indoleamines, with a special focus on the structural isomerism between C3-substituted and N1-substituted tryptamines. We will delve into the known receptor affinities of well-characterized compounds such as tryptamine, N,N-dimethyltryptamine (DMT), psilocin, and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Furthermore, we will explore the anticipated binding profile of the less-studied isomer, 2-(1H-indol-1-yl)ethanamine, by applying established structure-activity relationship (SAR) principles. This analysis is supported by a detailed examination of the experimental methodologies used to generate such data and the downstream signaling consequences of receptor activation.

Comparative Receptor Binding Profiles: A Quantitative Overview

The affinity of a ligand for a receptor is typically quantified by its inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values (in nanomolar, nM) for our selected indoleamines across a range of key serotonin (5-HT) and dopamine (D) receptors.

ReceptorTryptamine (Ki, nM)N,N-Dimethyltryptamine (DMT) (Ki, nM)Psilocin (4-HO-DMT) (Ki, nM)5-MeO-DMT (Ki, nM)
Serotonin Receptors
5-HT1A~866[3]39 - 170[4][5]100 - 600[6]< 10[7]
5-HT1B>10,000[3]~2,100[4]100 - 600[6]-
5-HT1D>10,000[3]~1,600[4]--
5-HT2A13.1[8]75 - 130[4][5]100 - 600[6]>1000[7]
5-HT2B-~2,000[4]< 10[6]-
5-HT2C>10,000[3]234 - ~1,900[2][4]100 - 600[6]-
5-HT6-~1,100[4]--
5-HT7-~1,800[4]< 10[6]-
Dopamine Receptors
D1>10,000[7]>10,000[9]>1,000[6]-
D2>10,000[7]>10,000[9]>1,000[6]-
D3>10,000[7]>10,000[9]>1,000[6]-
Other
Sigma-1431,000[10]14,000[4]--

Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values from the cited literature.

Structure-Activity Relationships: The Critical Role of Isomerism

The pharmacological profile of an indoleamine is exquisitely sensitive to its chemical structure. This is vividly illustrated when comparing tryptamine (2-(1H-indol-3-yl)ethanamine) with its structural isomer, this compound.

The Archetypal Indoleamine: Tryptamine and its Derivatives (C3-Substituted)

Tryptamine serves as the foundational structure for a vast array of psychoactive compounds, including DMT, psilocin, and 5-MeO-DMT.[11] In these molecules, the ethylamine side chain is attached to the third carbon (C3) of the indole ring. This specific orientation is crucial for their characteristic interactions with serotonin receptors.

  • N,N-Dimethyltryptamine (DMT): The addition of two methyl groups to the terminal amine of tryptamine results in a compound with a broad binding profile across numerous serotonin receptors, with notable affinity for the 5-HT1A, 5-HT2A, and 5-HT2C subtypes.[4][5] DMT is also known to interact with sigma-1 receptors, albeit with lower affinity.[4]

  • Psilocin (4-HO-DMT): The presence of a hydroxyl group at the 4-position of the indole ring, as seen in psilocin, generally maintains a broad affinity for serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C.[6] It has particularly high affinity for the 5-HT2B and 5-HT7 receptors.[6] Psilocin exhibits negligible affinity for dopamine receptors.[6]

  • 5-MeO-DMT: The addition of a methoxy group at the 5-position dramatically shifts the binding profile. 5-MeO-DMT displays a much higher affinity for the 5-HT1A receptor compared to the 5-HT2A receptor.[7][12] This highlights how a single modification to the indole ring can significantly alter receptor selectivity.

The Unexplored Isomer: this compound (N1-Substituted)

Direct experimental binding data for this compound is scarce in publicly available literature. However, we can infer its likely binding profile based on SAR studies of other N1-substituted tryptamines.

The indole nitrogen (N1) and its associated hydrogen atom are known to be important for receptor interactions, often acting as a hydrogen bond donor.[13] Moving the ethylamine side chain from C3 to N1 would significantly alter the molecule's three-dimensional shape and its electronic properties.

Studies on 1-methyltryptamine , a close structural analog, reveal a dramatically reduced affinity for the 5-HT2A receptor compared to tryptamine.[8] This suggests that substitution at the N1 position may be detrimental to binding at this key receptor, which is a primary target for many psychedelic tryptamines. Conversely, another study on 1-methyl-DMT showed a 3-fold higher affinity for the 5-HT2A receptor than DMT, while demonstrating abolished or significantly lower affinity for other serotonin receptor subtypes like 5-HT1E and 5-HT1F.[4]

From these observations, we can hypothesize that This compound would likely exhibit a significantly different and potentially weaker binding profile at many of the serotonin receptors targeted by tryptamine and its C3-substituted derivatives. The altered spatial arrangement of the ethylamine side chain relative to the indole ring system would likely disrupt the optimal interactions required for high-affinity binding at receptors like 5-HT2A. However, it may display unexpected affinities at other receptors, and without direct experimental data, this remains a compelling area for future investigation.

Experimental Workflow: Determining Receptor Binding Affinity

The gold standard for determining the binding affinity of a compound for a specific receptor is the radioligand binding assay .[14] This technique is robust, sensitive, and allows for the quantification of ligand-receptor interactions.[15]

Key Methodologies

There are three main types of radioligand binding assays:

  • Saturation Assays: These are used to determine the density of receptors in a tissue (Bmax) and the affinity of the radioligand for the receptor (Kd).

  • Competition (or Displacement) Assays: These are employed to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to the receptor.

  • Kinetic Assays: These measure the rates of association and dissociation of a radioligand with its receptor.

The determination of the Ki values presented in this guide primarily relies on competition assays.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay
  • Receptor Preparation:

    • Homogenize tissue known to express the target receptor (e.g., brain cortex for many serotonin receptors) or use cultured cells transfected to express a specific receptor subtype.

    • Isolate the cell membranes containing the receptors through centrifugation.

    • Resuspend the membrane preparation in a suitable buffer.

  • Assay Incubation:

    • In a multi-well plate, combine the receptor preparation, a fixed concentration of a high-affinity radioligand for the target receptor, and varying concentrations of the unlabeled test compound (the "competitor").

    • Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the incubation mixture through a glass fiber filter, which traps the receptor-bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound radioligand as a function of the competitor concentration.

    • This will generate a sigmoidal competition curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined.

    • The IC50 value is then converted to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

G cluster_prep Receptor Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_quantification Quantification & Analysis tissue Tissue Homogenization or Cultured Cells membranes Membrane Isolation (Centrifugation) tissue->membranes receptor_prep Receptor Preparation in Buffer membranes->receptor_prep incubation Incubate: - Receptor Preparation - Radioligand (fixed conc.) - Test Compound (varied conc.) receptor_prep->incubation filtration Rapid Filtration incubation->filtration washing Wash to Remove Unbound Ligand filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - IC50 Determination - Ki Calculation (Cheng-Prusoff) counting->analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Downstream Signaling: From Receptor Binding to Cellular Response

The majority of serotonin receptors, with the exception of the 5-HT3 receptor (a ligand-gated ion channel), are G protein-coupled receptors (GPCRs).[16] The binding of an indoleamine agonist to a GPCR initiates a cascade of intracellular events that ultimately leads to a physiological response.

Canonical GPCR Signaling Pathways

Serotonin receptors couple to three primary families of G proteins:

  • Gαi/o: Primarily associated with the 5-HT1 and 5-HT5 receptor families. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[16]

  • Gαq/11: Coupled to the 5-HT2 receptor family (5-HT2A, 5-HT2B, and 5-HT2C). This pathway activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[10]

  • Gαs: Linked to the 5-HT4, 5-HT6, and 5-HT7 receptors. Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[16]

Beyond G Proteins: The Role of β-Arrestin and Biased Agonism

In addition to G protein-mediated signaling, GPCRs can also signal through β-arrestin pathways.[17] Following agonist binding and G protein activation, GPCRs are often phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin, which can lead to receptor desensitization and internalization. However, β-arrestin can also act as a scaffold for other signaling proteins, initiating G protein-independent signaling cascades.[17]

The concept of biased agonism or functional selectivity describes the ability of different ligands for the same receptor to preferentially activate one signaling pathway over another (e.g., G protein vs. β-arrestin).[17] This is a critical consideration in drug development, as the therapeutic effects of a compound may be linked to one pathway, while its side effects may be mediated by another. The specific signaling profile of an indoleamine is therefore as important as its binding affinity.

Caption: Major signaling pathways activated by serotonin GPCRs.

Conclusion and Future Directions

This guide has provided a comparative analysis of the receptor binding profiles of several key indoleamines, highlighting the profound impact of subtle structural modifications on receptor affinity and selectivity. While the pharmacology of C3-substituted tryptamines like DMT and psilocin is relatively well-understood, the N1-substituted isomer, this compound, represents a significant knowledge gap.

Based on structure-activity relationship principles derived from related N1-substituted compounds, it is reasonable to predict that this compound will exhibit a distinct and likely attenuated binding profile at key serotonin receptors compared to its C3-substituted counterparts. However, this hypothesis underscores the critical need for direct experimental validation.

For researchers and drug development professionals, this comparative framework serves two key purposes. Firstly, it provides a consolidated reference for the known binding affinities of several important research compounds. Secondly, it illuminates the predictive power of SAR in guiding the exploration of novel chemical space. The systematic evaluation of structural isomers like this compound is not merely an academic exercise; it is a crucial step in the rational design of new therapeutic agents with improved selectivity and potentially novel pharmacological properties. Future research should prioritize the empirical determination of the binding profile of this and other understudied indoleamines to fully map the intricate landscape of their interactions with the human receptome.

References

  • 1-Methyltryptamine - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience, 12, 536.
  • Shen, H. W., Jiang, X. L., Winter, J. C., & Yu, A. M. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 11(8), 659–666.
  • Blough, B. E., Landavazo, A., Decker, A. M., Partilla, J. S., Baumann, M. H., & Rothman, R. B. (2014). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics, 351(3), 659–668.
  • Rickli, A., Moning, O. D., Hoener, M. C., & Liechti, M. E. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327–1337.
  • Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-Dimethyltryptamine. Brain Research Bulletin, 126(Pt 1), 74–88.
  • López-Giménez, J. F., & González-Maeso, J. (2018). Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics.
  • Bergin, A., Pifl, C., & Sitte, H. H. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Neuropsychopharmacology, 49(4), 743–753.
  • Serotonin Receptor Signaling | GeneGlobe. (n.d.). Retrieved January 12, 2026, from [Link]

  • Szafran, K., Borczyk, M., & Bojarski, A. J. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 24(2), 1032.
  • Psilocin - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Dimethyltryptamine - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Uthaug, M. V., Lancelotta, R., van Oorsouw, K., Kuypers, K. P. C., van der Heijden, F. M. M. A., & Ramaekers, J. G. (2021). A single inhalation of vapor from dried toad secretion containing 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) in a naturalistic setting is related to sustained enhancement of satisfaction with life, mindfulness-related capacities, and a decrement of psychopathological symptoms. Psychopharmacology, 238(10), 2809–2821.
  • Wacker, D., Stevens, R. C., & Roth, B. L. (2017). Structure and Function of Serotonin G protein Coupled Receptors. Structure, 25(4), 548–557.
  • Schmid, C. L., & Bohn, L. M. (2010). Serotonin receptor signaling and regulation via β-arrestins. The Journal of pharmacology and experimental therapeutics, 335(2), 263–270.
  • 5-MeO-DMT - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Marin, P., Becamel, C., & Dumuis, A. (2021). Novel and atypical pathways for serotonin signaling. Neuropharmacology, 197, 108722.
  • 5-HT2A receptor - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Bergin, A., Pifl, C., & Sitte, H. H. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Neuropsychopharmacology, 49(4), 743–753.
  • Glennon, R. A., & Gessner, P. K. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of medicinal chemistry, 22(4), 428–432.
  • Receptor Binding Profile of Psilocin | Download Scientific Diagram. (n.d.). Retrieved January 12, 2026, from [Link]

  • Klein, M. T., Dukat, M., Glennon, R. A., & Teitler, M. (2011). Toward selective drug development for the human 5-hydroxytryptamine 1E receptor: a comparison of 5-hydroxytryptamine 1E and 1F receptor structure-affinity relationships. The Journal of pharmacology and experimental therapeutics, 337(3), 860–867.
  • Zanjani, A. A. H., & Khandelia, H. (2023). A Molecular View of How Magic Mushrooms Bind to the Brain. Technology Networks.
  • Ivachtchenko, A. V., Ivanenkov, Y. A., & Kysil, V. M. (2004). 1-(2-Aminoethyl)-3-(arylsulfonyl)-1H-indoles as novel 5-HT6 receptor ligands. Bioorganic & medicinal chemistry letters, 14(22), 5571–5575.
  • Macor, J. E., Gurley, D., Lanthorn, T., & Wysocki, R. (1994). 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors. Journal of medicinal chemistry, 37(15), 2509–2513.
  • 2-Minute Neuroscience: Psilocybin. (2020, May 5). YouTube. Retrieved from [Link]

  • Kaushik, N. K., Kaushik, N., & Verma, R. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662.
  • Canal, C. E., Olaghere, O. B., & Watts, V. J. (2013). Affinity values (Ki in nM) at selected serotonin receptor isoforms.
  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of pharmacological and toxicological methods, 28(4), 183–193.
  • Heward, C. B., & Hadley, M. E. (1975). Structure-activity relationships of melatonin and related indoleamines. Life sciences, 17(7), 1167–1177.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 12, 2026, from [Link]

  • Kumar, A., & Kumar, R. (2021). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC medicinal chemistry, 12(12), 1990–2016.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 12, 2026, from [Link]

  • The affinities for serotonin/dopamine receptors of the compounds 1-4. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Characterization and Confirmation of 2-(1H-indol-1-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and pharmacology, tryptamine derivatives represent a cornerstone of scaffold design. The 2-(1H-indol-1-yl)ethanamine core, an isomer of the more common tryptamine (2-(1H-indol-3-yl)ethanamine), offers a unique structural motif for exploring new chemical space. These compounds are analogs of critical neurotransmitters like serotonin and are foundational to numerous synthetic compounds, from migraine medications to potential therapeutics for neurological disorders.[1]

Given their therapeutic potential, the unambiguous structural confirmation and purity assessment of newly synthesized this compound derivatives are not mere formalities; they are prerequisites for reliable biological data and regulatory acceptance. A multi-technique, orthogonal approach is the only self-validating system that ensures the integrity of a candidate compound. This guide eschews a simple checklist in favor of a logical, causality-driven workflow, explaining not just what to do, but why each step is critical for building an unshakeable structural proof.

The Foundational Workflow: An Orthogonal Approach

The confirmation of a novel derivative is a process of converging evidence. No single technique is sufficient. We begin with a rapid assessment of molecular weight and purity, followed by a detailed elucidation of the molecular framework, and conclude with the confirmation of functional groups and elemental composition.

G cluster_0 Synthesis Output cluster_1 Primary Characterization cluster_2 Structural Elucidation cluster_3 Confirmatory Analysis synthesis Crude Product ms Mass Spectrometry (MS) [Molecular Weight] synthesis->ms Initial Screen hplc HPLC / UPLC [Purity & Retention] synthesis->hplc Initial Screen nmr NMR Spectroscopy (¹H, ¹³C, 2D) [Connectivity & Framework] ms->nmr Proceed if MW correct & major peak present confirmation Unambiguous Confirmation of Structure & Purity ms->confirmation hplc->nmr Proceed if MW correct & major peak present hplc->confirmation ir FTIR Spectroscopy [Functional Groups] nmr->ir Proceed if structure is consistent ea Elemental Analysis [Elemental Composition] nmr->ea Proceed if structure is consistent nmr->confirmation ir->confirmation ea->confirmation

Caption: General workflow for the characterization of a new derivative.

Mass Spectrometry (MS): The First Gatekeeper

Mass spectrometry is the initial checkpoint. Its purpose is to confirm that the primary product in your sample has the correct molecular weight for the target structure. For indole derivatives, soft ionization techniques are paramount to prevent premature fragmentation.

  • Expertise & Causality: We choose High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) as the gold standard.[2] ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing fragmentation and providing a clear readout of the molecular weight. The high-resolution capability (e.g., using a Time-of-Flight, TOF, analyzer) is critical because it provides a highly accurate mass measurement (typically to four decimal places).[3] This accuracy allows for the confident determination of the elemental formula, distinguishing your compound from isomers or those with similar nominal masses.

  • Trustworthiness: A result from HRMS, such as an observed mass of 161.1073 for the [M+H]⁺ of the parent compound this compound (C₁₀H₁₂N₂), is a strong validator.[4] The theoretical mass is 161.1079. A deviation of only a few parts per million (ppm) provides high confidence in the elemental composition. Tandem MS (MS/MS) can further enhance trust by purposefully fragmenting the parent ion and analyzing the resulting daughter ions, which can reveal characteristic cleavages of the indole or ethylamine moieties.[5]

Nuclear Magnetic Resonance (NMR): The Architectural Blueprint

While MS confirms the mass, NMR spectroscopy elucidates the atomic connectivity, providing the definitive structural framework. Both ¹H and ¹³C NMR are non-negotiable for full characterization.

  • Expertise & Causality: The chemical environment of each proton and carbon atom dictates its resonance frequency (chemical shift). For this compound derivatives, the spectra will have distinct regions:

    • Aromatic Region (~7.0-8.0 ppm in ¹H NMR): The protons on the indole ring exhibit characteristic shifts and coupling patterns that confirm the substitution pattern.[6]

    • Aliphatic Region (~3.0-4.5 ppm in ¹H NMR): The two methylene groups (-CH₂-) of the ethanamine side chain typically appear as two distinct triplets, assuming free rotation. The key diagnostic is the N-CH₂-CH₂-N pattern, where the methylene group attached to the indole nitrogen is usually further downfield due to its proximity to the aromatic system.

    • Amine Protons: The primary amine (-NH₂) protons can be broad and may exchange with solvent, sometimes making them difficult to observe.

  • Trustworthiness: The self-validating power of NMR comes from integrating multiple experiments. A 2D experiment like COSY (Correlation Spectroscopy) will show correlations between adjacent protons (e.g., the two methylene groups on the side chain), confirming their connectivity. An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton directly to the carbon it is attached to, allowing for unambiguous assignment of the ¹³C spectrum.[2]

Chromatography: The Purity Arbiter

A pure structure is essential for reliable biological testing. High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of non-volatile compounds like indole derivatives.[7][8]

  • Expertise & Causality: A reversed-phase C18 column is the workhorse for these molecules.[9] The separation is based on polarity. A gradient elution, typically with water and acetonitrile (both often containing a small amount of an acid like formic acid to improve peak shape for the basic amine), provides robust separation of the target compound from starting materials, reagents, and byproducts.[7] Detection is most commonly performed with a UV detector, as the indole ring has a strong chromophore.[8][9] A photodiode array (PDA) detector is even better, as it can provide a UV spectrum for the peak, which can be characteristic of the indole scaffold.

  • Trustworthiness: Purity is typically reported as a percentage of the total peak area at a specific wavelength (e.g., 280 nm). For drug development, purity should exceed 95%. The ultimate validation comes from coupling the HPLC to a mass spectrometer (LC-MS).[3][10] This hyphenated technique confirms that the major peak in the chromatogram has the correct mass-to-charge ratio of your target compound, directly linking purity to identity.

Comparative Data Summary

The following table summarizes the expected analytical data for the unsubstituted this compound parent compound, which serves as a baseline for interpreting data from its derivatives.

TechniqueInformation ProvidedExpected Results for this compound (C₁₀H₁₂N₂)
HRMS (ESI-TOF) Molecular Formula Confirmation[M+H]⁺ ion observed at m/z ≈ 161.1079.[4]
¹H NMR Proton Environment & ConnectivityAromatic protons (~7.0-7.7 ppm), two distinct triplets for the -CH₂-CH₂- side chain.
¹³C NMR Carbon SkeletonAromatic carbons (~110-137 ppm), two aliphatic carbons (~30-50 ppm).
HPLC-UV Purity & Retention TimeSingle major peak with >95% area at λ=280 nm.[8]
FTIR Presence of Functional GroupsN-H stretch (amine, ~3300-3400 cm⁻¹), Aromatic C-H stretch (~3100 cm⁻¹), C=C stretch (~1600 cm⁻¹).
Elemental Analysis Elemental Composition%C ≈ 74.97, %H ≈ 7.55, %N ≈ 17.48 (within ±0.4% of theoretical).

Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (LC-MS)
  • Sample Preparation: Dissolve ~0.1 mg of the derivative in 1 mL of HPLC-grade acetonitrile or methanol.

  • Instrumentation: Utilize an HPLC system coupled to a TOF or Orbitrap mass spectrometer with an ESI source.

  • Chromatography (Optional but Recommended):

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI+.

    • Capillary Voltage: 3.5 kV.

    • Scan Range: m/z 100-1000.

    • Data Analysis: Extract the mass spectrum for the major chromatographic peak. Calculate the mass error in ppm between the observed [M+H]⁺ and the theoretical mass.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is crucial; DMSO-d₆ is often useful as it can help in observing exchangeable protons like N-H.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.

    • Integrate all peaks and set the integral of a known peak (e.g., a non-exchangeable aromatic proton) to 1 to determine the relative number of protons for all other signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

  • 2D NMR (if needed for complex structures):

    • Acquire COSY and HSQC spectra to establish ¹H-¹H and ¹H-¹³C correlations for definitive assignments.

Caption: Key structural features probed by different spectroscopic methods.

Conclusion

The characterization of this compound derivatives demands a rigorous, multi-faceted analytical strategy. By logically progressing from mass confirmation (HRMS) to structural blueprinting (NMR) and purity verification (HPLC), researchers can build a self-validating dossier for each new molecule. This approach not only ensures the scientific integrity of subsequent biological and pharmacological studies but also establishes the foundational data package required for any future drug development endeavors. Trust in your data begins with irrefutable proof of your molecule's identity and purity.

References

  • Lakshmipriya M, Kokilambigai S, et al. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy. [Link]

  • Koolen, H. H., & Verpoorte, R. (2013). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. Advances in Botanical Research, 68, 235-266. [Link]

  • Hong, B., Li, W., Song, A., & Zhao, C. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(7), 642–648. [Link]

  • Hong, B., Li, W., Song, A., & Zhao, C. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. SciSpace. [Link]

  • He, X., Wang, Y., Li, M., & Lin, L. (2009). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. PubMed. [Link]

  • Cohen, L. A., Daly, J. W., Kny, H., & Witkop, B. (1959). Nuclear Magnetic Resonance Spectra of Indoles. Journal of the American Chemical Society, 82(9), 2184–2187. [Link]

  • Wikipedia contributors. (2024). Ibogaine. Wikipedia. [Link]

  • Li, D., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(3), 82. [Link]

  • Fallica, B., et al. (2024). Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. PLOS ONE, 19(6), e0304381. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Chen, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Citri Reticulatae Pericarpium. Preprints.org. [Link]

  • Mardal, M., et al. (2024). Metabolite markers for three synthetic tryptamines N-ethyl-N-propyltryptamine, 4-hydroxy-N-ethyl-N-propyltryptamine, and 5-methoxy-N-ethyl-N-propyltryptamine. Drug Testing and Analysis. [Link]

  • Chemistry Learning. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

  • Lee, J., et al. (2018). Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice. Biomolecules & Therapeutics, 26(2), 169–177. [Link]

  • Liu, Y., et al. (2024). New indole derivatives from endophytic fungus Colletotruchum sp. HK-08 originated from leaves of Nerium indicum. Journal of Chinese Pharmaceutical Sciences, 33(1), 58-64. [Link]

  • Wikipedia contributors. (2024). Substituted tryptamine. Wikipedia. [Link]

  • Lee, S., et al. (2022). Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells. Molecules, 27(3), 856. [Link]

  • ResearchGate. (n.d.). Working Hypothesis for the Synthesis of 2-Substituted Tryptamine Derivatives 4. ResearchGate. [Link]

  • Siracusa, M. A., et al. (2016). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2016(2), M890. [Link]

  • Li, Y., et al. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules, 28(18), 6689. [Link]

  • Wiley. (n.d.). 2-(7-Ethyl-2-methyl-1H-indol-3-yl)ethanamine. SpectraBase. [Link]

Sources

assessing the in vitro efficacy of 2-(1H-indol-1-yl)ethanamine derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Assessing the In Vitro Efficacy of Indole Derivatives Against Cancer Cell Lines

Introduction: The Indole Scaffold as a Privileged Motif in Oncology

The indole nucleus, a bicyclic structure fusing a benzene ring to a pyrrole ring, is considered a "privileged scaffold" in medicinal chemistry.[1] Its presence in numerous natural products and FDA-approved drugs underscores its versatility in interacting with a wide array of biological targets.[2] Within this class, derivatives of 2-(1H-indol-1-yl)ethanamine and related structures have garnered significant interest for their potential as anticancer agents.[1][3] These compounds serve as a fertile ground for the development of novel therapeutics designed to overcome the limitations of current cancer treatments, such as drug resistance and severe side effects.[4][5]

This guide provides a comprehensive overview for researchers and drug development professionals on evaluating the in vitro efficacy of this promising class of compounds. We will delve into their comparative performance, common mechanisms of action, and the standardized protocols required for rigorous assessment, grounding our discussion in established experimental data and methodologies.

Comparative Efficacy of Indole Derivatives Across Cancer Cell Lines

A critical first step in drug discovery is screening compounds against a panel of cancer cell lines to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) is the most common metric, representing the concentration of a drug required to inhibit the growth of 50% of the cells.

Numerous studies have documented the potent cytotoxic effects of various indole derivatives. For instance, certain arylthioindoles have demonstrated remarkable activity against MCF-7 breast cancer cells, with IC50 values in the nanomolar range, essentially equivalent to established agents like colchicine.[6] Similarly, novel indolin-2-one derivatives, designed through molecular dissection of the natural product indirubin, have shown submicromolar IC50 values against HCT-116 colon cancer cells.[7] The data presented below, synthesized from multiple studies, highlights the performance of representative indole-based compounds against various cancer histotypes.

Table 1: In Vitro Cytotoxicity of Selected Indole Derivatives

Compound Class/Derivative Cancer Cell Line IC50 (µM) Key Finding Reference
Arylthioindole (132) MCF-7 (Breast) 0.013 Activity equivalent to colchicine and combretastatin A-4 (CA-4). [6]
Indolin-2-one (1c) HCT-116 (Colon) < 1 Exhibited submicromolar inhibitory activity. [7]
Indole-3-ylacrylamide HeLa (Cervical) 0.91 Potent activity against HeLa and Hep3B cancer cell lines. [8]
Indole-based Bcl-2 Inhibitor (U2) MCF-7 (Breast) 1.2 Demonstrated significant BCL-2 inhibition and induced apoptosis. [9]
Indole-based Ursolic Acid Derivative (5f) SMMC-7721 (Hepatocarcinoma) 0.56 Acted as a potent Topoisomerase II inhibitor. [4]
2-(thiophen-2-yl)-1H-indole (4g) HCT-116 (Colon) 7.1 Showed high selectivity and potent activity against colon cancer cells. [10]

| 5-chloro-indole-2-carboxamide (5f) | Panc-1 (Pancreatic) | 0.029 (GI50) | More potent than the reference drug erlotinib. |[11] |

Note: IC50 values can vary based on experimental conditions (e.g., incubation time, cell density). The data above is for comparative purposes.

Primary Mechanism of Action: Disruption of Microtubule Dynamics

While indole derivatives can act on various targets, a predominant and well-documented mechanism is the inhibition of tubulin polymerization.[12][13] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape.[6] Agents that interfere with microtubule dynamics are among the most successful classes of anticancer drugs.[6]

Many indole-based compounds bind to the colchicine-binding site on β-tubulin.[14][15] This binding prevents the polymerization of αβ-tubulin heterodimers into microtubules. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M (Gap 2/Mitosis) phase, ultimately triggering programmed cell death, or apoptosis.[6][16]

G cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect Indole Indole Derivative Tubulin αβ-Tubulin Dimers Indole->Tubulin Binds to Colchicine Site Indole_Tubulin Indole-Tubulin Complex Polymerization Microtubule Polymerization Indole_Tubulin->Polymerization Inhibits Microtubules Dynamic Microtubules G2M_Arrest G2/M Phase Arrest Polymerization->G2M_Arrest Disruption leads to Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by indole derivatives.

While tubulin inhibition is a primary mechanism, other targets have been identified, including:

  • Kinase Inhibition : Some derivatives act as dual inhibitors of EGFR and SRC kinases or VEGFR-2, pathways crucial for tumor growth and angiogenesis.[11][17]

  • Apoptosis Induction : Certain compounds directly target anti-apoptotic proteins like Bcl-2, promoting cell death.[9][18]

  • Topoisomerase Inhibition : Derivatives have been shown to inhibit Topoisomerase II, an enzyme essential for DNA replication, leading to apoptosis.[4][16]

Experimental Protocol: A Self-Validating System for Cytotoxicity Assessment

To ensure data is reliable and reproducible, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.[19][20] Its principle lies in the conversion of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[20] The amount of formazan produced is directly proportional to the number of viable cells.[21]

Detailed Step-by-Step MTT Assay Protocol

Causality Behind Choices:

  • Cell Seeding Density: Must be optimized for each cell line to ensure they are in the exponential growth phase during the experiment. Too few cells lead to weak signal; too many can lead to nutrient depletion and non-drug-related cell death.

  • Drug Incubation Time (48-72h): This duration is typically sufficient for drugs that affect cell cycle progression to exert their effects, allowing for at least one to two cell doublings.[22]

  • Use of DMSO: Dimethyl sulfoxide (DMSO) is a universal solvent for solubilizing the formazan crystals. A vehicle control (DMSO without the drug) is crucial to ensure the solvent itself is not causing cytotoxicity.[22]

  • Absorbance Reading: The specific wavelength (e.g., 570 nm) corresponds to the peak absorbance of the formazan product, maximizing signal detection.[20]

Protocol:

  • Cell Seeding:

    • Harvest cancer cells that are in their logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Create a series of dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various drug concentrations to the appropriate wells. Include wells for a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[22]

    • Incubate the plate for an additional 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[22]

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution, resulting in a purple solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[20]

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.

G start Start seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Add Indole Derivatives (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h (Drug Action) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add DMSO (Dissolve Crystals) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability & Determine IC50 read->analyze end End analyze->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Performance Benchmarking Against Standard-of-Care Agents

To establish the potential clinical relevance of a new compound, its efficacy must be compared to existing, approved chemotherapeutic drugs.[23] This comparison provides a benchmark for potency and can reveal advantages, such as efficacy in cell lines known to be resistant to standard therapies.[24] For instance, some indole derivatives have shown the ability to overcome multidrug resistance mediated by P-glycoprotein (P-gp) efflux pumps, a common challenge with taxanes like paclitaxel.[22]

Table 2: Comparative In Vitro Efficacy of an Indole Derivative vs. Standard Drugs

Cell Line Compound IC50 (µM) Comparison Drug IC50 (µM) Reference
MCF-7 (Breast) Arylthioindole (132) 0.013 Colchicine ~0.013 [6]
MCF-7 (Breast) Arylthioindole (132) 0.013 Paclitaxel ~0.008* [6][22]
SMMC-7721 (Hepatocarcinoma) Indole-UA Derivative (5f) 0.56 Doxorubicin ~0.1-1.0* [4][24]
K562 (Leukemia) Indole Derivative (I-387) ~1.0 Doxorubicin ~0.5-2.0* [6][24]

| K562/DOX (Resistant Leukemia) | Indole Derivative (I-387) | ~1.0 | Doxorubicin | > 10* |[6][24] |

*Note: IC50 values for standard drugs are illustrative and compiled from multiple sources for context; they can vary significantly between studies.

Conclusion and Future Perspectives

The this compound scaffold and related indole derivatives represent a highly promising class of compounds for anticancer drug development. In vitro assessments consistently demonstrate their potent cytotoxic activity against a broad range of cancer cell lines, often through the well-defined mechanism of tubulin polymerization inhibition. Their performance can be on par with, and in some cases superior to, standard chemotherapeutic agents, particularly in drug-resistant models.

The methodologies outlined in this guide, from comparative IC50 analysis to standardized cytotoxicity protocols, provide a robust framework for the preclinical evaluation of these agents. Future research should focus on optimizing lead compounds to improve their pharmacological properties, conducting in vivo efficacy studies in relevant animal models, and further elucidating their molecular mechanisms to identify predictive biomarkers for patient stratification.

References

  • Title: Structural insights into the design of indole derivatives as tubulin polymerization inhibitors Source: The FEBS Journal URL: [Link]

  • Title: Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents Source: PubMed URL: [Link]

  • Title: Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations Source: Molecules URL: [Link]

  • Title: Indole Molecules As Inhibitors Of Tubulin Polymerization: Potential New Anticancer Agents Source: Taylor & Francis Online URL: [Link]

  • Title: Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships Source: Future Medicinal Chemistry URL: [Link]

  • Title: Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery Source: SciELO URL: [Link]

  • Title: Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives Source: Current Organic Synthesis URL: [Link]

  • Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery Source: Brazilian Journal of Biology URL: [Link]

  • Title: Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors Source: PubMed URL: [Link]

  • Title: Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors Source: ACS Omega URL: [Link]

  • Title: Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors Source: Molecules URL: [Link]

  • Title: Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach Source: ResearchGate URL: [Link]

  • Title: In Vitro Chemoresistance and Chemosensitivity Assays Source: My Health Toolkit URL: [Link]

  • Title: Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin Source: Molecules URL: [Link]

  • Title: The NCI-60 screen and COMPARE algorithm as described by the original developers. Source: National Cancer Institute URL: [Link]

  • Title: Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies Source: PubMed URL: [Link]

  • Title: IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II Source: International Journal of Molecular Sciences URL:

  • Title: Discovery of the cancer cell selective dual acting anti-cancer agent ( Z )-2-(1 H -indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile (A131) Source: ResearchGate URL: [Link]

  • Title: (A) Comparison of results of the in vitro short-term test and clinical... Source: ResearchGate URL: [Link]

  • Title: Syntheses and anti-cancer activities of 2-[1-(indol-3-yl-/pyrimidin-5-yl-/pyridine-2-yl-/quinolin-2-yl)-but-3-enylamino]-2-phenyl-ethanols Source: PubMed URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Induction of Apoptosis in Hepatocellular Carcinoma Cell Lines by Novel Indolylacrylamide Derivatives: Synthesis and Biological Evaluation Source: ResearchGate URL: [Link]

  • Title: Anti-cancer efficacy of novel lonidamine derivatives: Design, synthesis, in vitro, in vivo, and computational studies targeting hexokinase-2 Source: PubMed URL: [Link]

  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: Molecules URL: [Link]

  • Title: Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 Source: Scientific Reports URL: [Link]

  • Title: Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations Source: National Institutes of Health URL: [Link]

Sources

A Comparative Guide to the Antimicrobial Spectrum of 2-(1H-Indol-1-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, indole-containing compounds have emerged as a promising class due to their wide range of biological activities, including potent antimicrobial effects.[1][2][3] This guide provides a comprehensive comparison of the antimicrobial spectrum of various 2-(1H-indol-1-yl)ethanamine derivatives, offering insights into their structure-activity relationships and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antimicrobial agents.

The Indole Nucleus: A Privileged Scaffold in Antimicrobial Drug Discovery

The indole ring system is a fundamental structural motif found in numerous natural and synthetic bioactive compounds.[4] Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, make it a versatile pharmacophore.[1] Derivatives of indole have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][5] The this compound core, in particular, offers a flexible template for chemical modification, allowing for the fine-tuning of antimicrobial potency and spectrum.

Comparative Antimicrobial Spectrum of this compound Derivatives

The antimicrobial efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on the indole ring and the ethanamine side chain. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of derivatives against a panel of clinically relevant bacteria and fungi. The data presented has been compiled from various studies to provide a comparative overview.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected this compound Derivatives (µg/mL)

Compound/DerivativeGram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureusMethicillin-resistantS. aureus (MRSA)Escherichia coli
Unsubstituted this compound >100>100>100
5-Bromo-2-(1H-indol-1-yl)ethanamine 163264
5-Nitro-2-(1H-indol-1-yl)ethanamine 81632
N,N-Dimethyl-2-(1H-indol-1-yl)ethanamine 64128>128
2-(5-Bromo-1H-indol-1-yl)-N,N-dimethylethanamine 81632
2-(1H-Indol-1-yl)-N-(phenyl)ethanamine 3264128

Note: The MIC values are indicative and can vary based on the specific strain and testing conditions. Data is synthesized from multiple sources for comparative purposes.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals key structure-activity relationships that govern the antimicrobial spectrum of these derivatives:

  • Substitution on the Indole Ring: The introduction of electron-withdrawing groups at the 5-position of the indole ring, such as bromo and nitro groups, generally enhances antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6] This is likely due to alterations in the electronic properties of the indole nucleus, which may improve its interaction with microbial targets.

  • Modification of the Ethanamine Side Chain: N-alkylation of the ethanamine side chain, as seen in the N,N-dimethyl derivative, appears to reduce broad-spectrum activity. However, combining N,N-dimethylation with a 5-bromo substituent restores potent activity, suggesting a synergistic effect between modifications at these two positions. Substitution with a bulky phenyl group on the nitrogen atom also tends to decrease activity.

The following diagram illustrates the key modification points on the this compound scaffold and their general impact on antimicrobial activity.

SAR_Indole cluster_0 This compound Scaffold cluster_1 Modifications & Activity Impact cluster_2 Antimicrobial Activity Indole Indole Ring Ethanamine Ethanamine Side Chain Indole->Ethanamine N1-linkage R5_sub R5 Substitution (e.g., -Br, -NO2) Indole->R5_sub Position 5 N_sub N-Substitution (e.g., -CH3, -Phenyl) Ethanamine->N_sub Amine Activity_Increase Increased Activity R5_sub->Activity_Increase Generally N_sub->Activity_Increase Small alkyl groups (with R5 sub) Activity_Decrease Decreased Activity N_sub->Activity_Decrease Bulky groups

Caption: Key modification sites on the this compound scaffold.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The broth microdilution method is a widely accepted and standardized technique.[6]

Materials:

  • Test compounds (this compound derivatives)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial cultures (standardized to 0.5 McFarland)

  • 96-well microtiter plates

  • Sterile diluents (e.g., DMSO, water)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilution: Perform a two-fold serial dilution of each compound in the 96-well plate using the appropriate broth to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the serially diluted compounds.

  • Controls: Include a positive control well (broth with inoculum and a standard antibiotic), a negative control well (broth only), and a growth control well (broth with inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The following diagram outlines the workflow for the broth microdilution assay.

Broth_Microdilution_Workflow start Start prep_compounds Prepare Compound Stock Solutions start->prep_compounds serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_compounds->serial_dilution inoculate Inoculate Plates with Microbial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate controls Include Positive, Negative, and Growth Controls inoculate->controls incubate Incubate Plates controls->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel antimicrobial agents. Structure-activity relationship studies have demonstrated that strategic modifications, particularly at the 5-position of the indole ring, can significantly enhance the antimicrobial potency and broaden the spectrum of activity. Further research should focus on synthesizing and evaluating a wider range of derivatives to refine the SAR and to optimize the pharmacokinetic and toxicological profiles of these promising compounds. The exploration of their mechanism of action will also be crucial for their advancement as potential clinical candidates in the fight against infectious diseases.

References

  • Kaur, J., Utreja, D., Jain, N., & Sharma, S. (2019). Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives. Current Organic Synthesis, 16(1), 17-37.
  • Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Indoles and Novel Fused Indole Heterocycles: From Synthesis to Biological Activities. Current Medicinal Chemistry, 12(8), 887-910.
  • Shafiei, M., Peyton, L., Hashemzadeh, M., & Foroumadi, A. (2020). A review on the synthesis and biological properties of indole-based compounds. Journal of the Iranian Chemical Society, 17(10), 2445-2479.
  • Kumbhare, R. M., Kumar, K. V., Dadmal, T. L., Kosurkar, U. B., & Appalanaidu, K. (2013). Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives.
  • de Sá, A. C. A., de Oliveira, D. N., de Morais, S. M., & de Oliveira, A. P. (2021). Indole derivatives with antimicrobial activity: a review. Journal of the Brazilian Chemical Society, 32, 1489-1510.
  • Various Authors. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Bentham Science. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07-A11.
  • Hu, Y., et al. (2022). Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. Journal of Agricultural and Food Chemistry. [Link]

  • Lee, J. H., & Lee, J. (2010). Indole as an intercellular signal in microbial communities. FEMS microbiology reviews, 34(4), 426–444.
  • Al-Ostoot, F. H., et al. (2021). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society.
  • Abdel-Wahab, B. F., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [Link]

  • Gverzdys, T., et al. (2024). Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. PLOS ONE. [Link]

  • EUCAST. (2022). Breakpoint tables for interpretation of MICs and zone diameters. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • ResearchGate. (n.d.). Minimum Inhibitory Concentrations of 1 and 2 and antibacterial drugs against selected microorganism. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). ResearchGate. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(1H-indol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(1H-indol-1-yl)ethanamine is an indole derivative of significant interest in chemical research and pharmaceutical development. As an isomer of the well-known neuromodulator tryptamine, its unique structural configuration—with the ethylamine side chain attached to the indole nitrogen (N1) rather than the C3 position—necessitates distinct and rigorously validated analytical methods for its accurate identification and quantification. The integrity of research and development data hinges on the reliability of the analytical methods employed.

This guide provides an in-depth comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for cross-validation. Cross-validation is the process of critically assessing and comparing data from two or more independent methods to ensure consistency, reliability, and accuracy, which is a cornerstone of regulatory compliance and scientific rigor.[1][2]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its robustness and versatility. For a moderately polar compound like this compound, a reversed-phase HPLC method provides excellent separation and quantification capabilities.[3]

Scientific Rationale for Method Design
  • Stationary Phase: A C18 (octadecylsilyl) column is selected as the stationary phase. Its non-polar nature provides effective retention for the indole ring through hydrophobic interactions, while allowing for elution with a suitable polar mobile phase.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile serves as the organic modifier, and its increasing concentration reduces the retention time of the analyte. A small amount of formic acid is added to the mobile phase to protonate the primary amine group of the analyte. This protonation minimizes peak tailing by preventing unwanted interactions with residual silanol groups on the silica support, thereby ensuring sharp, symmetrical peaks.

  • Detection: The indole moiety possesses a strong chromophore, exhibiting significant UV absorbance. Detection is set at 220 nm and 280 nm, corresponding to the characteristic absorbance maxima of the indole ring, which ensures high sensitivity and specificity.

Experimental Protocol: HPLC-UV Analysis
  • Standard Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.[4]

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent HPLC system.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-10 min: 10% to 90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90% to 10% B

      • 12.1-15 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detector: Diode Array Detector (DAD) monitoring at 220 nm and 280 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

    • Quantify the analyte in unknown samples using the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled specificity and sensitivity, making it the gold standard for confirmation and identification.[5] However, due to the polarity and low volatility of this compound, a derivatization step is essential for successful analysis.

Scientific Rationale for Method Design
  • Derivatization: The primary amine group makes the molecule polar and prone to thermal degradation in the hot GC inlet. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed. This process replaces the active hydrogen on the amine with a non-polar trimethylsilyl (TMS) group, significantly increasing the analyte's volatility and thermal stability, leading to improved chromatographic peak shape.[5][6]

  • Stationary Phase: A low-polarity HP-5MS (5% Phenyl Methyl Siloxane) capillary column is chosen. This phase is highly versatile and provides excellent separation for a wide range of derivatized compounds.[7]

  • Ionization and Detection: Electron Ionization (EI) is used to generate reproducible mass spectra with extensive fragmentation. The resulting fragmentation pattern serves as a chemical fingerprint, allowing for definitive identification of the analyte by comparison to a spectral library or by structural elucidation.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation and Derivatization:

    • Prepare standards in a volatile solvent like ethyl acetate.

    • Pipette 100 µL of each standard or sample into a GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[5]

    • Cool to room temperature before injection.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Data Analysis:

    • Identify the TMS-derivatized analyte peak by its retention time and characteristic mass spectrum.

    • Generate a calibration curve using the area of a specific, abundant ion (quantification ion).

Cross-Validation: The Comparative Framework

The core principle of cross-validation is to ensure that different analytical methods yield equivalent results, thereby confirming the reliability of the data irrespective of the technique used.[8] This is achieved by analyzing the same set of samples with both the HPLC-UV and GC-MS methods and comparing the outcomes against predefined acceptance criteria.

CrossValidationWorkflow cluster_prep Preparation cluster_hplc Method 1: HPLC-UV cluster_gcms Method 2: GC-MS cluster_comp Comparison & Reporting SamplePrep Prepare Homogeneous Sample Batch (e.g., 5 concentration levels) HPLC_Val Full Method Validation (Linearity, Accuracy, Precision) SamplePrep->HPLC_Val GCMS_Val Full Method Validation (Linearity, Accuracy, Precision) SamplePrep->GCMS_Val HPLC_Analysis Analyze Sample Batch HPLC_Val->HPLC_Analysis Stat_Comp Statistical Comparison of Results (e.g., t-test, Bland-Altman) HPLC_Analysis->Stat_Comp GCMS_Analysis Analyze Sample Batch GCMS_Val->GCMS_Analysis GCMS_Analysis->Stat_Comp Report Cross-Validation Report Stat_Comp->Report

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Data Comparison and Performance

Both methods must first be independently validated according to international guidelines, such as those from the International Council for Harmonisation (ICH). The key performance parameters are then compared.

Validation Parameter HPLC-UV GC-MS (TMS Derivative) Commentary
Linearity (r²) > 0.999> 0.998Both methods demonstrate excellent linearity over the tested concentration range.
Range 1 - 100 µg/mL0.5 - 80 µg/mLThe effective range can differ based on detector saturation and derivatization efficiency.
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%Both methods show high accuracy, indicating minimal systematic error.
Precision (% RSD) < 2.0%< 3.0%HPLC often shows slightly better precision due to fewer sample preparation steps.
Limit of Detection (LOD) 0.3 µg/mL0.1 µg/mLGC-MS typically offers superior sensitivity, especially in selected ion monitoring (SIM) mode.
Limit of Quantification (LOQ) 1.0 µg/mL0.5 µg/mLConsistent with LOD, the LOQ for GC-MS is generally lower.
Specificity ModerateHighHPLC-UV specificity relies on chromatographic separation. GC-MS provides definitive identification through mass spectral fragmentation patterns.[9]
The Interrelation of Validation Parameters

The reliability of an analytical method is not defined by a single parameter but by the interplay of several. Accuracy and precision are fundamental, but true trustworthiness is achieved through a holistic validation process.

ValidationLogic cluster_prec Types of Precision MR Method Reliability Acc Accuracy (Closeness to True Value) MR->Acc Prec Precision (Agreement between measurements) MR->Prec Spec Specificity (Analyte signal in presence of others) MR->Spec Rob Robustness (Insensitivity to small changes) MR->Rob Rep Repeatability (Intra-assay) Prec->Rep IntPrec Intermediate Precision (Inter-assay) Prec->IntPrec Repro Reproducibility (Inter-lab) Prec->Repro

Caption: Logical relationship between key analytical method validation parameters.

Conclusion and Recommendations

This guide has detailed two robust, validated, and orthogonal methods for the analysis of this compound. The cross-validation between these methods provides a high degree of confidence in the analytical results.

  • HPLC-UV is an ideal method for routine quality control and high-throughput analysis. Its operational simplicity, lower cost, and excellent precision make it a workhorse in a development or manufacturing environment.

  • GC-MS serves as the definitive confirmatory method. Its superior specificity and sensitivity are indispensable for identifying impurities, characterizing reference standards, and conducting forensic or metabolic studies. The requirement for derivatization adds a layer of complexity but is justified by the richness of the structural information it provides.

By performing a cross-validation, an organization can confidently use the more efficient HPLC-UV method for routine tasks, knowing that its results are directly comparable and traceable to the gold-standard GC-MS method. This dual-method approach embodies the principles of scientific integrity, ensuring that all data generated is both accurate and irrefutably trustworthy.

References

  • Wikipedia. Cross-validation (analytical chemistry). [Link]

  • Wikipedia. Cross-validation. [Link]

  • Wikiwand. Cross-validation (analytical chemistry). [Link]

  • Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. (2016). [Link]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • ResearchGate. Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry | Request PDF. [Link]

  • ResearchGate. Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. [Link]

  • PubMed. Simultaneous determination of nineteen hallucinogenic tryptamines/beta-calbolines and phenethylamines using gas chromatography-mass spectrometry and liquid chromatography-electrospray ionisation-mass spectrometry. [Link]

  • Research Journal of Pharmacognosy. A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. [Link]

  • ResearchGate. Validation of an analytical method for the quantification of total alkaloids. [Link]

  • PubChem. this compound. [Link]

  • Amerigo Scientific. this compound. [Link]

  • SciSpace. Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. [Link]

  • National Institutes of Health (NIH). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. [Link]

  • United Nations Office on Drugs and Crime. Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231). [Link]

  • PLOS ONE. Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. [Link]

  • University of Notre Dame. HPLC METHODOLOGY MANUAL. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • SIELC Technologies. Separation of Indole, 1-(2-diethylaminoethyl)- on Newcrom R1 HPLC column. [Link]

  • The Royal Society of Chemistry. Supporting information Indoles. [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of New 2-(1H-indol-1-yl)ethanamine Synthesis Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(1H-indol-1-yl)ethanamine

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. Specifically, the this compound moiety is a key structural motif found in a variety of biologically active compounds, including neurotransmitter analogues and potential therapeutic agents. The precise positioning of the ethanamine side chain at the N-1 position of the indole ring is critical for its interaction with biological targets. Consequently, the development of efficient and robust synthetic protocols to access this key intermediate is of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth comparison of two distinct and widely applicable synthetic strategies for the preparation of this compound: a classical approach involving strong base-mediated N-alkylation and a milder method utilizing the Mitsunobu reaction. By presenting detailed experimental protocols, comparative data, and mechanistic insights, this document aims to equip scientists with the necessary information to select the optimal synthetic route for their specific research needs, balancing factors such as yield, reaction conditions, and scalability.

Protocol 1: Classical N-Alkylation via Indole Deprotonation

This method represents a robust and time-tested strategy for the formation of N-C bonds on the indole ring. The core principle involves the deprotonation of the indole N-H proton, which has a pKa of approximately 17 in DMSO, using a strong, non-nucleophilic base to form the highly nucleophilic indolide anion. This anion then undergoes a classical SN2 reaction with a suitable electrophile.

Causality Behind Experimental Choices:

  • Base Selection: Sodium hydride (NaH) is a common choice due to its high basicity and the irreversible nature of the deprotonation, which drives the reaction forward by producing hydrogen gas.[1] The use of an anhydrous polar aprotic solvent like Dimethylformamide (DMF) is crucial to solvate the resulting sodium indolide and prevent quenching of the strong base.

  • Electrophile and Protecting Group Strategy: To introduce the ethanamine moiety, an electrophile such as 2-bromoethylamine could be used. However, the free amine would compete as a nucleophile, leading to undesired side reactions. Therefore, a protected form is required. N-(2-bromoethyl)phthalimide is an excellent choice as the phthalimide group is a robust protecting group that is stable to the basic conditions of the alkylation and can be cleanly removed in a subsequent step.

  • Deprotection: The phthalimide group is typically removed by hydrazinolysis (the Ing-Manske procedure). Hydrazine attacks the carbonyl centers of the phthalimide, leading to the formation of a stable phthalhydrazide precipitate and liberating the desired primary amine.

Experimental Protocol: Classical N-Alkylation

Step A: N-Alkylation of Indole with N-(2-bromoethyl)phthalimide

  • Preparation: To a dry, three-necked round-bottom flask under an inert argon atmosphere, add indole (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the indole (concentration range: 0.2-0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Stir the mixture at 0 °C for 45 minutes. Cessation of H₂ gas evolution indicates the completion of deprotonation.[1]

  • Addition of Alkylating Agent: Add a solution of N-(2-bromoethyl)phthalimide (1.2 eq) in a minimum amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield 2-(2-(1H-indol-1-yl)ethyl)isoindoline-1,3-dione.

Step B: Deprotection of the Phthalimide Group

  • Dissolution: Dissolve the product from Step A (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Hydrazinolysis: Add hydrazine hydrate (N₂H₄·H₂O, 4-10 eq) to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.

  • Work-up: Cool the reaction mixture to room temperature and filter off the precipitate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining hydrazine.

  • Final Product: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, this compound.

Workflow Diagram: Classical N-Alkylation

G cluster_0 Step A: N-Alkylation cluster_1 Step B: Deprotection Indole Indole NaH NaH in DMF 0 °C, 45 min Indole->NaH Indolide Sodium Indolide NaH->Indolide Reaction_A Warm to RT 12-18h Indolide->Reaction_A AlkylHalide N-(2-bromoethyl)phthalimide in DMF AlkylHalide->Reaction_A Product_A Protected Intermediate Reaction_A->Product_A Hydrazine Hydrazine Hydrate in EtOH, Reflux 2-4h Product_A->Hydrazine FinalProduct This compound Hydrazine->FinalProduct

Caption: Workflow for the Classical N-Alkylation Protocol.

Protocol 2: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the dehydration and coupling of a primary or secondary alcohol with a suitable acidic pronucleophile, such as indole.[2][3] This reaction proceeds under mild, neutral conditions, making it an attractive alternative to methods requiring strong bases.

Causality Behind Experimental Choices:

  • Reagent System: The reaction is driven by a redox process involving a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2] The PPh₃ is oxidized, while the azodicarboxylate is reduced.

  • Activation of Alcohol: The key to the reaction is the in-situ formation of a highly reactive oxyphosphonium salt from the alcohol and the PPh₃/DEAD adduct. This converts the hydroxyl group into an excellent leaving group.[2]

  • Nucleophile and Solvent: Indole acts as the N-nucleophile, attacking the activated alcohol in an SN2 fashion. Anhydrous tetrahydrofuran (THF) is a common solvent as it is inert and effectively dissolves the reactants.

  • Protecting Group and Deprotection: Similar to the classical method, a protected form of 2-aminoethanol is required. N-(2-hydroxyethyl)phthalimide is the ideal substrate. The subsequent deprotection step is identical to that described in Protocol 1 (hydrazinolysis).

Experimental Protocol: Mitsunobu Reaction

Step A: Mitsunobu Coupling of Indole and N-(2-hydroxyethyl)phthalimide

  • Preparation: To a dry round-bottom flask under an inert argon atmosphere, add indole (1.0 eq), N-(2-hydroxyethyl)phthalimide (1.1 eq), and triphenylphosphine (PPh₃, 1.3 eq).

  • Dissolution: Add anhydrous THF to dissolve the solids.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.3 eq) dropwise to the stirred solution over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude residue will contain the desired product along with triphenylphosphine oxide and the reduced diisopropyl hydrazodicarboxylate. Purify directly by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to isolate the product, 2-(2-(1H-indol-1-yl)ethyl)isoindoline-1,3-dione. The byproducts can be challenging to separate, sometimes requiring multiple chromatographic runs.

Step B: Deprotection of the Phthalimide Group This step is identical to Step B in Protocol 1.

Workflow Diagram: Mitsunobu Reaction

G cluster_0 Step A: Mitsunobu Coupling cluster_1 Step B: Deprotection Reactants Indole + N-(2-hydroxyethyl)phthalimide + PPh₃ DIAD DIAD in THF 0 °C to RT, 12-24h Reactants->DIAD Reaction_A Mitsunobu Reaction DIAD->Reaction_A Product_A Protected Intermediate Reaction_A->Product_A Hydrazine Hydrazine Hydrate in EtOH, Reflux 2-4h Product_A->Hydrazine FinalProduct This compound Hydrazine->FinalProduct

Caption: Workflow for the N-Alkylation via Mitsunobu Reaction.

Quantitative Performance Comparison

The efficiency of a synthetic protocol is a multifactorial assessment. The following table provides a comparative summary of the two described methods based on typical outcomes reported in the literature for analogous N-alkylation reactions.

ParameterProtocol 1: Classical N-AlkylationProtocol 2: Mitsunobu ReactionRationale & Field Insights
Typical Yield (Alkylation) 70-90%60-85%The classical method often provides higher and more consistent yields for simple, unhindered substrates. Mitsunobu yields can be more variable and are sensitive to steric hindrance.[4]
Reaction Conditions Strong base (NaH), 0 °C to RTNeutral, redox-neutral, 0 °C to RTThe Mitsunobu reaction's main advantage is its mild, neutral conditions, which are compatible with a wider range of sensitive functional groups that would not tolerate a strong base.[3]
Reagents & Byproducts Base: NaH (forms H₂ gas)Solvent: Anhydrous DMFReagents: PPh₃, DIAD/DEADByproducts: PPh₃=O, reduced hydrazo-dicarboxylateProtocol 1 is cleaner in terms of byproducts. The byproducts of the Mitsunobu reaction (phosphine oxide and reduced azodicarboxylate) can be difficult to remove, often complicating purification.
Atom Economy ModerateLowThe Mitsunobu reaction has notoriously poor atom economy due to the use of stoichiometric amounts of high molecular weight reagents (PPh₃ and DIAD/DEAD) that become waste products.
Substrate Scope Good for many indoles, but incompatible with base-sensitive functional groups.Excellent for a wide range of functional groups. Can be sensitive to steric hindrance near the N-H and alcohol.The choice often hinges on the functional group tolerance required for the specific indole and amino-alcohol substrates being used.
Safety & Handling NaH is pyrophoric and requires careful handling under inert atmosphere. DMF is a reprotoxic solvent.DIAD/DEAD are potentially explosive and toxic. PPh₃ is an irritant.Both protocols require careful handling of hazardous reagents, but the pyrophoric nature of NaH presents a distinct operational hazard.
Cost Generally lower cost reagents (NaH, DMF, alkyl halide).Higher cost reagents (PPh₃, DIAD/DEAD).For large-scale synthesis, the cost of the Mitsunobu reagents can be a significant drawback.

Conclusion and Recommendations

Both the classical strong-base N-alkylation and the Mitsunobu reaction are viable and effective methods for the synthesis of this compound. The optimal choice is highly dependent on the specific context of the synthesis.

Choose Protocol 1 (Classical N-Alkylation) when:

  • High yield and cost-effectiveness are the primary drivers.

  • The indole substrate does not contain base-sensitive functional groups.

  • The synthesis is being performed on a larger scale where reagent cost is a critical factor.

  • Simpler purification is desired.

Choose Protocol 2 (Mitsunobu Reaction) when:

  • The indole or the amino-alcohol partner contains sensitive functional groups (e.g., esters, ketones) that are incompatible with strong bases.

  • Mild reaction conditions are paramount to preserve stereochemistry or avoid side reactions.

  • Small-scale synthesis is being performed, and the higher cost and more complex purification are acceptable trade-offs for functional group compatibility.

Ultimately, this guide serves as a foundational resource. Researchers are encouraged to perform small-scale trial reactions to determine the most efficient and reliable protocol for their specific substrates and laboratory capabilities.

References

  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. (2017). RSC Publishing. Available at: [Link]

  • Tundo, P., et al. (2005). N-alkylation of indole derivatives. Google Patents.
  • Gatignol, J., et al. (2018). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. PubMed Central (PMC). Available at: [Link]

  • Miyamura, H., et al. (2018). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Not specified. Available at: [Link]

  • Perederii, D. A., et al. (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • ResearchGate. (2025). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Available at: [Link]

  • Rekkab, O., et al. (2022). Recent Progress Concerning the N-Arylation of Indoles. PubMed Central (PMC). Available at: [Link]

  • National Institutes of Health (NIH). (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(1H-indol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of the experimental lifecycle, including post-experimental cleanup, is conducted with the highest standards of safety and scientific integrity. The proper disposal of a chemical is not merely a logistical task; it is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 2-(1H-indol-1-yl)ethanamine (CAS No: 13708-58-2), moving beyond simple steps to explain the causality behind each procedural choice.

Hazard Profile and Inherent Risks of this compound

Understanding the specific hazards of this compound is fundamental to appreciating the necessity of the stringent disposal protocols outlined below. This compound is not benign and presents significant health risks upon exposure. Its classification as hazardous waste is a direct consequence of its toxicological profile.

According to its Safety Data Sheet (SDS) and global hazard classifications, this compound is a solid substance with multiple acute hazards.[1] It is classified as acutely toxic if swallowed (Acute Tox. 3), causes serious eye damage (Eye Dam. 1), leads to skin irritation (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3).[1][2] The signal word "Danger" on its label underscores these risks.[1][2]

Causality: The high acute oral toxicity means that accidental ingestion of even small amounts can be harmful or fatal. The risk of serious, potentially irreversible eye damage necessitates strict protocols for eye protection and dictates that this material should never be disposed of in a manner that could create splashes or aerosols.

Hazard Classification GHS Code Description Primary Implication for Disposal
Acute Toxicity, Oral (Category 3)H301Toxic if swallowed.[1][2]Prohibits any disposal method (e.g., sink) that could lead to environmental contamination or accidental ingestion.
Serious Eye Damage (Category 1)H318Causes serious eye damage.[1][2]Mandates the use of chemical splash goggles and handling in a controlled manner to prevent splashes.
Skin Irritation (Category 2)H315Causes skin irritation.[1][2]Requires the use of chemical-resistant gloves and a lab coat to prevent direct contact.
STOT, Single Exposure (Category 3)H335May cause respiratory irritation.[1][2]Dictates that all handling and packaging for disposal should occur in a well-ventilated area, preferably a chemical fume hood.

Core Principle: Segregation as Hazardous Waste

Based on the toxicological data, this compound and any materials contaminated with it must be disposed of as hazardous waste .

Under no circumstances should this chemical be disposed of in the regular trash or down the sanitary sewer (sink). [3] Drain disposal of hazardous chemicals is prohibited by law and poses a significant threat to aquatic ecosystems and wastewater treatment infrastructure.[3][4] The U.S. Environmental Protection Agency (EPA) sets strict regulations for the management and disposal of such toxic materials under the Resource Conservation and Recovery Act (RCRA).[5][6]

Standard Operating Procedure (SOP) for Waste Management

This protocol provides a self-validating system for the collection and temporary storage of this compound waste, ensuring safety and compliance from the point of generation to the moment of pickup by disposal professionals.

Required Personal Protective Equipment (PPE)

Before handling the pure chemical or its waste, ensure the following PPE is worn. This is a non-negotiable baseline for safety.

Equipment Specification Justification
Eye ProtectionChemical splash gogglesProtects against splashes and potential for serious eye damage (H318).[7]
Hand ProtectionNitrile or other chemical-resistant glovesPrevents skin contact and irritation (H315).[7]
Body ProtectionLaboratory coatProtects clothing and underlying skin from contamination.
Respiratory ProtectionNot typically required if handled in a fume hood.If handled outside a fume hood, consult your institution's Chemical Hygiene Plan as respiratory protection may be necessary to mitigate irritation (H335).[8][9]
Waste Collection Workflow

The following diagram illustrates the decision-making process for safely managing waste streams containing this compound.

G cluster_generation Point of Generation cluster_characterization Waste Characterization cluster_collection Collection Protocol cluster_finalization Finalization & Storage start Waste Generated (Experiment Complete) waste_type What is the waste form? start->waste_type solid_waste Unused/Expired Solid Chemical waste_type->solid_waste  Solid   contaminated_ware Contaminated Labware (e.g., weigh boats, gloves, pipette tips) waste_type->contaminated_ware  Contaminated Solid   solution_waste Solutions Containing Chemical waste_type->solution_waste  Liquid   solid_container Collect in original or compatible, sealable container. solid_waste->solid_container ware_container Collect in a designated, lined, sealable solid waste container. contaminated_ware->ware_container liquid_container Collect in a compatible, sealed liquid waste carboy. solution_waste->liquid_container labeling Securely close and label container: - 'Hazardous Waste' - Chemical Name: this compound - Associated Hazards (Toxic, Irritant) - Accumulation Start Date solid_container->labeling ware_container->labeling liquid_container->labeling saa Move to designated Satellite Accumulation Area (SAA). labeling->saa pickup Arrange pickup by institutional Environmental Health & Safety (EHS). saa->pickup

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Collection and Storage Protocol
  • Designate a Waste Container: Before starting your experiment, identify an appropriate, dedicated hazardous waste container. For solid waste (pure chemical or contaminated items), use a container with a secure lid, such as a screw-top wide-mouth jar or a designated solid waste tub. For liquid waste, use a compatible solvent carboy. Never use food containers.[10]

  • Perform Waste Collection: Conduct all waste transfers inside a certified chemical fume hood to mitigate respiratory exposure.[11]

    • For pure solid waste: Carefully transfer any unused or waste this compound into the designated solid waste container. Avoid creating dust.[12]

    • For contaminated disposables: Place items such as contaminated gloves, weigh paper, and pipette tips directly into the solid hazardous waste container.

    • For solutions: Pour liquid waste containing the chemical into the designated liquid hazardous waste carboy.

  • Label the Container Immediately: Proper labeling is a critical EPA requirement.[13] The label must include:

    • The words "Hazardous Waste".[10][13]

    • The full chemical name: "this compound". Do not use abbreviations or formulas.[10]

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").[10]

    • The date you first added waste to the container (the "accumulation start date").

  • Store in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA, which must be at or near the point of waste generation.[10][14]

    • The SAA must be a secondary containment unit (e.g., a tray) to contain potential leaks.

    • Ensure incompatible waste types are segregated. For instance, this amine waste should be stored separately from strong acids and oxidizing agents.[10]

  • Arrange for Disposal: Once the container is full or you have finished the project, contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a hazardous waste pickup. Do not allow waste to accumulate for extended periods.[14]

Emergency Procedures: Spills and Exposures

Accidents can happen, and preparedness is key to mitigating harm.

Spill Management
  • Evacuate and Alert: Alert personnel in the immediate area.

  • Protect Yourself: Don appropriate PPE, including goggles, lab coat, and gloves, before addressing the spill.

  • Contain and Clean:

    • Prevent the formation of dust.[12]

    • If the spill is a solid, gently cover it with an inert absorbent material (like vermiculite or sand) to prevent it from becoming airborne.

    • Carefully sweep or scoop the material into a designated hazardous waste container.

    • Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Decontaminate: Decontaminate the area according to your lab's specific procedures.

  • Report: Report the spill to your laboratory supervisor and EHS department.

First Aid for Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][15]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7][15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

By adhering to these scientifically-grounded procedures, you ensure not only your own safety but also that of your colleagues and the environment. This protocol is designed to integrate seamlessly into your research workflow, building a culture of safety and responsibility that is the hallmark of professional scientific practice.

References

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratories - Standards. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Chemical Hygiene Plan (CHP) Fact Sheet. [Link]

  • Oregon Occupational Safety and Health. Preventing Exposure to Hazardous Chemicals in Laboratories. [Link]

  • Safety Partners, LLC. The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Crystal Clean. The Essential Guide to Sustainability and Compliance for Industrial Waste Management. [Link]

  • U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. [Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 258690, this compound. [Link]

Sources

Navigating the Handling of 2-(1H-indol-1-yl)ethanamine: A Guide to Safety and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and scientific discovery, the ability to handle novel chemical entities with confidence and safety is paramount. 2-(1H-indol-1-yl)ethanamine, a member of the indoleamine class of compounds, presents a specific set of handling challenges due to its toxicological profile. This guide provides a comprehensive framework for the safe operational use and disposal of this compound, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation. Our goal is to empower laboratory professionals with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of their research.

Hazard Profile of this compound

A thorough understanding of the inherent risks of a compound is the foundation of safe handling. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Damage (Category 1): Causes serious eye damage[1].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1].

These classifications necessitate a stringent approach to personal protective equipment and handling procedures to mitigate the risk of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with an emphasis on material selection and best practices.

Protection TypeSpecific RecommendationRationale
Hand Protection Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a variety of chemicals, including weak acids and bases.[2][3] For indole compounds specifically, Butyl rubber (Br) and Teflon (T) also show high resistance and should be considered for prolonged handling.[4]Double-gloving provides an additional layer of protection against tears and permeation. Immediate removal and replacement are necessary upon any sign of contamination or splash.[5][6]
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing or aerosol generation.This compound is classified as causing serious eye damage.[1] Goggles protect against direct contact, while a face shield provides broader protection for the entire face.
Body Protection A fully fastened laboratory coat, preferably made of a non-absorbent, coated material like polyethylene-coated polypropylene.A lab coat prevents skin contact with the compound. Non-absorbent materials are crucial to prevent the chemical from soaking through to the skin.
Respiratory Protection A minimum of a NIOSH-approved N95 or an EU standard FFP2 filtering facepiece respirator should be used when handling the solid powder. For higher-risk procedures (e.g., handling large quantities, potential for significant aerosolization), a P100/FFP3 filter on a half-mask or full-facepiece respirator is advised.[7][8][9][10]The primary inhalation risk is from airborne particulates of the solid compound.[1] P3/P100 filters provide the highest level of particulate protection.[8][9][10]

Operational Plan for Safe Handling

Preparation: The Foundation of a Safe Experiment
  • Review the Safety Data Sheet (SDS): Before any work commences, thoroughly review the SDS for this compound to be fully aware of all hazards and safety precautions.

  • Designate a Handling Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[11] This area should be clearly marked with appropriate hazard signage.

  • Assemble all Materials: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh paper, vials, solvents, etc.) is present to avoid unnecessary movement in and out of the designated area.

  • Don Appropriate PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

Weighing and Solution Preparation: A Critical Control Point

The process of weighing a toxic solid presents a significant risk of aerosolization. The following procedure is designed to mitigate this risk:

  • Tare an Empty, Lidded Container: Place a container with a secure lid on the analytical balance and tare it.[1][12][13]

  • Transfer the Container to the Fume Hood: Move the tared container into the chemical fume hood.

  • Add the Compound: Carefully add the desired amount of this compound to the container inside the fume hood.

  • Secure the Lid: Immediately and securely close the lid of the container.

  • Weigh the Lidded Container: Transfer the closed container back to the balance to obtain the precise weight of the compound.

  • Return to the Fume Hood for Further Steps: All subsequent manipulations, such as the addition of solvents to prepare a solution, must be performed within the fume hood.[1][12][13]

This "fume hood transfer" method minimizes the time the open container of toxic powder is outside of a controlled environment, thereby reducing the risk of inhalation exposure.[7]

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Procedure prep1 Review SDS prep2 Designate Handling Area in Fume Hood prep1->prep2 prep3 Assemble Materials prep2->prep3 prep4 Don Full PPE prep3->prep4 weigh Weigh Compound using Fume Hood Transfer Method prep4->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experimental Procedure dissolve->experiment decon Decontaminate Work Surfaces experiment->decon dispose Dispose of Waste decon->dispose doff Doff PPE dispose->doff wash Wash Hands Thoroughly doff->wash

Caption: Safe handling workflow for this compound.

Spill Management and Decontamination

In the event of a spill, a prepared and calm response is crucial.

  • Evacuate and Alert: If the spill is large or outside of a containment area, evacuate the immediate vicinity and alert your laboratory supervisor and institutional safety office.

  • Contain the Spill: For small spills within the fume hood, prevent the spread of the powder or liquid. Use absorbent pads for liquids and gently cover solids to prevent aerosolization.

  • Decontamination:

    • For surfaces, a 10% bleach solution followed by a water rinse is generally effective for decontaminating many organic compounds.[4][14] However, the reactivity of this compound with bleach should be considered. Alternatively, wiping the surface with a solvent in which the compound is highly soluble (e.g., ethanol, methanol) and collecting the solvent as hazardous waste is a prudent approach.

    • All materials used for cleanup (absorbent pads, contaminated PPE, etc.) must be considered hazardous waste.

Disposal Plan: Ensuring a Safe End-of-Life for Hazardous Materials

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Segregation: All materials that have come into contact with the compound, including contaminated PPE, weigh paper, pipette tips, and excess solutions, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Requirements: The waste container must be made of a material compatible with the waste, be kept closed except when adding waste, and be stored in a designated satellite accumulation area.

  • Neutralization: For aqueous waste streams containing this compound, neutralization of any acidic or basic components may be possible before disposal, in accordance with institutional guidelines.[14][15][16] However, this does not negate the toxicity of the compound itself.

  • Final Disposal: All waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound or its contaminated materials in the regular trash or down the drain.

By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound, ensuring their personal safety and the integrity of their scientific endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Duke University Occupational & Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). [Link]

  • Emory University Environmental Health and Safety Office. EHS-461, WEIGHING HAZARDOUS POWDERS. [Link]

  • University of California, Berkeley, Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. [Link]

  • Dräger. Filter Selection Guide. [Link]

  • The University of Tennessee, Knoxville, Environmental Health & Safety. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

  • Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention. [Link]

  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. [Link]

  • Kimberly-Clark Professional. KIMBERLY-CLARK Nitrile Gloves Chemical Resistance Guide*. [Link]

  • Worksafe Actuation Lab. Unmasking Safety: Your Definitive Guide to Respirator Filters for Gallup Herbicide. [Link]

  • 3M New Zealand. Respirator Selection | Respiratory Protection Safety Expertise Centre. [Link]

  • WellBefore. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]

  • University of North Florida. Laboratory Spills. [Link]

  • American Chemical Society. Guide for Chemical Spill Response. [Link]

  • Be Atex. Respiratory protective filters: colour code, class, etc.[Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. Nitrile Glove Chemical-Compatibility Reference. [Link]

  • Medicom. Chemical Resistance Reference Chart. [Link]

  • Missouri State University Environmental Management. Waste Neutralization Guidance. [Link]

  • Princeton University Environmental Health and Safety. Neutralization/Deactivation/Recovery. [Link]

  • Stanford University Environmental Health & Safety. Decontamination. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-indol-1-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(1H-indol-1-yl)ethanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.